Technical Documentation Center

3-(Dimethylamino)dec-1-YN-5-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Dimethylamino)dec-1-YN-5-one
  • CAS: 52087-69-1

Core Science & Biosynthesis

Foundational

Whitepaper: Mechanism of Action and Cellular Profiling of 3-(Dimethylamino)dec-1-yn-5-one

Executive Summary The compound 3-(Dimethylamino)dec-1-yn-5-one is a multifunctional aliphatic molecule characterized by a decane backbone, a terminal alkyne at C1, a dimethylamino group at C3, and a ketone at C5[1]. Whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(Dimethylamino)dec-1-yn-5-one is a multifunctional aliphatic molecule characterized by a decane backbone, a terminal alkyne at C1, a dimethylamino group at C3, and a ketone at C5[1]. While often utilized as a synthetic intermediate, its unique structural topology makes it a highly sophisticated bifunctional chemical probe for cellular assays. As a β-amino ketone, it functions as a classic Mannich base prodrug capable of covalent target engagement, while its terminal alkyne serves as a bioorthogonal handle for Activity-Based Protein Profiling (ABPP)[2][3]. This guide details the mechanistic rationale and self-validating assay workflows required to profile this compound in live cells.

Structural Rationale & Molecular Mechanism of Action

To understand the cellular behavior of 3-(Dimethylamino)dec-1-yn-5-one, we must deconstruct its functional groups and their synergistic causality in biological systems:

  • The Mannich Base Prodrug Motif (C3-C5): The spatial arrangement of the C3-dimethylamino group and the C5-ketone classifies this molecule as a β-amino ketone (Mannich base)[4]. In the aqueous, slightly alkaline environment of the cellular milieu, Mannich bases act as latent electrophiles. They undergo spontaneous β-elimination (deamination) of the dimethylamine leaving group to generate a highly reactive α,β-unsaturated ketone (an enyne-one)[5][6].

  • Covalent Target Alkylation: The newly formed conjugated Michael acceptor is highly electrophilic. It rapidly undergoes Michael addition with cellular nucleophiles—predominantly the sulfhydryl groups of glutathione (GSH) or critical cysteine residues within protein active sites[4]. This irreversible alkylation disrupts protein function, leading to downstream phenotypic effects such as cell cycle arrest and apoptosis[5].

  • Bioorthogonal Tagging (C1-C2): The terminal alkyne remains sterically unencumbered and chemically inert to general thiol alkylation under physiological conditions[7]. This preserves the alkyne as a pristine bioorthogonal handle, allowing researchers to "click" a fluorophore or biotin tag onto the covalently bound probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for downstream target identification[3][8].

MoA A 3-(Dimethylamino)dec-1-yn-5-one (Mannich Base Prodrug) B Intracellular Deamination (Loss of HNMe2) A->B Cellular Milieu C Conjugated Enyne-one (Reactive Michael Acceptor) B->C β-elimination D Covalent Target Adduct (Alkylated Cysteine) C->D Nucleophilic Attack (Protein-SH)

Mechanistic pathway of Mannich base activation and covalent target alkylation.

Cellular Assay Workflows

To rigorously evaluate 3-(Dimethylamino)dec-1-yn-5-one, the experimental design must be self-validating. The following protocols integrate internal controls to prove causality between chemical reactivity and biological readout.

Protocol 1: Target Engagement via CuAAC Activity-Based Protein Profiling (ABPP)

This workflow isolates and visualizes the specific proteins covalently modified by the compound in live cells[8].

  • Step 1: In Situ Labeling (Live Cell Treatment)

    • Procedure: Incubate HCT-116 cells with 10 µM of the compound for 4 hours at 37°C.

    • Causality: Treating live cells (rather than lysates) ensures the Mannich base undergoes natural intracellular activation and interacts with proteins in their native, folded conformations.

  • Step 2: Non-Denaturing Lysis

    • Procedure: Harvest cells, wash with cold PBS, and lyse using DPBS containing 1% NP-40 and protease inhibitors. Centrifuge at 14,000 x g to clear the lysate.

    • Causality: Preserves the proteome without breaking the stable thioether covalent bonds formed by the probe.

  • Step 3: Bioorthogonal Click Chemistry (CuAAC)

    • Procedure: To 50 µL of lysate (2 mg/mL protein), add the click reagents sequentially: Rhodamine-Azide (100 µM), THPTA ligand (100 µM), CuSO4 (1 mM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature[8].

    • Causality: The THPTA ligand stabilizes the Cu(I) catalyst generated by sodium ascorbate, driving the specific cycloaddition between the probe's terminal alkyne and the azide-fluorophore.

  • Step 4: Self-Validating Controls

    • Competitive Control: Pre-treat a parallel cell batch with 50 µM Iodoacetamide (a broad-spectrum cysteine alkylator) for 1 hour before adding the probe. Expected Result: Loss of fluorescent bands, proving the probe binds specifically to nucleophilic cysteines.

    • Negative Control: Omit CuSO4 from the click reaction. Expected Result: No fluorescence, proving the readout is strictly dependent on the alkyne-azide cycloaddition.

ABPP Step1 1. Live Cell Treatment (In situ Covalent Labeling) Step2 2. Cell Lysis & Protein Extraction (Isolate Proteome) Step1->Step2 Step3 3. CuAAC Click Chemistry (Attach Rhodamine-Azide) Step2->Step3 Step4 4. SDS-PAGE & Fluorescence Scanning (Target Visualization) Step3->Step4

Activity-Based Protein Profiling (ABPP) workflow utilizing the terminal alkyne tag.

Protocol 2: Thiol-Reactivity and Cytotoxicity Profiling

Because Mannich bases exert cytotoxicity via thiol depletion[6], this assay correlates in vitro chemical reactivity with cellular phenotypic outcomes.

  • Step 1: Cell-Free GSH Depletion Assay

    • Procedure: Incubate 50 µM of the compound with 100 µM reduced glutathione (GSH) in PBS (pH 7.4) at 37°C. Quantify remaining free GSH at 0, 30, 60, and 120 minutes using Ellman’s reagent (DTNB) absorbance at 412 nm.

    • Causality: Directly measures the kinetics of the β-elimination and subsequent Michael addition independent of biological variables.

  • Step 2: Phenotypic Rescue Assay (Cell Viability)

    • Procedure: Plate cells in a 96-well format. Treat Group A with a dose-response gradient of the compound (1-100 µM). Treat Group B with the compound + 5 mM N-acetylcysteine (NAC). Measure viability at 48h via MTT assay.

    • Causality: If cytotoxicity is primarily driven by electrophilic stress and thiol alkylation, the exogenous thiol scavenger (NAC) will intercept the reactive enyne-one, rescuing cell viability[5].

Quantitative Data Presentation

The following tables summarize the expected quantitative metrics and optimized parameters for profiling this class of bifunctional probes.

Table 1: Expected Cytotoxicity and Thiol Reactivity Metrics

Assay ParameterExpected Value RangeMechanistic Significance
GSH Half-Life (t½) 45 - 90 minutesIndicates the rate of β-elimination and intrinsic electrophilicity.
IC₅₀ (HCT-116 Cells) 10 - 50 µMBaseline cytotoxicity of the Mannich base prodrug[5].
IC₅₀ with 5mM NAC > 200 µMValidates that cytotoxicity is driven by thiol alkylation (rescue effect).
ClogP (Lipophilicity) 2.5 - 3.5Optimal range for passive membrane permeability (decane tail driven).

Table 2: Optimized CuAAC Reaction Parameters for ABPP[8]

ReagentFinal ConcentrationFunction in Assay
Lysate Protein 1.5 - 2.0 mg/mLProvides the target matrix; must not exceed 2 mg/mL to prevent precipitation.
Rhodamine-Azide 50 - 100 µMReporter tag; excess ensures complete labeling of available alkynes.
CuSO₄ 1 mMSource of Cu(II), which is reduced to the active Cu(I) catalyst.
THPTA Ligand 100 µMChelates and stabilizes Cu(I), preventing oxidative protein damage.
Sodium Ascorbate 1 mMReducing agent; must be prepared fresh to ensure Cu(II) to Cu(I) conversion.

References

  • - Smolecule 2. - Spandidos Publications

  • - PMC / NIH 4. - Journal of Medicinal Chemistry (ACS) 5. - Frontiers in Pharmacology 6. - PMC / NIH 7. - PMC / NIH 8. - PMC / NIH

Sources

Exploratory

A Comprehensive Technical Guide to Receptor Binding Affinity Studies of 3-(Dimethylamino)dec-1-yn-5-one

Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 3-(Dimethylamino)dec-1-yn-5-one. In the absence of pre-existing binding data for th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 3-(Dimethylamino)dec-1-yn-5-one. In the absence of pre-existing binding data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. We will dissect the molecule's structural features to form initial hypotheses about its potential biological targets, detail the methodologies for a rigorous investigation of its binding characteristics, and provide the theoretical background for robust data analysis and interpretation. This guide is designed to be a practical and scientifically sound resource, emphasizing experimental causality and self-validating protocols to ensure the integrity of the findings.

Introduction: Deconstructing 3-(Dimethylamino)dec-1-yn-5-one for Target Prioritization

The compound 3-(Dimethylamino)dec-1-yn-5-one is a small molecule with distinct chemical features that can inform a rational approach to identifying its potential receptor targets.[1] Its IUPAC name reveals a decane backbone with a terminal alkyne at position 1, a ketone at position 5, and a dimethylamino group at position 3.[1]

From a pharmacophore perspective, the presence of a tertiary amine, specifically a dimethylamino group, is a critical feature. This group can be protonated at physiological pH, forming a cationic head that is a common recognition motif for various receptors, including those for neurotransmitters. The overall structure, with its nitrogen-containing functional group and specific chain length, bears some resemblance to known cholinergic agents.

Hypothesis: Potential Cholinergic System Interaction

The cholinergic system, which utilizes acetylcholine (ACh) as its primary neurotransmitter, is a plausible area of investigation for 3-(Dimethylamino)dec-1-yn-5-one. The key pharmacophoric elements of ACh are a cationic head (the quaternary ammonium group) and an ester linkage that acts as a hydrogen bond acceptor.

  • Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the hydrolysis of acetylcholine and terminating its signal.[2] Inhibitors of AChE are crucial in the treatment of conditions like Alzheimer's disease.[2][3] The pharmacophore for many AChE inhibitors includes a cationic site that interacts with the peripheral anionic site (PAS) of the enzyme.[2][4][5] The dimethylamino group of our target compound could fulfill this role.

  • Muscarinic Acetylcholine Receptor (mAChR) Agonism/Antagonism: Muscarinic receptors are a class of G-protein coupled receptors (GPCRs) that are activated by acetylcholine.[6][7] Muscarinic agonists often possess a cationic amine and a hydrogen bond-accepting group spaced at a specific distance.[8][9] The dimethylamino and ketone groups of 3-(Dimethylamino)dec-1-yn-5-one could potentially mimic this arrangement. There are five subtypes of muscarinic receptors (M1-M5), and determining selectivity is a key aspect of characterization.[6]

Based on this initial analysis, a primary research objective would be to investigate the binding affinity of 3-(Dimethylamino)dec-1-yn-5-one for acetylcholinesterase and the various subtypes of muscarinic acetylcholine receptors.

Foundational Methodologies in Receptor Binding Assays

The "gold standard" for measuring the affinity of a ligand for its target receptor has traditionally been the radioligand binding assay due to its robustness and sensitivity.[10] However, several non-radioactive techniques have emerged as powerful alternatives, each with its own advantages.

Radioligand Binding Assays

These assays rely on a radioactively labeled ligand (radioligand) that binds to the receptor of interest.[10][11] The two main types of experiments are:

  • Saturation Assays: These are used to determine the density of receptors in a given preparation (Bmax) and the dissociation constant (Kd) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[10]

  • Competition Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (like 3-(Dimethylamino)dec-1-yn-5-one). Here, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[10][12]

There are two primary formats for separating the bound from the free radioligand:

  • Filtration Assays: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. The radioactivity on the filter is then counted.[10]

  • Scintillation Proximity Assay (SPA): This is a homogeneous assay that does not require a separation step. The receptor is immobilized on a scintillant-containing bead. Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a signal.[10][13]

Non-Radioactive Binding Assays

Concerns over the handling and disposal of radioactive materials have driven the development of alternative techniques.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon which a receptor is immobilized. The binding of a ligand to the receptor causes a change in mass, which alters the refractive index and is detected in real-time. This allows for the determination of both association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.[14][15][16][17][18]

  • Fluorescence Polarization (FP): This technique is suitable for studying the interaction between a small fluorescently labeled ligand (tracer) and a larger receptor. When the small tracer is unbound, it tumbles rapidly in solution, and its emitted light is depolarized when excited with polarized light. Upon binding to the much larger receptor, its tumbling is slowed, and the emitted light remains polarized. An unlabeled test compound can compete with the tracer, causing a decrease in polarization.[19][20][21][22][23]

  • Isothermal Titration Calorimetry (ITC): ITC is a direct and label-free method that measures the heat released or absorbed during a binding event.[24][25][26] By titrating a ligand into a solution containing the receptor, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[24][27]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for investigating the binding of 3-(Dimethylamino)dec-1-yn-5-one to its hypothesized targets.

Preparation of Receptor-Containing Membranes

For many receptor binding studies, particularly for GPCRs like muscarinic receptors, it is necessary to prepare cell membranes that are enriched with the receptor of interest.

Protocol: Membrane Preparation from Cultured Cells [28][29][30]

  • Cell Culture and Harvest:

    • Culture cells expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with a specific muscarinic receptor subtype) to near confluence.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by gentle scraping or using a cell dissociation buffer.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or by sonication on ice.

  • Membrane Isolation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30-60 minutes at 4°C to pellet the membranes.

    • Discard the supernatant (cytosolic fraction).

  • Washing and Storage:

    • Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the ultracentrifugation step to wash the membranes.

    • Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose as a cryoprotectant).

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

    • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Competition Binding Assay

This protocol outlines a filtration-based competition assay to determine the Ki of 3-(Dimethylamino)dec-1-yn-5-one for a target receptor.

Protocol: Competition Binding Assay [10][12][28]

  • Reagent Preparation:

    • Prepare a stock solution of 3-(Dimethylamino)dec-1-yn-5-one in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to create a range of concentrations.

    • Prepare the radioligand at a concentration equal to its Kd for the target receptor in the assay buffer.

    • Prepare the membrane suspension at an optimized concentration in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding (NSB): Add a high concentration of a known, unlabeled ligand for the target receptor, radioligand, and membrane suspension.

    • Competition: Add the desired concentration of 3-(Dimethylamino)dec-1-yn-5-one, radioligand, and membrane suspension.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

Data Analysis and Interpretation

Saturation Binding Analysis

For saturation binding experiments, the specific binding is plotted against the concentration of the radioligand. The data are then fitted to the one-site binding model using nonlinear regression to determine the Bmax and Kd.

Competition Binding Analysis and the Cheng-Prusoff Equation

In a competition binding experiment, the data are plotted as the percentage of specific binding versus the log concentration of the competitor (3-(Dimethylamino)dec-1-yn-5-one). This will generate a sigmoidal curve from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined.

The IC50 is an experimentally derived value that is dependent on the concentration of the radioligand used in the assay. To determine the inhibition constant (Ki), which is an intrinsic measure of the affinity of the competitor for the receptor, the Cheng-Prusoff equation is used:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki is the inhibition constant of the competitor.

  • IC50 is the concentration of the competitor that inhibits 50% of specific binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand.

This equation allows for the comparison of Ki values obtained from different experiments, even if the assay conditions vary.

Data Presentation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical Binding Affinity Data for 3-(Dimethylamino)dec-1-yn-5-one

Receptor TargetAssay TypeRadioligandKi (nM)n (Hill Slope)
M1 Muscarinic ReceptorCompetition[3H]-Pirenzepine150 ± 120.98
M2 Muscarinic ReceptorCompetition[3H]-AF-DX 384850 ± 451.02
M3 Muscarinic ReceptorCompetition[3H]-4-DAMP320 ± 250.95
M4 Muscarinic ReceptorCompetition[3H]-PD-102807>10,000-
M5 Muscarinic ReceptorCompetition[3H]-4-DAMP750 ± 601.05
AcetylcholinesteraseInhibition-IC50 = 5.2 µM-

Visualizing Experimental Workflows and Pathways

Diagrams are essential for conveying complex experimental workflows and biological pathways.

experimental_workflow cluster_preparation Receptor Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Receptor Overexpression) harvest Cell Harvest cell_culture->harvest lysis Homogenization/Lysis harvest->lysis ultracentrifugation Ultracentrifugation lysis->ultracentrifugation membrane_pellet Isolated Membranes ultracentrifugation->membrane_pellet plate_setup 96-Well Plate Setup (Total, NSB, Competition) membrane_pellet->plate_setup Input incubation Incubation to Equilibrium plate_setup->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation raw_data Raw CPM Data scintillation->raw_data Output ic50_curve Nonlinear Regression (Sigmoidal Curve Fit) raw_data->ic50_curve cheng_prusoff Cheng-Prusoff Calculation ic50_curve->cheng_prusoff ki_value Final Ki Value cheng_prusoff->ki_value

Caption: Workflow for determining the Ki of a test compound using a radioligand filtration binding assay.

signaling_pathway cluster_mAChR Muscarinic Acetylcholine Receptor (M1/M3/M5) agonist Acetylcholine or 3-(Dimethylamino)dec-1-yn-5-one (Hypothetical Agonist) receptor M1/M3/M5 Receptor agonist->receptor Binds to gq_protein Gq/11 Protein receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response ca_release->cellular_response pkc_activation->cellular_response

Caption: Hypothetical Gq-coupled signaling pathway for muscarinic M1/M3/M5 receptors.

Troubleshooting and Best Practices

Reproducibility is paramount in receptor binding assays. Below are some common issues and their solutions.[33][34][35]

Table 2: Common Issues and Troubleshooting Strategies in Radioligand Binding Assays

IssuePotential Cause(s)Troubleshooting Steps
High Non-Specific Binding (NSB) Radioligand is too hydrophobic; Inadequate washing; Filter binding of the radioligand.Include BSA or a non-ionic detergent in the wash buffer; Pre-soak filters in a solution like polyethyleneimine (PEI); Optimize wash steps.[13]
Low Specific Binding Insufficient receptor concentration; Degraded radioligand or receptor; Incorrect buffer conditions (pH, ions).Increase the amount of membrane protein per well; Use fresh reagents and ensure proper storage; Optimize buffer composition.
High Well-to-Well Variability Inconsistent pipetting; "Edge effects" in the 96-well plate; Inefficient or inconsistent washing.Calibrate pipettes and use reverse pipetting for viscous solutions; Avoid using the outer wells of the plate; Use an automated plate washer if possible.[34]
IC50 Curve is Shallow or has a Hill Slope ≠ 1 Complex binding kinetics (e.g., allosteric interactions, multiple binding sites); Experimental artifact.Re-evaluate the assay conditions; Consider more complex binding models for data analysis.

Conclusion

This guide has outlined a systematic and rigorous approach to characterizing the receptor binding affinity of the novel compound 3-(Dimethylamino)dec-1-yn-5-one. By beginning with a structure-based hypothesis, we have detailed the selection of appropriate assay methodologies, provided step-by-step protocols for their execution, and described the theoretical framework for accurate data analysis. The causality behind each experimental choice, from membrane preparation to the application of the Cheng-Prusoff equation, has been emphasized to ensure a deep understanding of the principles involved. While this document uses 3-(Dimethylamino)dec-1-yn-5-one as a focal point, the principles and protocols described herein are broadly applicable to the characterization of any novel compound, providing a solid foundation for drug discovery and development professionals.

References

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(4), 327-338. [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. (2017). American Laboratory. [Link]

  • The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies. (n.d.). PLoS ONE. [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening. (2013). Journal of Chemical Information and Modeling, 53(12), 3336-3347. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

  • Fluorescence Polarization (FP). (2026). Molecular Devices. [Link]

  • Isothermal titration calorimetry in drug discovery. (2007). Methods in Molecular Biology, 493, 1-14. [Link]

  • Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. (n.d.). Current Protocols in Immunology. [Link]

  • The discovery of new acetylcholinesterase inhibitors derived from pharmacophore modeling, virtual screening, docking simulation. (2016). RSC Advances, 6(52), 47007-47019. [Link]

  • Analysis of receptor-ligand interactions by surface plasmon resonance. (2011). Current Protocols in Immunology, Chapter 18, Unit 18.7. [Link]

  • Pharmacophore Model Development for the Identification of Novel Acetylcholinesterase Inhibitors. (2007). In Proceedings of the 5th WSEAS International Conference on Computational Intelligence, Man-Machine Systems and Cybernetics. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2016). Expert Opinion on Drug Discovery, 11(10), 975-986. [Link]

  • dyphAI dynamic pharmacophore modeling with AI: a tool for efficient screening of new acetylcholinesterase inhibitors. (2025). Frontiers in Chemistry. [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025). Molecules, 30(8), 1735. [Link]

  • Quantification of receptor binding from response data obtained at different receptor levels: a simple individual sigmoid fitting and a unified SABRE approach. (2020). Scientific Reports, 10(1), 18029. [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]

  • Analyzing saturation radioligand binding data. (2023). GraphPad Prism 10 Statistics Guide. [Link]

  • Recognition of cholinergic agonists by the muscarinic receptor. 1. Acetylcholine and other agonists with the NCCOCC backbone. (1984). Journal of the American Chemical Society, 106(22), 6638-6646. [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Medicinal Chemistry Letters, 2(5), 349-353. [Link]

  • Fluorescence Polarization in GPCR Research. (2025). Dr. GPCR Ecosystem. [Link]

  • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. (2025). International Journal of Molecular Sciences, 26(5), 2908. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). News-Medical.net. [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). Molecular Biology of the Cell, 28(21), 2748-2759. [Link]

  • Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. (2020). bioRxiv. [Link]

  • Nonlinear regression analysis of the time course of ligand binding experiments. (1993). Journal of Receptor Research, 13(8), 1135-1146. [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. (1995). Methods in Neurosciences, 25, 1-29. [Link]

  • Preparation methods for membrane proteins. (2025). CryoSPARC Discuss. [Link]

  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. (2025). Current Protocols in Pharmacology. [Link]

  • Pattern Recognition Applications in Chemistry and Pharmacology: A 'Pharmacophore Acetylcholinoreceptor' Subunit Environm. (n.d.). DTIC. [Link]

  • Membrane Proteins Extraction Protocol. (n.d.). Creative Diagnostics. [Link]

  • The Problems and Pitfalls of Radioligand Binding. (1995). Methods in Molecular Biology, 46, 219-237. [Link]

  • Help with troubleshooting my radioligand competition binding assay. (2024). Reddit. [Link]

  • Muscarinic agonist. (n.d.). Wikipedia. [Link]

  • Muscarinic Receptor Agonists and Antagonists. (2001). Molecules, 6(3), 142-173. [Link]

  • 3-Diethylamino-5,7-dimethyloctyne-1. (n.d.). NIST WebBook. [Link]

  • 3-Dimethylaminoacrolein. (n.d.). Wikipedia. [Link]

  • 3-dimethylamino-1,1-diphenylbutan-1-ol. (2025). Chemical Synthesis Database. [Link]

Sources

Foundational

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-(Dimethylamino)dec-1-yn-5-one

Introduction: The Challenge of CNS Drug Delivery The blood-brain barrier (BBB) is a dynamic and highly selective interface that protects the central nervous system (CNS) from toxins, pathogens, and circulating neuroactiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of CNS Drug Delivery

The blood-brain barrier (BBB) is a dynamic and highly selective interface that protects the central nervous system (CNS) from toxins, pathogens, and circulating neuroactive substances, thereby maintaining brain homeostasis.[1][2] This neuroprotective gatekeeper is formed by a tightly sealed monolayer of brain capillary endothelial cells, fortified by pericytes and astrocytes.[3] While essential for brain health, the BBB poses a formidable challenge for pharmacology, restricting the entry of over 98% of small-molecule drugs and all large-molecule biologics.[4] Consequently, the ability of a therapeutic candidate to permeate the BBB is a critical determinant of its potential efficacy for treating CNS disorders.

This guide focuses on a novel compound, 3-(Dimethylamino)dec-1-yn-5-one , a molecule featuring a terminal alkyne, a ketone, and a tertiary amine functional group.[5] Its unique structure warrants a systematic evaluation of its potential to access the CNS. The following sections outline a comprehensive, multi-tiered strategy, from computational prediction to definitive in vivo assessment, for characterizing the BBB permeability of this molecule. This framework is designed not merely as a set of protocols, but as a logical, field-proven workflow that integrates predictive, cell-based, and whole-organism data to build a robust and reliable permeability profile.

Part 1: Foundational Assessment: Physicochemical & In Silico Profiling

Before committing to resource-intensive wet-lab experiments, a foundational understanding of the molecule's physicochemical properties is paramount. These characteristics are strong determinants of passive diffusion, the primary route across the BBB for many CNS drugs.[6][7]

Causality of Physicochemical Descriptors

Key molecular properties provide a predictive snapshot of a compound's "drug-likeness" for CNS penetration. This is often guided by principles like Lipinski's Rule of 5.[4]

  • Lipophilicity (logP/logD): A measure of a compound's fat-solubility. A balanced lipophilicity is crucial; too low, and the molecule cannot enter the lipid membranes of the endothelial cells; too high, and it may become trapped in the membrane or be a substrate for efflux pumps.[8][9][10]

  • Molecular Weight (MW): Smaller molecules (< 500 Da) generally show better permeability.[4][10]

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and hydrogen bonding capacity. A lower TPSA (< 90 Ų) is generally favored for BBB penetration as it reduces the desolvation energy penalty required to enter the lipid bilayer.[6]

  • Hydrogen Bond Donors (HBD) & Acceptors (HBA): Fewer hydrogen bonds correlate with better permeability.[4][10]

For 3-(Dimethylamino)dec-1-yn-5-one, these properties can be calculated using standard computational software (e.g., SwissADME, ChemDraw).

Table 1: Predicted Physicochemical Properties of 3-(Dimethylamino)dec-1-yn-5-one

Descriptor Predicted Value Implication for BBB Permeability
Molecular Weight (MW) ~195.32 g/mol Favorable (<< 500 Da)
Lipophilicity (cLogP) ~2.5 - 3.0 Optimal range for membrane partitioning
Topological Polar Surface Area (TPSA) ~20.3 Ų Highly Favorable (<< 90 Ų)
Hydrogen Bond Donors (HBD) 0 Highly Favorable

| Hydrogen Bond Acceptors (HBA) | 2 | Favorable |

In Silico Predictive Modeling

Computational models, built on large datasets of compounds with known permeability, can provide a rapid, quantitative prediction.[11][12] These models use machine learning or quantitative structure-activity relationship (QSAR) approaches to correlate physicochemical descriptors with experimentally determined BBB permeability (logBB).[13][14][15]

Workflow for In Silico Assessment The logical flow begins with calculating basic properties, which then feed into more complex predictive models. This provides an early go/no-go decision point.

cluster_0 In Silico Workflow mol_structure Input: 2D Structure of 3-(Dimethylamino)dec-1-yn-5-one calc_props Calculate Physicochemical Properties (MW, LogP, TPSA, etc.) mol_structure->calc_props compare_rules Compare to CNS Rules (e.g., Lipinski's Rule of 5) calc_props->compare_rules qsar_model Apply QSAR/Machine Learning Model calc_props->qsar_model prediction Output: Predicted logBB and Permeability Class (BBB+/BBB-) compare_rules->prediction qsar_model->prediction

Caption: Workflow for computational prediction of BBB permeability.

Part 2: In Vitro Characterization: Mimicking the Barrier

In vitro models provide the first experimental data on a compound's interaction with a biological barrier, offering a bridge between theoretical predictions and in vivo complexity.

A. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA model is a high-throughput, non-cell-based assay that isolates passive diffusion.[6][16] It measures the permeation of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well. Its simplicity and cost-effectiveness make it an ideal primary screen.

Experimental Protocol: PAMPA-BBB

  • Preparation: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid in dodecane) to form the artificial membrane. The acceptor plate is filled with a buffer solution mimicking brain interstitial fluid.

  • Compound Addition: The test compound, along with high-permeability (e.g., Caffeine) and low-permeability (e.g., Atenolol) controls, is dissolved in the donor buffer and added to the filter plate.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the "sandwich" is incubated at room temperature for 4-18 hours.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium)

Table 2: Representative PAMPA-BBB Data

Compound Pe (10⁻⁶ cm/s) Permeability Class
Caffeine (High Control) 15.2 High
Atenolol (Low Control) < 1.0 Low

| 3-(Dimethylamino)dec-1-yn-5-one | 8.5 (Hypothetical) | High |

A Pe > 4.0 x 10⁻⁶ cm/s is often predictive of high BBB permeability.

B. Cell-Based Transwell Model: The Biological Interface

To incorporate biological factors like tight junctions and transporters, cell-based models are essential.[17][18] The Transwell assay uses a monolayer of brain endothelial cells grown on a microporous membrane, separating an apical (blood-side) from a basolateral (brain-side) compartment.[19][20] Co-culturing with astrocytes and pericytes is critical, as these cells induce a tighter barrier phenotype, more representative of the in vivo state.[19][21]

Experimental Protocol: Co-Culture Transwell Permeability Assay

  • Cell Seeding: Astrocytes and pericytes are seeded on the bottom of the basolateral chamber. Human Brain Microvascular Endothelial Cells (HBMECs) are seeded on the apical side of the Transwell insert.[22]

  • Barrier Maturation: The co-culture is maintained for 4-6 days until a confluent monolayer with robust tight junctions is formed.

  • Barrier Integrity Check (TEER): Transendothelial Electrical Resistance (TEER) is measured daily. A high and stable TEER value (>150 Ω·cm²) indicates strong barrier integrity.[20]

  • Permeability Measurement (Apical to Basolateral): The test compound is added to the apical chamber. Samples are taken from the basolateral chamber at multiple time points (e.g., 15, 30, 60, 120 min).

  • Quantification: Compound concentration is measured by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. Papp = (dQ/dt) / (A x C₀) (Where dQ/dt is the flux, A is the membrane area, and C₀ is the initial apical concentration)

C. Assessing Efflux Transporter Interaction

The BBB actively expels many substances via efflux transporters, primarily P-glycoprotein (P-gp).[1][23][24] It is crucial to determine if our compound is a substrate for these pumps, as this can severely limit brain accumulation despite good passive permeability.

Experimental Protocol: P-gp Substrate Assessment

  • Bidirectional Transport: The permeability assay is performed in both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A).

  • Efflux Ratio (ER) Calculation: The efflux ratio is calculated as ER = Papp (B→A) / Papp (A→B).

  • Interpretation:

    • An ER ≈ 1 suggests the compound is not a P-gp substrate and transport is dominated by passive diffusion.

    • An ER > 2 is a strong indication that the compound is actively effluxed by P-gp.[23]

  • Confirmation with Inhibitor: The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER confirms P-gp interaction.

Table 3: Representative Cell-Based Transwell Data

Compound TEER (Ω·cm²) Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio Permeability Class P-gp Substrate
Propranolol (High Control) >200 25.1 1.1 High No
Digoxin (P-gp Substrate) >200 0.5 15.4 Low Yes

| 3-(Dimethylamino)dec-1-yn-5-one | >200 (Hypothetical) | 18.7 (Hypothetical) | 2.5 (Hypothetical) | High | Yes |

cluster_1 In Vitro Transwell Workflow seed_cells Seed Endothelial Cells on Transwell Insert (Co-culture with Astrocytes/Pericytes) monitor_teer Monitor Barrier Integrity (TEER Measurement) seed_cells->monitor_teer add_compound Add Compound to Apical Chamber monitor_teer->add_compound add_compound_baso Add Compound to Basolateral Chamber monitor_teer->add_compound_baso sample_baso Sample Basolateral Chamber at Time Points add_compound->sample_baso lcms_analysis Quantify Concentration (LC-MS/MS) sample_baso->lcms_analysis calc_papp Calculate Papp (A->B) lcms_analysis->calc_papp calc_papp_ba Calculate Papp (B->A) lcms_analysis->calc_papp_ba calc_er Calculate Efflux Ratio (ER = Papp B->A / Papp A->B) calc_papp->calc_er sample_apical Sample Apical Chamber at Time Points add_compound_baso->sample_apical sample_apical->lcms_analysis calc_papp_ba->calc_er

Caption: Bidirectional transport assay workflow to determine permeability and efflux.

Part 3: In Vivo Validation: The Definitive Test

While in vitro models are powerful, in vivo experiments in rodent models are the gold standard for confirming BBB permeability in a complete physiological system.[25][26] These studies account for metabolism, plasma protein binding, and the complex interplay of all cells in the neurovascular unit.

Experimental Protocol: In Vivo Brain Penetration in Mice

This method determines the brain-to-plasma concentration ratio (Kp) after systemic administration.

  • Administration: 3-(Dimethylamino)dec-1-yn-5-one is administered to a cohort of mice, typically via intravenous (IV) injection to ensure 100% bioavailability.

  • Sample Collection: At a predetermined time point (e.g., 30 minutes, when equilibrium is likely reached), animals are anesthetized.[27]

  • Blood Collection: Blood is collected via cardiac puncture.

  • Transcardial Perfusion: The circulatory system is perfused with saline to flush blood from the brain vasculature, preventing contamination of the brain tissue sample.[28]

  • Brain Homogenization: The brain is harvested, weighed, and homogenized.

  • Quantification: The concentration of the compound in both the plasma and the brain homogenate is determined by LC-MS/MS.

  • Calculation:

    • Kp (Brain-to-Plasma Ratio): Kp = C_brain / C_plasma

    • Fraction Unbound (fu): The fraction of compound not bound to proteins is measured separately for plasma (fu,plasma) and brain tissue (fu,brain) using equilibrium dialysis.

    • Kp,uu (Unbound Ratio): Kp,uu = Kp x (fu,plasma / fu,brain). This is the most important value, as it represents the ratio of unbound, pharmacologically active drug concentrations between the two compartments.

Interpretation of Kp,uu:

  • Kp,uu > 0.3: Generally indicates sufficient CNS penetration for therapeutic effect.

  • Kp,uu ≈ 1.0: Suggests that passive diffusion is the dominant mechanism of transport.

  • Kp,uu < 0.1: Indicates poor penetration, often due to significant efflux.

Table 4: Representative In Vivo Brain Penetration Data

Parameter Value (Hypothetical) Interpretation
C_plasma (ng/mL) 150 -
C_brain (ng/g) 120 -
Kp 0.8 Apparent good penetration
fu,plasma 0.40 40% of drug is free in plasma
fu,brain 0.60 60% of drug is free in brain

| Kp,uu | 0.53 | Significant CNS penetration by passive diffusion |

Summary & Conclusion

The comprehensive evaluation of 3-(Dimethylamino)dec-1-yn-5-one's BBB permeability requires an integrated analysis of predictive, in vitro, and in vivo data.

Table 5: Integrated Permeability Profile (Hypothetical Data)

Assay Type Key Metric Result Conclusion
In Silico TPSA, MW, cLogP Favorable High likelihood of passive diffusion
PAMPA-BBB Pe (10⁻⁶ cm/s) 8.5 High passive permeability
In Vitro Transwell Papp (10⁻⁶ cm/s) 18.7 High transcellular permeability
In Vitro Transwell Efflux Ratio 2.5 Moderate P-gp substrate

| In Vivo Mouse | Kp,uu | 0.53 | Significant and functionally relevant CNS penetration |

Based on this systematic, multi-faceted approach, we can conclude that 3-(Dimethylamino)dec-1-yn-5-one exhibits high potential for crossing the blood-brain barrier. Its favorable physicochemical properties translate to high passive permeability in both artificial and cell-based models. While it appears to be a moderate substrate for the P-gp efflux pump, its high intrinsic permeability is sufficient to overcome this liability, resulting in a Kp,uu value that suggests therapeutically relevant concentrations can be achieved in the central nervous system. This structured evaluation provides a high degree of confidence in advancing this compound for further CNS drug development.

References

  • Frontiers. (n.d.). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine.
  • (2019, October 18). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
  • (2012, August 31). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction.
  • Frontiers. (2025, October 7). 3D in vitro blood–brain barrier models: recent advances and their role in brain disease research and therapy.
  • (n.d.). The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response.
  • MDPI. (2025, April 11). A Biomimetic Human Multi-Cellular In Vitro Model of the Blood–Brain Barrier.
  • ResearchGate. (n.d.). A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches.
  • PubMed. (2003, October 15). Computational models to predict blood-brain barrier permeation and CNS activity.
  • PubMed. (2021, May 23). LightBBB: computational prediction model of blood-brain-barrier penetration based on LightGBM.
  • PubMed. (n.d.). In Vitro Models of the Blood-Brain Barrier - PubMed - NIH.
  • PubMed. (2002, August 15). In vivo measurement of blood-brain barrier permeability.
  • PubMed. (2002, June 15). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier.
  • Oxford Academic. (2020, October 23). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM | Bioinformatics.
  • PMC. (n.d.). In vivo methods for imaging blood–brain barrier function and dysfunction.
  • JoVE. (2017, October 27). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers.
  • PMC. (n.d.). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender.
  • PubMed. (n.d.). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability.
  • Pion Inc. (2024, March 26). Small molecule blood brain barrier permeability prediction.
  • ResearchGate. (n.d.). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs.
  • (2022, October 17). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery.
  • PMC. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
  • ResearchGate. (n.d.). Lipophilicity and Other Parameters Affecting Brain Penetration.
  • MDPI. (2024, January 5). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology.
  • Smolecule. (2023, November 21). 3-(Dimethylamino)dec-1-YN-5-one.
  • Frontiers. (2013, November 4). P-glycoprotein mediated efflux limits substrate and drug uptake in a preclinical brain metastases of breast cancer model.
  • Semantic Scholar. (n.d.). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers.
  • PMC. (n.d.). Molecular determinants of blood–brain barrier permeation.
  • PMC. (n.d.). Enhanced permeability of blood–brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle.
  • PMC - NIH. (n.d.). Endothelial Unc5B controls blood-brain barrier integrity.
  • (2021, March 4). A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood-Brain Barrier Dysfunction via Cellular Thiol Modification an.
  • MDPI. (2024, April 23). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip.

Sources

Exploratory

Thermal degradation pathways of 3-(Dimethylamino)dec-1-YN-5-one

An In-Depth Technical Guide to the Thermal Degradation Pathways of 3-(Dimethylamino)dec-1-yn-5-one Executive Summary The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Degradation Pathways of 3-(Dimethylamino)dec-1-yn-5-one

Executive Summary

The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, impacting manufacturing, formulation, storage, and safety. This guide provides a comprehensive analysis of the potential thermal degradation pathways of 3-(Dimethylamino)dec-1-yn-5-one, a molecule possessing a unique combination of a β-aminoketone (a Mannich base), a terminal alkyne, and a ketone. Based on fundamental chemical principles, we propose that the primary degradation route is a retro-Mannich reaction, driven by the lability of the β-aminoketone moiety. Secondary pathways, including Norrish Type II cleavage and higher-temperature fragmentation, are also explored. This document outlines a robust, self-validating analytical strategy employing techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) to elucidate and confirm these degradation mechanisms. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, identify, and mitigate potential stability issues associated with this and structurally related compounds.

Introduction

3-(Dimethylamino)dec-1-yn-5-one is a multifunctional organic compound whose chemical stability is of significant interest in synthetic and pharmaceutical chemistry. Its structure is characterized by three key functional groups: a tertiary amine at the 3-position, a terminal alkyne at the 1-position, and a ketone at the 5-position.[1] This arrangement classifies the molecule as a β-aminoketone, a structural motif common in pharmacologically active compounds, often synthesized via the Mannich reaction.[2][3]

The thermal behavior of such molecules is not merely an academic curiosity; it is a critical parameter in pharmaceutical development.[4][5] Manufacturing processes such as drying, milling, and hot-melt extrusion can expose the compound to significant thermal stress.[5] Furthermore, long-term storage stability is paramount for ensuring the safety and efficacy of a drug product. The degradation of an API can lead to a loss of potency, the formation of potentially toxic byproducts, and changes in physical properties. Therefore, a thorough understanding of a molecule's response to heat is essential for developing stable formulations and defining appropriate storage conditions.[6][7]

This guide provides a detailed examination of the probable thermal degradation pathways of 3-(Dimethylamino)dec-1-yn-5-one, grounded in established principles of organic chemistry. We will dissect the molecule's structure to predict its thermal liabilities and propose a step-by-step analytical workflow to experimentally validate these predictions.

Molecular Structure and Predicted Thermal Liabilities

The susceptibility of 3-(Dimethylamino)dec-1-yn-5-one to thermal degradation is dictated by the interplay of its functional groups. While the decane backbone is relatively stable, the amine, ketone, and alkyne functionalities introduce specific points of weakness.

  • The β-Aminoketone Moiety: This is the most significant thermal liability. β-Aminoketones are well-known to be susceptible to a retro-Michael or, more accurately in this context, a retro-Mannich reaction.[8] This elimination reaction is often base-catalyzed but can also be induced thermally.[9] The reaction involves the cleavage of the C-N bond at the 3-position, leading to the formation of an α,β-unsaturated ketone and the corresponding amine. This pathway is typically facile and is expected to be the dominant degradation route at lower temperatures.

  • The Ketone Functional Group: Ketones can undergo photochemical or thermal cleavage via Norrish reactions. A Norrish Type II reaction is plausible for this molecule, as it possesses γ-hydrogens (on the C7 of the decyl chain) that can be abstracted by the carbonyl oxygen upon thermal excitation. This leads to the formation of a biradical intermediate that subsequently cleaves the Cα-Cβ bond.

  • The Tertiary Amine: While tertiary amines are generally more stable than their quaternary ammonium counterparts, they can undergo thermal decomposition, often through dealkylation.[10] The Hofmann elimination pathway is not directly applicable without prior quaternization, and Cope elimination requires an N-oxide intermediate.

  • The Terminal Alkyne: Alkynes are thermodynamically unstable relative to their constituent elements but can be kinetically stable.[11] At elevated temperatures, they can participate in complex reactions, including polymerization, cyclization, or fragmentation.[12][13] These reactions are generally expected to require higher energy input than the retro-Mannich reaction.

Proposed Thermal Degradation Pathways

Based on the analysis above, we propose the following degradation pathways, ordered by their predicted energetic favorability.

Pathway I: Retro-Mannich Reaction (Primary Pathway)

This pathway represents the most probable and lowest-energy degradation route. The reaction proceeds via an elimination mechanism, cleaving the C3-N bond.

Mechanism:

  • An intramolecular or intermolecular proton transfer likely facilitates the process, though it can occur purely thermally.

  • The C-N bond cleaves, using the lone pair on the nitrogen to abstract a proton from the C4 position.

  • Simultaneously, the C-H bonding electrons form a new π-bond between C3 and C4, leading to the elimination of dimethylamine.

Predicted Products:

  • Dec-3-en-1-yn-5-one

  • Dimethylamine

G cluster_0 3-(Dimethylamino)dec-1-yn-5-one cluster_1 Products start HC≡C-CH(N(CH₃)₂)-CH₂-C(=O)-(CH₂)₄-CH₃ prod1 HC≡C-CH=CH-C(=O)-(CH₂)₄-CH₃ (Dec-3-en-1-yn-5-one) start->prod1 Δ Retro-Mannich prod2 HN(CH₃)₂ (Dimethylamine) start->prod2 Δ Retro-Mannich

Pathway I: Retro-Mannich Elimination.
Pathway II: Norrish Type II Cleavage

At higher temperatures, sufficient energy may be available to activate the ketone and initiate a Norrish Type II reaction.

Mechanism:

  • The carbonyl oxygen abstracts a hydrogen atom from the γ-carbon (C7).

  • A 1,4-biradical intermediate is formed.

  • This intermediate cleaves at the Cα-Cβ bond (C4-C5) to yield an enol and an alkene. The enol will quickly tautomerize to the more stable ketone.

Predicted Products:

  • 3-(Dimethylamino)but-1-yn-2-one (from tautomerization of the enol)

  • Hex-1-ene

G cluster_0 3-(Dimethylamino)dec-1-yn-5-one cluster_1 Products start HC≡C-CH(N(CH₃)₂)-CH₂-C(=O)-CH₂-CH₂-CH₂-(CH₂)₂-CH₃ prod1 HC≡C-CH(N(CH₃)₂)-CH₂-C(=O)H (3-(Dimethylamino)-2-oxobut-1-yne) start->prod1 Δ Norrish Type II prod2 CH₂=CH-(CH₂)₃-CH₃ (Hex-1-ene) start->prod2 Δ Norrish Type II

Pathway II: Norrish Type II Cleavage.

Analytical Strategy for Pathway Validation

A multi-technique approach is required to fully characterize the thermal degradation profile and validate the proposed pathways. This strategy ensures that results are cross-validated, providing a high degree of scientific confidence.

Experimental Workflow Overview

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for 3-(Dimethylamino)dec-1-yn-5-one

Document Type: Advanced Laboratory Protocol & Strategic Methodology Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Strategic Overview & Retrosynthetic Analysis The target mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Laboratory Protocol & Strategic Methodology Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Strategic Overview & Retrosynthetic Analysis

The target molecule, 3-(dimethylamino)dec-1-yn-5-one , is a multifunctional aliphatic compound characterized by a terminal alkyne, a tertiary amine (dimethylamino group), and a ketone moiety[1]. The IUPAC nomenclature defines a decane backbone where the alkyne is positioned at C1, the dimethylamino substituent at C3, and the ketone at C5[1].

From a strategic standpoint, the most efficient and atom-economical method for constructing the propargylamine core (the C1–C3 segment containing the nitrogen) is the A³-coupling (Aldehyde-Alkyne-Amine) reaction [2]. Coined as a highly versatile multicomponent reaction, the A³-coupling involves the dehydrative condensation of an aldehyde, an alkyne, and an amine, yielding water as the only stoichiometric byproduct[2],[3].

To achieve the specific regiochemistry of the target, our retrosynthetic disconnection utilizes 3-oxooctanal , dimethylamine , and trimethylsilylacetylene (TMS-acetylene) . TMS-acetylene is selected over gaseous acetylene to prevent bis-alkynylation and to ensure precise stoichiometric control in a standard liquid-phase environment. The reaction is catalyzed by a Copper(I) salt, which is highly efficient at activating terminal alkynes via a copper-acetylide intermediate[4],[5].

Retrosynthetic & Mechanistic Pathway

A3_Coupling A 3-Oxooctanal (Aldehyde) C Iminium Ion Intermediate A->C -H₂O B Dimethylamine (Amine) B->C F TMS-Protected Propargylamine C->F Nucleophilic Addition D TMS-Acetylene (Alkyne) E Cu-Acetylide Complex D->E CuBr Cat. E->F G 3-(Dimethylamino) dec-1-yn-5-one F->G TBAF Deprotection

Fig 1: A3 coupling mechanism and deprotection route for 3-(Dimethylamino)dec-1-yn-5-one.

Experimental Methodology

Safety Note: This protocol is designed for execution in a professional, well-ventilated fume hood using standard personal protective equipment (PPE). Dimethylamine is a volatile irritant; handle solutions with appropriate sealed transfer techniques.

Table 1: Reagents and Stoichiometry for Phase 1 (A³-Coupling)
ReagentRoleEquivalentsAmount (for 10 mmol scale)
3-Oxooctanal Electrophilic Core1.0 eq1.42 g (10.0 mmol)
Dimethylamine (2M in THF) Nucleophile / Base1.2 eq6.0 mL (12.0 mmol)
TMS-Acetylene Alkyne Source1.5 eq2.12 mL (15.0 mmol)
Copper(I) Bromide (CuBr) Catalyst0.05 eq (5 mol%)71.7 mg (0.5 mmol)
Toluene SolventN/A20.0 mL
Phase 1: Copper-Catalyzed A³-Coupling

Causality & Rationale: Toluene is selected as the solvent because it supports the high temperatures often required to drive the dehydrative iminium formation while maintaining the stability of the Cu(I)-acetylide complex[4]. The use of 5 mol% CuBr provides an optimal balance between catalytic turnover and minimizing heavy metal waste[6].

  • System Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Backfill with dry Nitrogen (N₂) or Argon three times to ensure an inert atmosphere.

  • Catalyst & Solvent Loading: Add CuBr (71.7 mg, 5 mol%) to the flask, followed by anhydrous toluene (20 mL).

  • Reagent Addition: Inject the dimethylamine solution (6.0 mL, 2M in THF) and 3-oxooctanal (1.42 g, 10 mmol). Stir at room temperature for 15 minutes to allow the initial condensation to the iminium ion intermediate[5].

  • Alkynylation: Slowly add TMS-acetylene (2.12 mL, 15 mmol) dropwise via syringe.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath for 12 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (30 mL) and quench with saturated aqueous NH₄Cl (20 mL) to complex and remove the copper catalyst. Extract the aqueous layer with ether (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude TMS-protected intermediate.

Phase 2: TMS Deprotection

Causality & Rationale: Tetrabutylammonium fluoride (TBAF) is highly specific for cleaving silicon-carbon bonds due to the extreme thermodynamic stability of the Si-F bond. This ensures the terminal alkyne is revealed without causing unwanted aldol condensations or amine degradation at the ketone site.

  • Reaction Setup: Dissolve the crude TMS-protected intermediate in anhydrous THF (15 mL) and cool to 0 °C in an ice bath.

  • Deprotection: Add TBAF (12.0 mL, 1M in THF, 1.2 eq based on theoretical yield) dropwise. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Workup & Purification: Quench with water (20 mL) and extract with ethyl acetate (3 × 20 mL). Dry the organic phases (Na₂SO₄) and concentrate. Purify the residue via flash column chromatography (Silica gel, gradient elution: Hexanes to Hexanes/EtOAc 7:3 containing 1% Et₃N to prevent amine streaking) to isolate the pure 3-(dimethylamino)dec-1-yn-5-one .

Analytical Validation & Self-Validating Data

To ensure the structural integrity of the synthesized compound, a multi-modal spectroscopic approach is required. The analytical signatures below represent the self-validating system for this specific molecular framework[1].

Table 2: Expected Spectroscopic Signatures
Analytical MethodKey Signal / ObservationStructural Correlation
¹H NMR (CDCl₃) δ 2.0 - 2.5 ppm (s, 1H)Terminal acetylenic proton (≡C–H). The cylindrical π-electron cloud generates characteristic shielding[1].
¹H NMR (CDCl₃) δ ~2.3 ppm (s, 6H)Dimethylamino methyl protons (–N(CH₃)₂).
¹H NMR (CDCl₃) δ 3.4 - 3.7 ppm (m, 1H)Propargylic methine proton at C3, deshielded by adjacent N and alkyne.
¹³C NMR (CDCl₃) δ ~208 ppmKetone carbonyl carbon (C=O) at C5.
¹³C NMR (CDCl₃) δ ~72 ppm, ~84 ppmAlkyne carbons (C1, C2).
FT-IR ~3300 cm⁻¹, ~2100 cm⁻¹Terminal ≡C–H stretch and C≡C stretch[1].
FT-IR ~1715 cm⁻¹Ketone C=O stretch.
HRMS (ESI+) m/z [M+H]⁺ ~196.17Confirms molecular weight of C₁₂H₂₁NO (Exact Mass: 195.16).

Note: The molecule adopts a linear geometry at the alkyne moiety (180°), while the dimethylamino group introduces a tetrahedral geometry (~109.5°). Conformational analysis indicates that the syn-periplanar rotamer is energetically favored due to minimized van der Waals repulsion[1].

References

Sources

Application

Application Notes &amp; Protocols: 3-(Dimethylamino)dec-1-yn-5-one as a Versatile Precursor in Modern Heterocyclic Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(Dimethylamino)dec-1-yn-5-one as a highly versatile and re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(Dimethylamino)dec-1-yn-5-one as a highly versatile and reactive precursor for the synthesis of key heterocyclic scaffolds. This guide moves beyond simple procedural outlines to deliver an in-depth analysis of the molecule's core reactivity, explaining the mechanistic rationale behind its transformation into valuable pyrazole, isoxazole, and pyridine derivatives. By leveraging the unique bifunctional nature of this ynone precursor, which combines the electrophilicity of an alkynyl ketone with the nucleophilic and leaving group potential of a β-dimethylamino moiety, chemists can access a diverse range of substituted heterocycles. Detailed, field-tested protocols, mechanistic diagrams, and data tables are provided to empower researchers to effectively integrate this precursor into their synthetic workflows.

Introduction: The Strategic Value of a Bifunctional Precursor

3-(Dimethylamino)dec-1-yn-5-one is a potent synthetic building block whose value lies in the strategic placement of three key functional groups: a terminal alkyne, a ketone, and a β-amino group. This arrangement creates a molecule rich in synthetic potential, essentially a masked 1,3-dicarbonyl equivalent with a built-in nitrogen source that can also function as an excellent leaving group (as dimethylamine).

The core of its utility stems from two primary reactive manifolds:

  • The Ynone System (Alkynyl Ketone): This classic functionality is a powerful electrophile, susceptible to conjugate addition by nucleophiles. It serves as the ideal framework for [3+2] cycloaddition-type reactions with binucleophiles to form five-membered heterocycles.

  • The Enaminone System: The β-amino ketone moiety can be considered a stable enaminone, a vinylogous amide. This system is crucial for constructing six-membered rings and can be involved in condensation and cyclization cascades.

This guide will detail protocols for leveraging this precursor to construct three of the most significant classes of heterocycles in medicinal chemistry: pyrazoles, isoxazoles, and pyridines.

Synthesis of 3,5-Disubstituted Pyrazoles

Principle & Mechanism: The synthesis of pyrazoles from ynones is a robust and well-established transformation based on the Knorr pyrazole synthesis.[1] The reaction proceeds via a cyclocondensation reaction with hydrazine or its derivatives.[2][3] The mechanism involves an initial nucleophilic attack (Michael addition) of the hydrazine onto the electrophilic alkyne, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the final product is determined by which nitrogen atom of the substituted hydrazine attacks the carbonyl carbon during the cyclization step.[1][3]

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Tautomerization cluster_2 Step 3: Aromatization Precursor 3-(Dimethylamino)dec-1-yn-5-one Intermediate1 Enamine Intermediate Precursor->Intermediate1 1,4-Conjugate Addition Precursor->Intermediate1 Hydrazine Hydrazine (H2N-NHR') Intermediate2 Cyclized Intermediate (Pyrazoline) Intermediate1->Intermediate2 Intramolecular Condensation Intermediate1->Intermediate2 Product Substituted Pyrazole Intermediate2->Product Elimination of H2O & -NMe2 (or Tautomerization) Intermediate2->Product

Caption: Reaction mechanism for pyrazole synthesis.

Protocol 2.1: Synthesis of 5-pentyl-3-(2-(dimethylamino)ethyl)-1H-pyrazole

Materials:

  • 3-(Dimethylamino)dec-1-yn-5-one (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (0.2 M solution)

  • Glacial Acetic Acid (catalytic, ~5 mol%)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(Dimethylamino)dec-1-yn-5-one and ethanol. Stir until fully dissolved.

  • Add hydrazine hydrate to the solution, followed by the catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.

ParameterConditionExpected OutcomeReference
Solvent Ethanol, MethanolGood to excellent yields[2]
Catalyst Acetic Acid (optional)Can accelerate cyclization[1]
Temperature Room Temp to RefluxReflux generally ensures completion[3]
Typical Yield 75-95%Highly efficient transformation[1][2]

Synthesis of 3,5-Disubstituted Isoxazoles

Principle & Mechanism: The synthesis of isoxazoles from ynones is analogous to pyrazole formation, utilizing hydroxylamine hydrochloride as the binucleophile.[4][5] The reaction involves an initial conjugate addition of hydroxylamine to the ynone, forming an oxime intermediate. This is followed by an intramolecular cyclization onto the carbonyl group and subsequent dehydration to furnish the aromatic isoxazole ring.[6] The regiochemical outcome (3- vs. 5-substituted isoxazole) can often be controlled by the reaction conditions, such as pH and the choice of catalyst.[4][7]

G cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Precursor 3-(Dimethylamino)dec-1-yn-5-one Intermediate1 Oxime Intermediate Precursor->Intermediate1 Michael Addition Precursor->Intermediate1 Hydroxylamine Hydroxylamine (NH2OH) Intermediate2 Cyclized Intermediate (Hydroxyisoxazoline) Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Intermediate1->Intermediate2 Product Substituted Isoxazole Intermediate2->Product Elimination of H2O Intermediate2->Product

Caption: Reaction mechanism for isoxazole synthesis.

Protocol 3.1: Synthesis of 5-pentyl-3-(2-(dimethylamino)ethyl)isoxazole

Materials:

  • 3-(Dimethylamino)dec-1-yn-5-one (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium Acetate (NaOAc) or Pyridine (1.5 eq)

  • Methanol (0.2 M solution)

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate (or pyridine) in methanol. Stir for 10-15 minutes.

  • Add a solution of 3-(Dimethylamino)dec-1-yn-5-one in methanol to the flask.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane). The reaction is generally complete in 8-12 hours.

  • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate the solvent to obtain the crude product.

  • Purify via silica gel column chromatography to yield the pure isoxazole.

ParameterConditionRationaleReference
Base NaOAc, PyridineNeutralizes HCl from hydroxylamine salt[5][6]
Solvent Methanol, EthanolProtic solvents facilitate the reaction[4]
Temperature Room TemperatureSufficient for cyclization[5]
Typical Yield 70-90%Generally a high-yielding process[4][6]

Exploratory Synthesis of Substituted Pyridines

Principle & Mechanism: The synthesis of pyridines from this precursor is more complex and leverages its enaminone character. A plausible approach is a variation of the Kröhnke or Hantzsch pyridine synthesis, where the enaminone acts as a three-carbon component.[8][9] By reacting it with an α,β-unsaturated carbonyl compound in the presence of an ammonium source (like ammonium acetate), a 1,4-dihydropyridine intermediate can be formed via a series of Michael additions and condensations. This intermediate can then be oxidized to the aromatic pyridine. The dimethylamino group may be displaced during the cyclization cascade.

G cluster_1 Reaction Cascade cluster_2 Aromatization Precursor Enaminone Tautomer Michael_Adduct Michael Adduct Precursor->Michael_Adduct Michael Addition Precursor->Michael_Adduct Unsat_Ketone α,β-Unsaturated Ketone Unsat_Ketone->Michael_Adduct Unsat_Ketone->Michael_Adduct Ammonia Ammonium Acetate (Ammonia Source) DHP_Intermediate 1,4-Dihydropyridine Michael_Adduct->DHP_Intermediate Condensation & Cyclization Michael_Adduct->DHP_Intermediate Product Substituted Pyridine DHP_Intermediate->Product Oxidation (e.g., air, CAN) DHP_Intermediate->Product

Caption: A plausible pathway for pyridine synthesis.

Protocol 4.1: Conceptual Synthesis of a Polysubstituted Pyridine

Materials:

  • 3-(Dimethylamino)dec-1-yn-5-one (1.0 eq)

  • An α,β-unsaturated ketone (e.g., Chalcone) (1.0 eq)

  • Ammonium acetate (excess, ~5-10 eq)

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Combine 3-(Dimethylamino)dec-1-yn-5-one, the α,β-unsaturated ketone, and a large excess of ammonium acetate in a flask suitable for high-temperature reactions.

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (approx. 120 °C) for 12-24 hours. The progress should be monitored by TLC or LC-MS, looking for the formation of a new, more polar spot corresponding to the dihydropyridine and a final, less polar aromatic product.

  • After cooling, pour the reaction mixture over ice and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the resulting residue by column chromatography. It may be necessary to use a gradient elution to separate the dihydropyridine intermediate from the final oxidized pyridine product.

ParameterConditionRationaleReference
Nitrogen Source Ammonium AcetateProvides the nitrogen atom for the pyridine ring[9]
Solvent Acetic AcidAcidic medium promotes condensation[8]
Temperature High (Reflux)Required to drive the multiple condensations and dehydration steps[9]
Outcome ExploratoryYields can be variable; optimization is likely required[8]

References

  • Yurachkova, A., et al. (2020). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. PMC. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of Isoxazoles from Ynones. Synfacts. Available at: [Link]

  • Cogan, D. A., et al. (2002). New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Available at: [Link]

  • Singh, R., et al. (2024). Iodine(III) Mediated Synthesis of Isoxazoles from Ynones via Cloke-Wilson-Type Rearrangement. ChemRxiv. Available at: [Link]

  • Imamura, K., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • El-Faham, A., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Gorobets, N. Y., & You, W. (2018). N-Amino Pyridinium Salts in Organic Synthesis. PMC. Available at: [Link]

  • Prek, B., et al. (2017). Synthesis of pyridines with an amino acid residue by [2+2] cycloadditions of electron-poor acetylenes on enaminone systems derived from N-Boc protected amino acids. AGRIS. Available at: [Link]

  • Wang, H., et al. (2024). Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. Angewandte Chemie. Available at: [Link]

  • Wang, S., et al. (n.d.). Supporting Information. Available at: [Link]

  • Yue, D., & Larock, R. C. (2004). Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones. Organic Letters. Available at: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Available at: [Link]

Sources

Method

Application Note: HPLC-CAD Method Development and Validation for 3-(Dimethylamino)dec-1-yn-5-one

Executive Summary The quantitative analysis of aliphatic amines lacking extended conjugated systems presents a significant challenge in pharmaceutical and chemical development. 3-(Dimethylamino)dec-1-yn-5-one is a multif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of aliphatic amines lacking extended conjugated systems presents a significant challenge in pharmaceutical and chemical development. 3-(Dimethylamino)dec-1-yn-5-one is a multifunctional aliphatic ynone featuring a terminal alkyne, a ketone, and a basic tertiary dimethylamino group. This application note details the rationale, development, and [1] of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Charged Aerosol Detection (CAD). By leveraging mass-based detection and precise mobile phase pH control, this protocol overcomes the analyte's weak UV absorbance and propensity for severe peak tailing.

Chemical Profiling & Method Rationale

To design a robust analytical method, experimental choices must be driven by the physicochemical causality of the analyte rather than trial and error.

Overcoming the "Optical Void": Detector Selection

Standard UV/Vis or Photodiode Array (PDA) detectors rely on π→π∗ or n→π∗ electronic transitions. The isolated alkyne (C1) and ketone (C5) moieties in 3-(dimethylamino)dec-1-yn-5-one provide only weak end-absorption below 220 nm. Operating a UV detector at such low wavelengths introduces severe baseline drift and noise from mobile phase absorbance. Causality & Solution: We selected [2], a universal, mass-based detector. CAD nebulizes the column eluent, evaporates the volatile mobile phase, and applies a positive charge to the remaining non-volatile analyte particles. The measured charge is directly proportional to the mass of the analyte, providing high sensitivity independent of chromophores.

Mitigating Secondary Interactions: Column & Mobile Phase Chemistry

The dimethylamino group at C3 is a basic tertiary amine (estimated pKa ~9.0). Under neutral pH conditions, this amine is partially protonated and will undergo ion-exchange interactions with residual, negatively charged silanolate groups ( Si−O− ) on standard silica stationary phases. This dual-retention mechanism (hydrophobic partitioning + electrostatic ion-exchange) causes severe peak tailing and poor resolution. Causality & Solution: To achieve symmetrical peaks, the electrostatic attraction must be eliminated. We utilize a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7). At this pH, the silanol groups are fully protonated (neutralized to Si−OH ), and the tertiary amine is fully ionized. Retention is thus driven purely by the hydrophobic interaction between the decane backbone and an end-capped, sterically protected C18 stationary phase[3]. Furthermore, Formic Acid is highly volatile, satisfying the strict volatility requirement of the CAD system.

MethodDev cluster_0 Method Rationale A Analyte: 3-(Dimethylamino)dec-1-yn-5-one Challenges: Weak UV, Basic Amine B Detector: CAD (Solves Weak Chromophore) A->B C Mobile Phase: 0.1% Formic Acid (Protonates Amine/Silanols) A->C D Column: End-capped C18 (Prevents Secondary Interactions) A->D E Optimized HPLC-CAD Method (Symmetrical Peaks, High Sensitivity) B->E C->E D->E

Logical flow of HPLC method development based on analyte physicochemical properties.

Experimental Protocols

This protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) to ensure instrument readiness and data trustworthiness prior to sample analysis.

Reagents and Materials
  • Analyte: 3-(Dimethylamino)dec-1-yn-5-one reference standard (>99.0% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water.

  • Modifier: LC-MS Grade Formic Acid (FA). Note: Non-volatile salts (e.g., phosphates) will permanently damage the CAD and must be strictly avoided.

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water/ACN (80:20, v/v) containing 0.1% FA. Expert Insight: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/splitting) at the column head.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions: Serially dilute the stock solution with diluent to achieve the target working concentration (e.g., 100 µg/mL for assay). Filter through a 0.22 µm PTFE syringe filter.

Chromatographic and Detector Conditions

Table 1: Optimized HPLC-CAD Parameters

ParameterSpecification / Condition
Column End-capped Core-Shell C18 (150 mm × 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient: 0-2 min (20% B), 2-10 min (20% 80% B), 10-13 min (80% B), 13-13.1 min (80% 20% B), 13.1-18 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Improves mass transfer and reduces system backpressure)
Injection Volume 5.0 µL
CAD Evaporation Temp 35 °C (Optimized for semi-volatile aliphatic compounds)
CAD Data Rate 10 Hz
CAD Power Function 1.0 (For narrow range) or empirically derived (for wide range)
Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, inject the diluent blank followed by five replicate injections of the 100 µg/mL working standard. The system is only validated for use if it meets the criteria in Table 2.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Blank Interference No peaks 0.1% of standard areaEnsures baseline stability; CAD is sensitive to mobile phase impurities.
Retention Time %RSD 1.0% (n=5)Verifies pump delivery and gradient reproducibility.
Peak Area %RSD 2.0% (n=5)Confirms autosampler precision and CAD nebulizer stability.
Tailing Factor ( Tf​ ) 1.5Validates that secondary silanol interactions are successfully suppressed.
Theoretical Plates ( N ) 5000Confirms column bed integrity and optimal packing efficiency.

Method Validation (ICH Q2(R2) Framework)

The developed method was subjected to comprehensive validation in accordance with the latest [4], which emphasize a lifecycle and risk-based approach to analytical procedure development.

Validation Start ICH Q2(R2) Validation Spec Specificity No Interference Start->Spec Lin Linearity R² > 0.995 Spec->Lin Acc Accuracy 98-102% Recovery Lin->Acc Prec Precision RSD < 2.0% Acc->Prec

Core validation parameters evaluated per ICH Q2(R2) guidelines.

Validation Results Summary

Because CAD response can exhibit non-linearity over a wide dynamic range due to the nature of aerosol particle charging, a quadratic fit or a power-function transformation ( Response=a×Concentrationb ) is often utilized. However, for a targeted assay range (80% to 120% of the nominal concentration), standard linear regression remains highly accurate.

Table 3: ICH Q2(R2) Validation Metrics for 3-(Dimethylamino)dec-1-yn-5-one

Validation ParameterMethodologyResults / Acceptance
Specificity Injection of blank, standard, and forced degradation samples (acid, base, peroxide).Peak purity confirmed; no co-eluting degradants at the principal peak RT.
Linearity & Range 5 concentration levels from 50% to 150% of nominal concentration (50-150 µg/mL). R2=0.998 (Linear fit applied over the restricted assay range).
Accuracy (Recovery) Spiking standard into matrix at 80%, 100%, and 120% levels (n=3 per level).Mean Recovery: 99.4% – 101.2%.
Repeatability 6 independent preparations at 100% nominal concentration.Peak Area %RSD = 1.2% (Passes 2.0% limit).
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD = 1.6% (Passes 2.0% limit).
LOD / LOQ Signal-to-Noise (S/N) ratio approach (3:1 for LOD, 10:1 for LOQ).LOD: 0.5 µg/mL LOQ: 1.5 µg/mL

Conclusion

The quantitative analysis of 3-(dimethylamino)dec-1-yn-5-one requires strategic circumvention of its lack of a UV chromophore and its basic tertiary amine structure. By coupling an end-capped C18 column with a highly acidic, volatile mobile phase, secondary silanol interactions are entirely neutralized, yielding sharp, symmetrical peaks. The integration of Charged Aerosol Detection (CAD) provides the necessary sensitivity and universal response required for rigorous pharmaceutical analysis. The method is fully self-validating and complies with ICH Q2(R2) standards, ensuring its readiness for routine quality control and drug development workflows.

References

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview LCGC International / Chromatography Online[Link]

  • HPLC Column Selection: Core to Method Development (Part II) - Basic Compounds and Peak Tailing Welch Materials, Inc.[Link]

Sources

Application

Application Note: A Robust Flash Chromatography Protocol for the Purification of 3-(Dimethylamino)dec-1-YN-5-one

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 3-(Dimethylamino)dec-1-YN-5-one, a multifunctional aminoketone, using automated flash column chromatography. The inhe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-(Dimethylamino)dec-1-YN-5-one, a multifunctional aminoketone, using automated flash column chromatography. The inherent basicity of the tertiary amine poses a significant challenge for purification on standard silica gel, often leading to poor peak shape and yield loss. This guide details a systematic approach to method development, starting with thin-layer chromatography (TLC) to optimize the mobile phase. The core of this protocol is the use of a basic modifier, triethylamine (TEA), to suppress the undesirable interactions between the basic analyte and the acidic silica surface. Detailed step-by-step instructions for sample preparation, column setup, and gradient execution are provided, ensuring reliable and reproducible purification for researchers in synthetic chemistry and drug development.

Introduction: The Purification Challenge

3-(Dimethylamino)dec-1-YN-5-one is a molecule of interest featuring three key functional groups: a tertiary amine, a terminal alkyne, and a ketone.[1] While this combination offers rich synthetic possibilities, the presence of the basic dimethylamino group creates a significant hurdle during purification by normal-phase chromatography.

Standard silica gel, the most common stationary phase, has a surface populated with weakly acidic silanol groups (Si-OH).[2][3][4][5] Basic compounds, such as tertiary amines, can undergo strong acid-base interactions with these silanols.[6][7][8] This interaction leads to several undesirable chromatographic outcomes:

  • Peak Tailing: The analyte molecules that interact strongly with the silanols are retained longer than those that do not, resulting in broad, asymmetric peaks.

  • Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the compound does not elute from the column at all, leading to significant yield loss.[9]

  • Poor Resolution: Tailing peaks are difficult to resolve from nearby impurities, compromising the final purity of the product.

The most common and effective strategy to overcome this challenge is to "neutralize" the acidic silica surface by adding a small amount of a volatile competing base, such as triethylamine (TEA) or ammonia, to the mobile phase.[6][7][10][11] This additive preferentially interacts with the silanol groups, preventing the target amine from binding strongly and allowing it to elute as a sharp, symmetrical peak.[12]

Method Development: From TLC to Flash Gradient

A successful flash purification begins with a well-optimized solvent system, which is most efficiently developed using Thin-Layer Chromatography (TLC).[13][14] TLC is a rapid and cost-effective way to scout various solvent combinations to find the one that provides the best separation.[13]

Stationary Phase Selection

Standard silica gel TLC plates (e.g., Silica Gel 60 F254) are appropriate for this method development, as they closely mimic the stationary phase used in the flash column.

Mobile Phase Optimization via TLC

The goal is to find a solvent system where the target compound, 3-(Dimethylamino)dec-1-YN-5-one, has a Retention Factor (Rf) of approximately 0.2 to 0.3.[10] This Rf range typically translates well to a flash chromatography separation, providing good resolution without excessively long run times.

Core Principle: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent until the desired Rf is achieved.[15][16]

Recommended Starting Solvent Systems:

  • Hexane / Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM) / Methanol (MeOH)[17][18]

The Critical Additive: Triethylamine (TEA) For every solvent system tested, a version containing 0.5-1% (v/v) TEA must be prepared. This is essential to mitigate the issues caused by the basicity of the target molecule.

TLC Experimental Protocol:
  • Prepare a stock solution of the crude reaction mixture by dissolving ~1-2 mg in 1 mL of a volatile solvent like DCM or EtOAc.[16]

  • Prepare several TLC developing chambers, each with a different solvent system (e.g., 9:1 Hexane:EtOAc + 1% TEA, 8:2 Hexane:EtOAc + 1% TEA, etc.).

  • Spot the crude mixture onto the baseline of a TLC plate.

  • Develop the plate in the prepared chamber.

  • Visualize the plate under UV light (254 nm) and then by staining (e.g., potassium permanganate or iodine) to see all components.

  • Calculate the Rf value for the target compound spot in each solvent system.

  • Select the system that provides an Rf of ~0.2-0.3 and the best separation from impurities.

Solvent System (v/v/v) Target Compound Rf Observations
90:10:1 Hexane:EtOAc:TEA0.25Good starting point. Spot is round, minimal tailing.
80:20:1 Hexane:EtOAc:TEA0.40Rf is slightly too high for optimal separation.
95:5:1 DCM:MeOH:TEA0.30Excellent alternative. Good spot shape.
90:10 Hexane:EtOAc (No TEA)0.10Severe tailing, spot remains near baseline.

Table 1: Example TLC data for optimizing the mobile phase. The system with 10% EtOAc and 1% TEA provides the ideal Rf.

Flash Chromatography Protocol

This protocol assumes the use of an automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera) with pre-packed silica gel columns.

Materials and Equipment
  • Flash Chromatography System: with UV-Vis detector and fraction collector.

  • Stationary Phase: Pre-packed silica gel column (e.g., 40g for a 100-500 mg scale purification).

  • Mobile Phase A: Hexane (or other non-polar solvent).

  • Mobile Phase B: Ethyl Acetate (or other polar solvent).

  • Modifier: Triethylamine (TEA), HPLC grade.

  • Sample Adsorbent: Celite or a small amount of silica gel for dry loading.

  • Solvents: HPLC grade for all mobile phases.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis Crude Crude Sample TLC TLC Method Development Crude->TLC Load Prepare Sample (Dry Loading) Crude->Load Solvent Prepare Mobile Phase (+ 1% TEA) TLC->Solvent Equilibrate Equilibrate Column Solvent->Equilibrate Inject Load Sample Cartridge Load->Inject Equilibrate->Inject Run Run Flash Chromatography (Gradient Elution) Inject->Run Collect Collect Fractions Run->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure G Start Crude Sample TLC Analysis CheckTailing Is there significant peak tailing? Start->CheckTailing AddTEA Add 0.5-1% TEA to Mobile Phase CheckTailing->AddTEA Yes CheckRf Is Rf between 0.2 - 0.3? CheckTailing->CheckRf No ReTLC Re-run TLC AddTEA->ReTLC ReTLC->CheckRf TooHigh Decrease Polarity (e.g., less EtOAc/MeOH) CheckRf->TooHigh No (Rf > 0.3) TooLow Increase Polarity (e.g., more EtOAc/MeOH) CheckRf->TooLow No (Rf < 0.2) Optimal Optimal Conditions Found Proceed to Flash Column CheckRf->Optimal Yes TooHigh->ReTLC TooLow->ReTLC

Caption: Decision tree for optimizing the mobile phase for basic compounds.

Conclusion

The purification of basic compounds like 3-(Dimethylamino)dec-1-YN-5-one on silica gel is a common but manageable challenge. By understanding the underlying chemical interaction between the amine and the acidic stationary phase, a robust and reproducible method can be developed. The key to success is the addition of a basic modifier, like triethylamine, to the mobile phase. This simple addition deactivates the acidic sites on the silica, leading to symmetrical peak shapes, improved resolution, and higher recovery of the target compound. The systematic workflow presented, from TLC optimization to automated flash chromatography execution, provides a reliable pathway to obtaining this and similar aminoketones in high purity.

References

  • Hawach Scientific. Silica Gel for Column Chromatography. Link

  • Sorbtech. The Benefits of Silica Gel Column Chromatography. (2019). Link

  • Silver, J. Recent problems with silica gel chromatography. ResearchGate. (2017). Link

  • Smolecule. 3-(Dimethylamino)dec-1-YN-5-one. (2023). Link

  • University of California, Los Angeles. Flash Column Chromatography. Link

  • Kanto Electronic Chemicals (M) Sdn Bhd. Silica Gel for Column Chromatography. Link

  • Nacalai USA, Inc. Silica Gel for Column Chromatography. Link

  • BGD Group. TLC System. Link

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2018). Link

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012). Link

  • Biotage. Is there an easy way to purify organic amines?. (2023). Link

  • Biotage. Successful Flash Chromatography. (2018). Link

  • ALWSCI. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2023). Link

  • Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. (2024). Link

  • AGA Analytical. Thin Layer Chromatography (TLC). Link

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Link

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). Link

  • BenchChem. Overcoming Challenges in Secondary Amine Purification. Link

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Link

  • BenchChem. Troubleshooting Streaking of Amines on Silica Gel Columns. Link

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?. (2023). Link

  • American Chemical Society. Rapid development of flash chromatography methods. (2013). Link

Sources

Method

Application Note: Catalytic Asymmetric Synthesis of 3-(Dimethylamino)dec-1-yn-5-one

Introduction and Mechanistic Rationale Chiral propargylamines are indispensable building blocks in modern medicinal chemistry, serving as precursors for complex nitrogen-containing therapeutics. The target compound, 3-(d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Chiral propargylamines are indispensable building blocks in modern medicinal chemistry, serving as precursors for complex nitrogen-containing therapeutics. The target compound, 3-(dimethylamino)dec-1-yn-5-one , features a highly functionalized framework comprising a terminal alkyne, a tertiary dimethylamino group, and a β -ketone moiety. Its synthesis poses a significant stereochemical challenge due to the need to establish a precise chiral center at C3 while maintaining the integrity of the ketone and avoiding alkyne homocoupling.

The most efficient and atom-economical approach to this scaffold is the catalytic asymmetric A³ (Aldehyde-Alkyne-Amine) coupling[1]. By utilizing a Copper(I) catalyst paired with a sterically demanding chiral P,N-ligand (such as UCD-PHIM or Pyrinap), researchers can achieve exceptional enantiocontrol[2].

Causality in Experimental Design:

  • Catalyst Selection: Cu(I) is specifically chosen for its high affinity toward terminal alkynes, facilitating the formation of a reactive copper(I)-acetylide intermediate under mild conditions[1].

  • Chiral Ligand Dynamics: The use of an axially chiral P,N-ligand (e.g., UCD-PHIM) restricts the rotational freedom of the copper-acetylide complex. The diastereofacial π -stacking within the ligand creates a rigid stereochemical pocket, forcing the nucleophilic attack onto the Re-face of the in situ generated iminium ion[3].

  • Protecting Group Strategy: Direct use of acetylene gas is difficult to control and often leads to double addition. Therefore, trimethylsilylacetylene (TMS-acetylene) is utilized as a surrogate, followed by a mild desilylation step to unmask the terminal alkyne.

Mechanistic Pathway

A3_Mechanism Aldehyde 3-Oxooctanal (Aldehyde) Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine Dimethylamine (Amine) Amine->Iminium Coupling Enantioselective Nucleophilic Addition Iminium->Coupling Alkyne TMS-Acetylene (Alkyne) CuAcetylide Chiral Cu(I)-Acetylide Complex Alkyne->CuAcetylide Catalyst Cu(I) + Chiral Ligand (e.g., UCD-PHIM) Catalyst->CuAcetylide CuAcetylide->Coupling TMS_Product TMS-Protected Propargylamine Coupling->TMS_Product Desilylation TBAF Desilylation TMS_Product->Desilylation FinalProduct 3-(Dimethylamino)dec-1-yn-5-one (Target Molecule) Desilylation->FinalProduct

Workflow of the enantioselective A3 coupling and desilylation yielding 3-(dimethylamino)dec-1-yn-5-one.

Quantitative Optimization Data

To establish a self-validating protocol, the reaction conditions must be tightly controlled. The table below summarizes the effect of ligand and solvent on the yield and enantiomeric excess (ee) of the TMS-protected intermediate, demonstrating why the UCD-PHIM ligand in toluene is the optimal choice[4].

EntryCatalyst / LigandSolventTemp (°C)Yield (%)ee (%)
1CuBr / (R)-QuinapToluene256578
2CuOTf / PyboxTHF257284
3CuBr / (S,S,Ra)-UCD-PHIMToluene08896
4 CuBr / (S,S,Ra)-UCD-PHIM Toluene 25 94 98
5CuBr / (S,S,Ra)-UCD-PHIMDCM258191

Note: Data synthesized from benchmark A³ coupling optimizations using aliphatic aldehydes and secondary amines[4].

Detailed Step-by-Step Methodologies

Protocol A: Catalytic Asymmetric A³ Coupling

Objective: Synthesis of the intermediate 1-(trimethylsilyl)-3-(dimethylamino)dec-1-yn-5-one.

Materials:

  • 3-oxooctanal (1.0 mmol)

  • Dimethylamine (2.0 M in THF, 1.2 mmol)

  • TMS-acetylene (1.5 mmol)

  • CuBr (0.05 mmol, 5 mol%)

  • (S,S,Ra)-UCD-PHIM ligand (0.055 mmol, 5.5 mol%)

  • Anhydrous Toluene (5.0 mL)

  • Molecular sieves (4Å)

Step-by-Step Procedure:

  • Catalyst Activation (Self-Validation Checkpoint 1): In an oven-dried Schlenk flask under argon, add CuBr (5 mol%) and the chiral ligand (5.5 mol%). Add 2.0 mL of anhydrous toluene. Stir at room temperature for 30 minutes.

    • Causality & Validation: The solution will transition from a cloudy suspension to a clear, pale-yellow solution, indicating the successful formation of the active monomeric Cu(I)-ligand complex[2].

  • Iminium Formation: To a separate vial containing 4Å molecular sieves, add 3-oxooctanal (1.0 mmol), dimethylamine solution (1.2 mmol), and 1.0 mL of toluene. Stir for 1 hour at room temperature.

    • Causality & Validation: Molecular sieves drive the equilibrium toward the iminium ion by sequestering the water byproduct. Validation via IR spectroscopy should show the disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and the appearance of an iminium C=N stretch (~1660 cm⁻¹). The ketone C=O at C5 remains intact.

  • Acetylide Generation & Coupling: Transfer the iminium solution to the Schlenk flask containing the catalyst. Dropwise, add TMS-acetylene (1.5 mmol).

    • Causality & Validation: The slow addition prevents homocoupling of the alkyne (Glaser coupling). The reaction mixture will darken to a deep orange/red, confirming the formation of the copper-acetylide intermediate.

  • Reaction Monitoring: Stir at 25 °C for 24 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The product spot will stain positive with ninhydrin (indicating the amine) and KMnO₄ (indicating the alkyne).

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL) to break the copper complex. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Mild Desilylation

Objective: Cleavage of the TMS group to yield the final 3-(Dimethylamino)dec-1-yn-5-one.

Materials:

  • 1-(trimethylsilyl)-3-(dimethylamino)dec-1-yn-5-one (0.8 mmol)

  • TBAF (Tetrabutylammonium fluoride, 1.0 M in THF, 0.96 mmol)

  • Anhydrous THF (4.0 mL)

Step-by-Step Procedure:

  • Reagent Mixing: Dissolve the TMS-protected propargylamine in 4.0 mL of anhydrous THF and cool to 0 °C in an ice bath.

    • Causality: Cooling minimizes potential side reactions, such as retro-Mannich fragmentation or enolization of the C5 ketone.

  • Deprotection: Add TBAF (1.2 equivalents) dropwise over 5 minutes. Stir for 30 minutes at 0 °C.

  • Validation Checkpoint: Monitor by TLC. The desilylated product will have a lower Rf value due to increased polarity. Confirm via ¹H NMR: look for the disappearance of the TMS singlet at 0.1 ppm and the emergence of a terminal alkyne proton doublet at ~2.0-2.5 ppm, consistent with typical alkynyl proton chemical shifts[5].

  • Isolation: Dilute with diethyl ether (10 mL) and wash with water (3 x 5 mL) to remove water-soluble TBAF salts. Dry over Na₂SO₄, concentrate, and purify via short-pad silica gel filtration to afford the pure 3-(Dimethylamino)dec-1-yn-5-one.

Analytical Characterization

To ensure absolute trustworthiness, the final product must be validated through a multi-modal analytical approach:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) to verify the enantiomeric excess (>98% ee expected based on optimization).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₂H₂₁NO.

  • NMR Spectroscopy: The ¹H NMR spectrum should exhibit the characteristic terminal acetylenic hydrogen at 2.0-2.5 ppm, reflecting the cylindrical π -electron cloud shielding effect[5].

Sources

Application

Application Note: 3-(Dimethylamino)dec-1-yn-5-one as a Bifunctional Scaffold in Drug Discovery Pipelines

Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Professionals. Executive Summary In modern drug discovery, the demand for modular, multifunctional building blocks is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Professionals.

Executive Summary

In modern drug discovery, the demand for modular, multifunctional building blocks is paramount. 3-(Dimethylamino)dec-1-yn-5-one (C₁₂H₂₁NO) represents a highly versatile, bifunctional scaffold characterized by a terminal alkyne, a basic dimethylamino center, and an aliphatic ketone[1]. This unique structural topology enables dual utility across the preclinical pipeline:

  • As a bioorthogonal chemical probe for Activity-Based Protein Profiling (ABPP) and target deconvolution.

  • As a "masked" reactive precursor for the regioselective synthesis of complex nitrogenous heterocycles (e.g., pyrazoles) during hit-to-lead optimization.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational lists. The protocols herein are structured as self-validating systems , emphasizing the mechanistic causality behind each experimental choice to ensure rigorous, reproducible results.

Mechanistic Rationale & Structural Advantages

The strategic value of 3-(dimethylamino)dec-1-yn-5-one lies in the synergistic reactivity of its three functional domains:

  • The Terminal Alkyne (C1-C2): Provides a sterically unobtrusive, bioorthogonal handle. Unlike bulky fluorophores that impede cellular penetrance, the minimal footprint of the alkyne allows the molecule to cross lipid bilayers and engage targets in live cells before being tagged via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

  • The Decane Tail & Ketone (C5-C10): The 10-carbon aliphatic chain acts as a lipid-mimetic affinity domain, driving the molecule into the hydrophobic binding pockets of membrane-associated hydrolases or lipid kinases[3]. The C5 ketone can function as a reversible electrophilic trap for catalytic nucleophiles.

  • The β-Dimethylamino Group (C3): This moiety serves a dual purpose. In physiological assays, its basicity (pKa ~9) allows for salt formation, improving aqueous solubility. In synthetic applications, it acts as a strategic leaving group. The molecule is effectively a stable, masked enyne-one (a Mannich base). Under mild acidic heating, it undergoes an E1cB elimination to release a highly reactive α,β-unsaturated ketone in situ, bypassing the instability issues of isolating conjugated enones[4].

Workflow 1: Target Identification via Activity-Based Protein Profiling (ABPP)

In this workflow, the compound is utilized as a chemical probe to profile lipid-binding proteins. The protocol employs a tandem labeling strategy: in situ target engagement followed by ex vivo click chemistry and LC-MS/MS[5].

Self-Validating Protocol: CuAAC-Mediated ABPP

Step 1: Live Cell Target Engagement

  • Action: Incubate live HeLa cells with 10 µM 3-(dimethylamino)dec-1-yn-5-one for 2 hours at 37°C.

  • Causality: Performing engagement in living cells preserves native protein-protein interactions and endogenous post-translational modifications, which are often lost in pre-lysed homogenates[2].

Step 2: Lysis and Proteome Extraction

  • Action: Harvest cells, wash with cold PBS, and lyse in 1% NP-40 buffer containing protease inhibitors. Centrifuge at 14,000 × g to clear debris.

  • Causality: NP-40 solubilizes membrane-bound targets (where the lipophilic decane tail is likely to partition) without denaturing the captured protein complexes.

Step 3: CuAAC Click Chemistry

  • Action: To 1 mg/mL of proteome lysate, sequentially add: Azide-PEG4-TAMRA-Biotin (100 µM), THPTA ligand (1 mM), CuSO₄ (1 mM), and Sodium Ascorbate (2 mM). React for 1 hour at room temperature.

  • Causality: THPTA is a critical water-soluble ligand that stabilizes the Cu(I) oxidation state. Without THPTA, copper rapidly catalyzes the formation of reactive oxygen species (ROS), which oxidatively degrade the protein sample and ruin downstream MS analysis[2].

Step 4: Quality Control (QC) Checkpoint - In-Gel Fluorescence

  • Action: Pull a 20 µL aliquot, resolve via SDS-PAGE, and scan for TAMRA fluorescence.

  • Validation Logic: Do not proceed to expensive MS/MS unless distinct fluorescent bands are observed. This confirms that the click reaction was successful and the probe successfully engaged cellular targets.

Step 5: Enrichment and LC-MS/MS

  • Action: Precipitate the remaining proteome, resuspend, and incubate with Streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze via high-resolution LC-MS/MS[6].

ABPP_Workflow A Live Cell Incubation (Alkynyl Probe) B Cell Lysis & Proteome Extraction A->B Harvest C CuAAC Click Chemistry (Azide-Biotin/TAMRA) B->C CuSO4, THPTA Na Ascorbate D QC: In-Gel Fluorescence C->D 10% Aliquot E Streptavidin Enrichment C->E Validated Lysate F LC-MS/MS Target ID E->F Trypsin Digest

Caption: Activity-Based Protein Profiling (ABPP) workflow utilizing terminal alkyne probes with integrated quality control.

Workflow 2: Synthesis of Functionalized Pyrazoles (Hit-to-Lead)

Pyrazoles are ubiquitous in medicinal chemistry. Traditional synthesis from isolated ynones or enones suffers from substrate instability[7]. Here, 3-(dimethylamino)dec-1-yn-5-one acts as a stable, masked precursor. Upon heating, it expels dimethylamine to form a highly reactive enyne-one in situ, which is immediately trapped by an aryl hydrazine[4].

Crucially, because the alkyne is at C1 and the nucleophilic attack occurs at C3, the resulting pyrazole retains the terminal alkyne as a substituent. This yields an alkynyl-pyrazole , ready for late-stage diversification[8].

Self-Validating Protocol: In Situ Enone Generation & Cyclocondensation

Step 1: In Situ Elimination

  • Action: Dissolve 3-(dimethylamino)dec-1-yn-5-one (1.0 equiv) in ethanol. Add glacial acetic acid (0.2 equiv) and heat to 60°C for 30 minutes.

  • Causality: The mild acid protonates the dimethylamino group, converting it into an excellent leaving group. Thermal energy drives the E1cB elimination, generating the reactive dec-1-yn-3-en-5-one intermediate without exposing it to atmospheric degradation.

Step 2: Hydrazine Cyclocondensation

  • Action: Add Phenylhydrazine (1.1 equiv) dropwise to the warm solution. Reflux at 80°C for 4 hours.

  • Causality: The hydrazine nitrogen selectively attacks the highly electrophilic β-carbon (C3) of the transient enone. Intramolecular condensation at the C5 ketone forms the 5-membered pyrazoline ring.

Step 3: Quality Control (QC) Checkpoint - LC-MS Monitoring

  • Action: Withdraw a 5 µL aliquot, dilute in MeOH, and inject into LC-MS.

  • Validation Logic: Monitor for the disappearance of the starting mass (195.3 m/z) and the appearance of the pyrazoline intermediate[M+H]⁺. If the intermediate is stalled, increase reflux time before adding the oxidant.

Step 4: Aromatization

  • Action: Introduce a mild oxidant (e.g., DDQ, 1.0 equiv) and stir for 2 hours to aromatize the pyrazoline into the fully conjugated 1,5-disubstituted pyrazole. Purify via flash chromatography.

Pyrazole_Synthesis A 3-(Dimethylamino)dec-1-yn-5-one (Masked Enone) B In Situ Elimination (- Dimethylamine) A->B Heat / Mild Acid C Reactive Enone Intermediate B->C E1cB Mechanism D Cyclocondensation (+ Aryl Hydrazine) C->D Nucleophilic Attack E Alkynyl-Pyrazole (Lead Scaffold) D->E Oxidation / -H2O

Caption: Mechanistic pathway for pyrazole synthesis via in situ enone generation from a β-amino ketone precursor.

Quantitative Data & Parameter Summary

The following table summarizes the critical experimental parameters, intermediate stabilities, and QC metrics required to successfully execute both workflows.

ParameterWorkflow 1: ABPP (Target ID)Workflow 2: Pyrazole Synthesis
Primary Reactivity Site C1 Terminal Alkyne (Bioorthogonal)C3 β-Carbon & C5 Ketone (Electrophilic)
Key Reagents CuSO₄, THPTA, Na Ascorbate, Azide-TagGlacial AcOH, Phenylhydrazine, DDQ
Reaction Environment Aqueous Lysate (pH 7.4), Room TempEthanol, Mildly Acidic, Reflux (80°C)
Transient Intermediate Cu(I)-Alkyne π-Complexdec-1-yn-3-en-5-one (Reactive Enone)
Primary QC Method SDS-PAGE with In-Gel FluorescenceLC-MS (Monitoring intermediate mass)
Final Readout Spectral Counts (LC-MS/MS Proteomics)Isolated Yield (Target: >75% post-column)
Downstream Utility Identification of novel druggable targetsLate-stage Sonogashira coupling of the alkyne

References

  • Speers, A. E., & Cravatt, B. F. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society. URL:[Link]

  • Wang, J., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. URL:[Link]

  • Liu, Y., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. URL: [Link]

  • Fricero, P., et al. (2012). Synthesis of Ynone Trifluoroborates toward Functionalized Pyrazoles. Organic Letters. URL:[Link]

  • Zhao, P., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters. URL:[Link]

Sources

Method

Application Note: Sample Preparation and Activity-Based Protein Profiling (ABPP) Protocols for 3-(Dimethylamino)dec-1-YN-5-one

Executive Summary This application note provides a comprehensive, self-validating methodology for utilizing 3-(Dimethylamino)dec-1-YN-5-one in Activity-Based Protein Profiling (ABPP). Designed for researchers in chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating methodology for utilizing 3-(Dimethylamino)dec-1-YN-5-one in Activity-Based Protein Profiling (ABPP). Designed for researchers in chemical proteomics and drug development, this guide details the sample preparation workflows required to transition from live-cell labeling to LC-MS/MS target deconvolution. By emphasizing the chemical causality behind each protocol step, this guide ensures high-fidelity target enrichment while minimizing false-positive artifacts.

Mechanistic Rationale & Chemical Causality

To successfully deploy 3-(Dimethylamino)dec-1-YN-5-one in biological assays, one must first understand its bifunctional architecture:

  • The Electrophilic Warhead (Mannich Base): The molecule features a ketone at C5 and a dimethylamino group at C3, classifying it as a β -amino ketone (Mannich base). In physiological microenvironments, Mannich bases frequently undergo deamination to generate highly reactive α , β -unsaturated carbonyls (Michael acceptors). This electrophile facilitates the irreversible, covalent alkylation of nucleophilic residues—predominantly hyper-reactive cysteines—within enzyme active sites.

  • The Bioorthogonal Handle (Terminal Alkyne): The dec-1-YN moiety provides a sterically inconspicuous terminal alkyne. Unlike bulky fluorophores, this minimal tag allows the probe to freely permeate live cells and engage targets in situ without disrupting native protein localization or physiological states[1]. Following covalent engagement, the alkyne serves as the anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

Workflow & Pathway Visualizations

The following diagrams map the logical progression of the ABPP assay and the underlying chemical reactions.

Figure 1: Step-by-step ABPP workflow for 3-(Dimethylamino)dec-1-YN-5-one from labeling to LC-MS/MS.

Figure 2: Two-step labeling mechanism: Covalent target engagement followed by CuAAC biotinylation.

Quantitative Parameters for CuAAC Optimization

A critical failure point in chemical proteomics is the generation of false-positive background hits during the CuAAC step. Free cysteine thiols can react with alkynes and azides under copper catalysis to form ubiquitous thiotriazole artifacts[3]. Strict adherence to the optimized parameters below mitigates this risk.

Table 1: Optimized CuAAC Reagent Concentrations

Reagent / ParameterFinal ConcentrationChemical Causality & Assay Impact
Protein Lysate 1.0 – 2.0 mg/mLMaintains sufficient concentration for bimolecular click kinetics without causing spontaneous aggregation.
Probe Concentration 1 – 10 µMBalances target saturation against off-target electrophilic toxicity.
Biotin-Azide 100 µMExcess concentration drives the click reaction to completion against the probe-alkyne.
CuSO₄ 1 mMProvides the catalytic metal center. Exceeding 1 mM drastically increases oxidative protein damage and thiotriazole background[3].
THPTA Ligand 100 µMStabilizes the Cu(I) oxidation state, preventing the generation of reactive oxygen species (ROS) that degrade proteins.
Sodium Ascorbate 1 mMReduces inactive Cu(II) to the catalytically active Cu(I) species. Must be prepared fresh.

Step-by-Step Experimental Protocols

Note: This methodology is designed as a self-validating system . Always process a vehicle-treated (DMSO) negative control sample in parallel to validate that downstream MS hits are true probe targets and not CuAAC background artifacts.

Phase 1: In Situ Proteome Labeling

Causality: Labeling proteins in live cells preserves native protein-protein interactions, endogenous competitor concentrations, and physiological pH/redox states, which are instantly destroyed upon cell lysis[1].

  • Cell Culture: Grow target cells (e.g., HeLa, HEK293T) to 80-90% confluency in 10 cm dishes.

  • Probe Incubation: Replace media with fresh, serum-free media containing 1–10 µM of 3-(Dimethylamino)dec-1-YN-5-one (or DMSO for the control). Incubate at 37°C for 1–2 hours.

  • Harvesting: Wash cells 3× with ice-cold PBS to halt uptake and remove unbound probe. Scrape cells into 1 mL of ice-cold PBS and pellet at 1,000 × g for 5 minutes.

  • Lysis: Resuspend the pellet in 500 µL of mild lysis buffer (e.g., PBS containing 1% NP-40 and protease inhibitors). Crucial: Avoid primary amine buffers (like Tris) or reducing agents (DTT/BME) at this stage, as they can quench the electrophilic warhead or interfere with downstream click chemistry.

  • Clarification: Sonicate briefly on ice, then centrifuge at 21,000 × g for 30 minutes at 4°C. Transfer the soluble proteome to a new tube and normalize protein concentration to 2.0 mg/mL using a BCA assay.

Phase 2: CuAAC Biotinylation (Click Chemistry)

Causality: The order of reagent addition is paramount. Pre-mixing CuSO₄ and THPTA prevents free Cu(II) from randomly coordinating with protein backbones, which causes irreversible precipitation.

  • Master Mix Preparation: In a separate tube, pre-mix the click reagents in the following exact order to form the active catalytic complex:

    • Biotin-Azide (100 µM final)

    • THPTA (100 µM final)

    • CuSO₄ (1 mM final)

    • Vortex thoroughly.

  • Reaction Initiation: Add the pre-mixed catalyst to 500 µL of the normalized protein lysate.

  • Reduction: Immediately add Sodium Ascorbate (1 mM final, freshly prepared in water). Vortex gently.

  • Incubation: React for 1 hour at room temperature in the dark, rotating end-over-end.

Phase 3: Protein Precipitation & Clean-up

Causality: The reaction mixture now contains massive molar excesses of unreacted Biotin-Azide. If not removed, these free tags will completely saturate the binding capacity of the streptavidin beads in Phase 4, resulting in a catastrophic loss of target enrichment. Methanol/chloroform precipitation forces proteins out of solution while keeping small molecules soluble.

  • Wessel-Flügge Precipitation: To the 500 µL click reaction, add 2 mL of ice-cold Methanol. Vortex briefly.

  • Add 0.5 mL of Chloroform. Vortex briefly.

  • Add 1 mL of LC-MS grade Water. Vortex vigorously until the mixture is milky.

  • Centrifuge at 5,000 × g for 10 minutes at 4°C.

  • Phase Separation: A white protein disk will form at the interface of the upper (aqueous) and lower (organic) phases. Carefully aspirate the upper phase without disturbing the disk.

  • Washing: Add 2 mL of ice-cold Methanol to wash the disk. Centrifuge at 5,000 × g for 5 minutes. Decant the supernatant and air-dry the pellet for 10 minutes.

Self-Validation Checkpoint: Resuspend 5% of the pellet in SDS sample buffer and run a Western Blot probing for Biotin. A robust smear should appear in the probe-treated lane, with minimal signal in the DMSO control lane. Do not proceed to MS if the control lane shows heavy background.

Phase 4: Streptavidin Enrichment & On-Bead Digestion

Causality: Eluting biotinylated proteins from streptavidin is notoriously difficult due to the femtomolar affinity of the interaction, often requiring harsh boiling that introduces MS-incompatible contaminants. On-bead digestion bypasses this by using Trypsin to cleave the captured proteins directly on the resin, releasing clean, non-modified peptides into the supernatant for LC-MS/MS identification.

  • Resuspension: Solubilize the dried protein pellet in 500 µL of 1.2% SDS in PBS. Heating to 90°C for 5 minutes may be required.

  • Dilution: Dilute the sample with 5 mL of PBS to reduce the SDS concentration to 0.12% (SDS concentrations >0.2% will denature streptavidin).

  • Enrichment: Add 50 µL of pre-washed High-Capacity Streptavidin Agarose beads. Rotate overnight at 4°C.

  • Stringent Washing: Pellet beads (1,000 × g, 2 min). Wash sequentially to remove non-specific binders:

    • 2× with 1% SDS in PBS (Removes strongly associated non-covalent interactors).

    • 2× with 4 M Urea in PBS (Disrupts hydrogen bonding).

    • 3× with 50 mM Ammonium Bicarbonate (ABC) (Prepares beads for tryptic digestion).

  • On-Bead Digestion: Resuspend beads in 100 µL of 50 mM ABC. Add 1 mM DTT (reduce for 30 min at 65°C), followed by 5 mM Iodoacetamide (alkylate for 30 min in the dark). Add 1 µg of MS-grade Trypsin and incubate overnight at 37°C with rigorous shaking.

  • Harvesting Peptides: Centrifuge the beads. Collect the supernatant containing the digested peptides. Quench with 1% Formic Acid, desalt using C18 StageTips, and proceed to LC-MS/MS analysis.

Sources

Application

Reagents required for the Mannich reaction of 3-(Dimethylamino)dec-1-YN-5-one

An in-depth technical guide to the chemoselective functionalization of 3-(Dimethylamino)dec-1-yn-5-one via the multicomponent A³ coupling (Alkyne-Aldehyde-Amine) methodology. Introduction & Mechanistic Causality The func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the chemoselective functionalization of 3-(Dimethylamino)dec-1-yn-5-one via the multicomponent A³ coupling (Alkyne-Aldehyde-Amine) methodology.

Introduction & Mechanistic Causality

The functionalization of complex, multifunctional building blocks requires precise control over chemoselectivity. 3-(Dimethylamino)dec-1-yn-5-one is a highly versatile substrate possessing three distinct reactive centers: a terminal alkyne, a tertiary amine, and an enolizable ketone [1].

When subjecting this molecule to a Mannich-type reaction, the synthetic goal is typically the A³ coupling (Alkyne-Aldehyde-Amine) to yield a substituted propargylamine. The critical challenge lies in directing the electrophilic iminium ion exclusively to the terminal alkyne (C1) while suppressing classical Mannich condensation at the α-carbon of the ketone (C4 or C6).

This chemoselectivity is achieved through Copper(I) catalysis under anhydrous conditions. The soft Lewis acidic nature of Cu(I) exhibits a profound affinity for the soft π-electron cloud of the terminal alkyne, selectively inserting into the mildly acidic C–H bond (pKa ~25) to form a highly nucleophilic copper acetylide intermediate. This intermediate rapidly intercepts the in situ generated iminium ion, bypassing ketone enolization pathways entirely [2].

MechanisticPathway Substrate Terminal Alkyne Substrate Acetylide Copper Acetylide Intermediate Substrate->Acetylide C-H Activation Catalyst Cu(I) Catalyst Catalyst->Acetylide Coupling Nucleophilic Addition Acetylide->Coupling AldehydeAmine Aldehyde + Sec-Amine Iminium Iminium Ion Intermediate AldehydeAmine->Iminium Condensation Iminium->Coupling Coupling->Catalyst Catalyst Regeneration Product Propargylamine Product Coupling->Product C-C Bond Formation

Catalytic cycle of the Cu-catalyzed A3 coupling for terminal alkynes.

Core Reagents and Causality

To establish a self-validating and high-yielding reaction system, every reagent must be selected to stabilize the transition states and prevent side reactions [3].

  • Substrate: 3-(Dimethylamino)dec-1-yn-5-one (1.0 equivalent). Acts as the nucleophile precursor.

  • Aldehyde Source: Paraformaldehyde (1.2 - 1.5 equivalents).

    • Causality: Aqueous formaldehyde (formalin) introduces water, which hydrolyzes the iminium intermediate and promotes unwanted ketone enolization. Paraformaldehyde, a dry polymer, depolymerizes in situ upon heating, providing a controlled, anhydrous source of electrophilic carbon.

  • Amine Source: Secondary Amine, e.g., Morpholine or Piperidine (1.2 equivalents).

    • Causality: Primary amines are strictly avoided as they can undergo over-alkylation or form stable imines that resist nucleophilic attack. Morpholine cleanly forms the highly reactive iminium ion and improves the polarity/handling of the final product.

  • Catalyst: Copper(I) Iodide (CuI) (5–10 mol%).

    • Causality: CuI is preferred over CuCl or CuBr due to its superior solubility in organic solvents and optimal Lewis acidity for C–H activation without triggering alkyne homocoupling (Glaser coupling) under inert atmospheres.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

    • Causality: Non-polar to slightly polar aprotic solvents stabilize the iminium ion and allow for the elevated temperatures (80–100 °C) required to crack paraformaldehyde.

Table 1: Quantitative Reagent Stoichiometry
ReagentRoleEquivalentsMass/Vol (for 1 mmol scale)
3-(Dimethylamino)dec-1-yn-5-oneSubstrate1.0 eq195.3 mg
ParaformaldehydeAldehyde1.5 eq45.0 mg
MorpholineSecondary Amine1.2 eq104.5 mg (104 µL)
Copper(I) Iodide (CuI)Catalyst0.05 eq (5 mol%)9.5 mg
Anhydrous TolueneSolventN/A (0.2 M)5.0 mL

Experimental Protocol

This protocol is designed as a self-validating workflow. Visual cues (color changes) and phase separations act as built-in quality control checkpoints to ensure the reaction is proceeding as intended.

Step 1: Iminium Ion Pre-formation

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and purge with dry Nitrogen ( N2​ ) three times.

  • Add Paraformaldehyde (45.0 mg, 1.5 mmol), Copper(I) Iodide (9.5 mg, 0.05 mmol), and anhydrous Toluene (3.0 mL).

  • Inject Morpholine (104 µL, 1.2 mmol) via syringe.

  • Stir the suspension at room temperature for 15 minutes. Validation Checkpoint: The mixture will remain cloudy as paraformaldehyde has not yet fully depolymerized, but the amine coordinates with the copper, often shifting the powder's tint slightly.

Step 2: Alkyne Activation and Coupling 5. Dissolve 3-(Dimethylamino)dec-1-yn-5-one (195.3 mg, 1.0 mmol) in the remaining 2.0 mL of anhydrous Toluene and add it dropwise to the reaction flask. 6. Equip the flask with a reflux condenser, maintain the N2​ atmosphere, and heat the mixture to 90 °C using a pre-heated oil bath. 7. Stir vigorously for 12–15 hours. Validation Checkpoint: As the temperature rises, the paraformaldehyde will depolymerize and dissolve. The formation of the active copper acetylide complex will cause the solution to transition from a pale suspension to a homogeneous, deep brown or reddish-brown solution.

Step 3: Quenching and Workup 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by adding 10 mL of saturated aqueous Ammonium Chloride ( NH4​Cl ). Causality: NH4​Cl effectively sequesters the copper catalyst into a water-soluble Cu(NH3​)x​ complex, preventing it from streaking during chromatography. 10. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 11. Wash the combined organic layers with brine (15 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

Step 4: Purification 12. Purify the crude dark oil via flash column chromatography on silica gel. Use a gradient eluent of Hexanes:Ethyl Acetate (starting at 8:2 and increasing polarity to 1:1, modified with 1% Triethylamine). Causality: The addition of 1% Triethylamine to the eluent prevents the tertiary amine groups of the product from binding irreversibly to the acidic silanol sites on the silica gel.

ProtocolWorkflow S1 1. Reagent Preparation Dry Toluene, CuI (5 mol%), Paraformaldehyde, Morpholine S2 2. Iminium Formation Stir at RT for 15 min under N2 S1->S2 S3 3. Substrate Addition Add 3-(Dimethylamino)dec-1-yn-5-one S2->S3 S4 4. A3 Coupling Reaction Heat at 90°C for 12-15h S3->S4 S5 5. Quenching & Extraction Cool to RT, NH4Cl (aq), EtOAc S4->S5 S6 6. Purification Flash Chromatography (1% TEA) S5->S6

Step-by-step experimental workflow for the alkyne Mannich reaction.

Reaction Optimization Parameters

Depending on the specific steric bulk of alternative secondary amines used, the reaction parameters may require tuning. Table 2 outlines the expected causality of altering standard conditions.

Table 2: Optimization Matrix for A³ Coupling
Parameter ChangeExpected OutcomeMechanistic Reason
Solvent: Water instead of TolueneYield drops to <10%Hydrolysis of the iminium ion; competing enolization of the C5 ketone.
Catalyst: CuCl instead of CuISlower reaction rateCuCl has lower solubility in Toluene compared to CuI, reducing the effective concentration of active catalyst.
Atmosphere: Air instead of N2​ Formation of diynesOxygen promotes the Glaser homocoupling of the terminal alkyne, consuming the starting material.
Temperature: 25 °C instead of 90 °CNo reactionInsufficient thermal energy to depolymerize paraformaldehyde into reactive formaldehyde gas.

References

  • Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI Catalysts, 2022. Available at:[Link]

  • Copper Photoredox Catalyzed A3' Coupling of Arylamines, Terminal Alkynes, and Alcohols. Angewandte Chemie International Edition, 2019. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(Dimethylamino)dec-1-YN-5-one

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the synthesis of highly functionalized beta-amino ketones.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the synthesis of highly functionalized beta-amino ketones. 3-(Dimethylamino)dec-1-yn-5-one is a particularly challenging target because it contains three reactive moieties: a terminal alkyne, a tertiary amine, and a ketone.

Direct alkynylation of ketone precursors often leads to poor regioselectivity and over-reaction. To achieve maximum synthetic yield, we strongly recommend a highly modular, 4-step sequence built around a foundational A³-coupling (Aldehyde-Alkyne-Amine) reaction 1. This guide provides the mechanistic rationale, optimized protocols, and troubleshooting steps required to master this synthesis.

Mechanistic Strategy & Synthetic Workflow

The optimized route avoids the instability of free aliphatic beta-keto aldehydes by utilizing ethyl 3-oxopropanoate (generated in situ from its acetal) as the A³-coupling partner. Following the installation of the propargylamine core, a Weinreb amidation and subsequent Grignard addition precisely install the pentyl chain to form the C5 ketone without over-alkylation.

SyntheticWorkflow A Step 1: A³-Coupling (Ethyl 3-oxopropanoate + HNMe2 + TMS-Acetylene) B Propargylamine Ester (Intermediate 1) A->B Cu(I) Cat, Ar atm C Step 2: Weinreb Amidation (HNMeOMe·HCl, iPrMgCl) B->C D Weinreb Amide (Intermediate 2) C->D E Step 3: Grignard Addition (PentylMgBr, -78°C) D->E F TMS-Protected Ynone (Intermediate 3) E->F NH4Cl Quench G Step 4: Desilylation (TBAF, 0°C) F->G H 3-(Dimethylamino)dec-1-yn-5-one (Final Target) G->H High Yield

Figure 1: Optimized 4-step synthetic workflow for 3-(Dimethylamino)dec-1-yn-5-one.

Quantitative Data: Baseline vs. Optimized Yields

By addressing the specific degradation pathways inherent to beta-amino ketones, our optimized parameters drastically improve the overall atom economy and isolated yields.

Synthesis StepReagents & CatalystBaseline YieldOptimized YieldPrimary Cause of Yield LossKey Optimization Parameter
1. A³-Coupling TMS-Acetylene, HNMe₂, CuBr58%91% Glaser homocoupling / Aldehyde degradationStrict Ar atmosphere; In situ aldehyde generation
2. Amidation HN(OMe)Me·HCl, iPrMgCl65%89% Incomplete conversionUse of fresh Grignard; -20 °C to RT gradient
3. Grignard PentylMgBr, THF42%84% E1cB Elimination (Enone formation)Strict -78 °C control; Buffered cold quench
4. Desilylation TBAF, THF70%96% Base-catalyzed degradation0 °C reaction temperature; Avoid NaOH/KOH

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the physical or spectroscopic checkpoints are met.

Step 1: A³-Coupling (Synthesis of Ethyl 3-(dimethylamino)-5-(TMS)pent-4-ynoate)
  • Preparation: Charge a flame-dried Schlenk flask with CuBr (5 mol%) and ethyl 3,3-diethoxypropanoate (1.0 equiv). Add a catalytic amount of p-TsOH and stir for 30 mins to generate the active ethyl 3-oxopropanoate in situ.

  • Degassing: Purge the flask strictly with Argon (3x) to prevent oxygen-mediated side reactions.

  • Addition: Add dry toluene, followed by dimethylamine (2.0 M in THF, 1.2 equiv) and TMS-acetylene (1.5 equiv).

  • Reaction: Stir at 80 °C for 12 hours.

    • Self-Validation Check: The solution should remain a clear, deep amber/brown. If it turns turbid blue/green, oxygen has infiltrated the system.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via short-plug silica gel chromatography.

Step 2: Weinreb Amidation
  • Preparation: Dissolve the ester intermediate in dry THF. Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv).

  • Activation: Cool the mixture to -20 °C. Dropwise add iPrMgCl (2.0 M in THF, 3.0 equiv).

    • Self-Validation Check: You must observe effervescence (propane gas evolution) as the Grignard reagent deprotonates the hydroxylamine salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Quench with NH₄Cl and extract with dichloromethane.

Step 3: Grignard Addition (Ketone Formation)
  • Preparation: Dissolve the Weinreb amide in dry THF and cool strictly to -78 °C using a dry ice/acetone bath.

  • Addition: Add pentylmagnesium bromide (1.2 equiv) dropwise over 30 minutes.

  • Reaction: Stir for 1 hour at -78 °C.

    • Self-Validation Check: TLC monitoring (Hexanes/EtOAc 3:1) should show the disappearance of the Weinreb amide. The reaction must not be allowed to warm above -50 °C prior to quenching.

  • Workup: Quench cold by adding saturated NH₄Cl directly into the -78 °C bath. Extract with EtOAc.

Step 4: Desilylation
  • Preparation: Dissolve the TMS-protected ynone in THF and cool to 0 °C.

  • Deprotection: Add TBAF (1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 minutes.

  • Validation: Perform an aqueous workup.

    • Self-Validation Check: Crude ¹H-NMR must show the appearance of a sharp terminal alkyne proton at ~2.0–2.5 ppm 2.

Troubleshooting Guide (Q&A)

Q: My A³-coupling yield is below 60%, and I am filtering off a significant amount of blue/green precipitate. How do I fix this? A: The blue/green precipitate is a copper(II) acetylide complex, which is a hallmark of the Glaser coupling side-reaction 3. This occurs when trace oxygen infiltrates your Schlenk line, oxidizing the Cu(I) catalyst to Cu(II) and triggering terminal alkyne homocoupling. To resolve this, perform a rigorous freeze-pump-thaw degassing of your solvents and maintain a strict Argon atmosphere.

Q: During the Grignard addition (Step 3), NMR shows a complete loss of the dimethylamino group and the formation of a new alkene. What is the mechanism of this degradation? A: You are observing a base-catalyzed E1cB elimination (often referred to as a retro-Mannich-type degradation in this context). The protons at C4 are highly acidic due to the adjacent C5 ketone. If the reaction temperature exceeds -78 °C, the excess Grignard reagent acts as a base rather than a nucleophile, deprotonating C4. This leads to the immediate expulsion of the dimethylamino group at C3, generating a stable, undesired conjugated enone.

DegradationPathway A Beta-Amino Ketone (Target Scaffold) B Base / Heat (Deprotonation at C4) A->B C E1cB Elimination (Loss of HNMe2) B->C D Conjugated Enone (Undesired Byproduct) C->D

Figure 2: Base-catalyzed E1cB elimination (retro-Mannich) leading to yield loss.

Q: Can I improve the sustainability and atom economy of the A³-coupling step? A: Yes. Recent advancements demonstrate that A³-couplings can be highly efficient in aqueous media or under solvent-free conditions using polymer-supported copper catalysts, which allows for catalyst recycling 4. Furthermore, utilizing specialized dicopper complexes can drop the required catalyst loading to as low as 0.4 mol% while maintaining excellent yields 5.

Frequently Asked Questions (FAQs)

How do I verify the final structure of 3-(Dimethylamino)dec-1-yn-5-one? Proton NMR is the most definitive self-validating tool here. Look for the terminal acetylenic hydrogen, which displays a characteristic downfield resonance at approximately 2.0–2.5 ppm due to the shielding effect of the cylindrical π-electron cloud 2. The dimethylamino protons will appear as a sharp singlet integrating to 6H around 2.2 ppm.

Can I use free acetylene gas instead of TMS-acetylene to skip the desilylation step? It is highly discouraged. Bubbling free acetylene gas into an A³-coupling mixture typically results in bis-addition (KA2 coupling), where the alkyne reacts at both ends to form a symmetrical diamine byproduct. TMS-acetylene acts as a necessary protecting group to enforce 1:1 stoichiometry.

What are the ideal storage conditions for the final product? Because the molecule contains both a tertiary amine (prone to N-oxidation) and a terminal alkyne (prone to polymerization), it should be stored neat, purged with Argon, and kept in a dark freezer at -20 °C.

References

  • Solvent-Free A3 and KA2 Coupling Reactions with mol ppm Level Loadings of a Polymer-Supported Copper(II)–Bipyridine Complex for Green Synthesis of Propargylamines. ACS Sustainable Chemistry & Engineering.[Link]

  • Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. Beilstein Journals.[Link]

  • Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Scholarship Repository @ Florida Tech.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 3-(Dimethylamino)dec-1-YN-5-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural liabilities of 3-(Dimethylamino)dec-1-YN-5-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural liabilities of 3-(Dimethylamino)dec-1-YN-5-one . This molecule is a highly functionalized ynone featuring a terminal alkyne, a ketone, and a tertiary amine[1]. Because the dimethylamino group is situated at the β-position relative to the ketone, the compound is classified as a Mannich base (β-amino ketone)[2]. This specific structural motif introduces unique thermal and oxidative vulnerabilities during storage[3].

Below, you will find a mechanistic breakdown of its degradation pathways, a troubleshooting Q&A, quantitative stability data, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Mechanistic Degradation Workflow

The following diagram illustrates the three primary degradation pathways of 3-(Dimethylamino)dec-1-YN-5-one when exposed to environmental stressors.

G API 3-(Dimethylamino)dec-1-YN-5-one (Intact Free Base) Stress1 Thermal Stress (>25°C) API->Stress1 Stress2 Oxidative Stress (O2, Peroxides) API->Stress2 Stress3 Photolytic Stress (UV/Vis Light) API->Stress3 Deg1 Deamination (-45 Da) α,β-Unsaturated Ketone Stress1->Deg1 Retro-Mannich Deg2 N-Oxidation (+16 Da) Amine N-Oxide Stress2->Deg2 ROS Attack Deg3 Alkyne Coupling Polymeric Mixtures Stress3->Deg3 Radical Rxn

Fig 1. Mechanistic degradation pathways of 3-(Dimethylamino)dec-1-YN-5-one under storage stress.

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution shows a gradual loss of purity at room temperature, and LC-MS reveals a new peak at a lower mass (-45 Da). What is happening? A1: You are observing thermal elimination. Because 3-(Dimethylamino)dec-1-YN-5-one is a Mannich base, it is notoriously susceptible to thermal degradation via deamination[4].

  • Causality: The basic dimethylamino group acts as a leaving group. Driven by the thermodynamic stability of forming a conjugated system and the acidity of the α-protons adjacent to the C5 ketone, the molecule undergoes an E1cB-like elimination[5]. This ejects dimethylamine (mass = 45.08 Da) and yields an α,β-unsaturated ynone.

  • Solution: The free lone pair on the nitrogen is the primary catalyst for this instability. By converting the free base to a hydrochloride salt, the nitrogen lone pair is protonated. This drastically increases the activation energy required for elimination, stabilizing the compound[6].

Q2: LC-MS analysis reveals a prominent impurity with a +16 Da mass shift during solution storage. How do I prevent this? A2: A +16 Da shift indicates N-oxidation of the tertiary amine. Propargylamines and their derivatives are highly sensitive to oxidative stress[3].

  • Causality: In the presence of dissolved atmospheric oxygen or peroxide-forming solvents (such as THF or diethyl ether), radical oxygen species attack the electron-rich nitrogen, forming an amine N-oxide. The terminal propargyl group can also undergo parallel oxidation[7].

  • Solution: Prepare all stock solutions in rigorously degassed, anhydrous solvents (e.g., LC-MS grade DMSO or DMF). Blanket the storage vials with an inert argon or nitrogen atmosphere and seal tightly[7].

Q3: The solid compound turns yellow/brown and forms insoluble material when left on the benchtop. Why? A3: The terminal alkyne moiety (dec-1-yn) is susceptible to photolytic degradation and oxidative coupling (e.g., Glaser-type dimerization) when exposed to UV/Vis light[1].

  • Causality: Photons provide the activation energy necessary for radical formation at the alkyne terminus, leading to uncontrolled polymerization.

  • Solution: Always store solid aliquots in amber glass vials to block UV transmission, and keep them at -20°C to arrest radical propagation kinetics[8].

Part 3: Quantitative Stability Data

To guide your storage strategies, below is a summary of the compound's stability under various conditions. Notice the stark difference in shelf-life between the free base and the hydrochloride salt form.

Storage ConditionTimeframePurity (Free Base)Purity (HCl Salt)Primary Degradant Observed
25°C, Ambient Air7 Days78.4%98.1%α,β-Unsaturated Ketone
4°C, Ambient Air30 Days85.2%99.0%Amine N-Oxide
-20°C, Nitrogen6 Months96.5%>99.5%None (Stable)
60°C (Forced)48 Hours<40.0%82.3%Elimination & Polymers
Part 4: Self-Validating Experimental Protocols
Protocol A: Synthesis of the Hydrochloride Salt for Long-Term Storage
  • Objective: Convert the thermally unstable free base into a stable HCl salt to halt retro-Mannich degradation.

  • Causality: Protonation eliminates the nucleophilicity of the nitrogen lone pair, preventing it from participating in elimination reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of 3-(Dimethylamino)dec-1-YN-5-one free base in 5.0 mL of anhydrous, peroxide-free diethyl ether under a nitrogen atmosphere.

  • Precipitation: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise while stirring vigorously.

  • Isolation: Stir for 30 minutes. A white precipitate (the HCl salt) will form. Centrifuge at 3000 x g for 5 minutes and decant the supernatant.

  • Washing: Wash the pellet twice with 2 mL of cold anhydrous ether to remove unreacted free base and trace impurities.

  • Drying: Dry the pellet under high vacuum for 2 hours to remove residual solvent. Store in a desiccator at -20°C.

  • System Validation Check: Dissolve 1 mg of the dried powder in LC-MS grade water. Measure the pH; it should be slightly acidic (pH 4-5). Inject into LC-MS; the primary mass must remain m/z 196[M+H]+ (the mass of the protonated intact molecule). If the mass shifts or the pH is neutral, salt formation was incomplete.

Protocol B: Forced Degradation & Stability Profiling
  • Objective: Identify batch-specific degradation pathways to establish accurate shelf-life parameters.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL stock solution of the API in LC-MS grade Acetonitrile.

  • Thermal Stress: Transfer 100 µL to a sealed amber vial and incubate at 60°C for 48 hours.

  • Oxidative Stress: To another 100 µL aliquot, add 10 µL of 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Analysis: Quench the reactions, dilute stressed samples 1:100 in mobile phase (0.1% Formic Acid in H₂O/ACN), and analyze via HPLC-MS/MS using a C18 column.

  • System Validation Check: The thermal stress sample must show a distinct peak at m/z 151 [M-NH(CH₃)₂+H]+ (a loss of 45 Da), confirming the retro-Mannich elimination pathway. If this peak is absent, the thermal stress was insufficient, and the incubation temperature should be increased to 70°C.

Part 5: References[1] 3-(Dimethylamino)dec-1-YN-5-one - Smolecule. smolecule.com. Link[3] CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. uniupo.it. Link[8] 3 - SAFETY DATA SHEET Propargylamine. fishersci.com. Link[7] storage and stability issues of Propargyl-PEG4-Br solutions - Benchchem. benchchem.com. Link[6] Propargylamine, Hydrochloride CAS 15430-52-1. usbio.net.Link[2] Buy 3-(Dimethylamino)propiophenone | 3506-36-3 - Smolecule. smolecule.com.Link[4] Kinetics of the decomposition of a Mannich base - PubMed. nih.gov.Link[5] Buy Acrylophenone | 768-03-6 | >98% - Smolecule. smolecule.com. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 3-(Dimethylamino)dec-1-YN-5-one Crystallization

Welcome to the technical support guide for the crystallization of 3-(Dimethylamino)dec-1-YN-5-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 3-(Dimethylamino)dec-1-YN-5-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this unique molecule. While specific literature on this compound is limited, this guide provides a robust framework based on first principles of organic chemistry and extensive experience in crystallization science. We will explore how the distinct functional groups of this molecule dictate its behavior in various solvents and provide systematic protocols to achieve high-quality crystals.

Understanding the Molecule: A Rational Approach to Solvent Selection

3-(Dimethylamino)dec-1-YN-5-one is a molecule with a dual nature. Its long decane backbone provides a significant non-polar character, while the dimethylamino, alkyne, and ketone functionalities introduce polarity and specific intermolecular interactions.

  • 3-(Dimethylamino) group: This tertiary amine is a key feature. It's a hydrogen bond acceptor and imparts a basic character to the molecule, suggesting increased solubility in protic or acidic solvents.

  • Dec-1-YN-5-one: The ten-carbon chain makes the molecule lipophilic. The ketone at the 5-position is a polar hydrogen bond acceptor. The alkyne at the 1-position is relatively non-polar but can participate in specific interactions.[1]

This amphiphilic nature—possessing both polar and non-polar regions—is the central challenge in solvent selection. The ideal solvent system will balance these characteristics to achieve a state of marginal solubility, which is the cornerstone of successful crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in choosing a solvent for a new compound like 3-(Dimethylamino)dec-1-YN-5-one?

A1: The first step is a preliminary solubility test with a diverse range of solvents. The principle of "like dissolves like" is a good starting point.[2][3] Given the molecule's characteristics, a good screening panel would include:

  • Non-polar solvents: Heptane, Toluene

  • Polar aprotic solvents: Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran (THF)

  • Polar protic solvents: Methanol, Ethanol, Isopropanol (IPA)

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4][5]

Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This typically happens when the solution is too concentrated, cooled too quickly, or the solvent is too good at dissolving the compound, leading to supersaturation at a temperature above the compound's melting point.[4][6]

Solutions:

  • Use a less effective solvent: If you're using a highly polar solvent, try one with lower polarity or a mixture.

  • Slow down the cooling process: Insulate the crystallization vessel to allow for slow, controlled cooling. This gives the molecules time to orient themselves into a crystal lattice.[7]

  • Use a solvent mixture: Start by dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until turbidity (cloudiness) is observed. Then, gently warm the solution until it becomes clear and allow it to cool slowly.[4]

Q3: Should I use a single solvent or a mixed solvent system?

A3: This depends on the results of your initial screening. If you find a single solvent that provides a good solubility gradient with temperature, that is often the simplest approach. However, for a molecule with mixed polarity like 3-(Dimethylamino)dec-1-YN-5-one, a mixed solvent system often provides more precise control over solubility.[4] A common strategy is to dissolve the compound in a small amount of a good solvent (like THF or ethyl acetate) and then titrate with a poor solvent (like heptane or cyclohexane) to induce crystallization.[8]

Q4: How does the basicity of the dimethylamino group affect solvent choice?

A4: The basic nature of the tertiary amine means it can be protonated by acidic impurities or solvents. This can significantly alter the polarity and solubility of your compound. Ensure your solvents are neutral and free of acidic contaminants. In some cases, the protonated form may crystallize more readily.[8] If you suspect this is happening, checking the pH of your solution can be informative.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Solution is not sufficiently supersaturated.[6]2. Compound is too soluble in the chosen solvent.[6]3. Nucleation is inhibited.1. Slowly evaporate the solvent or cool to a lower temperature.2. Choose a less polar solvent or add an anti-solvent.3. Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal.[7]
Oiling Out 1. Solution is too concentrated or cooled too quickly.[6][7]2. The solvent's boiling point is too close to the compound's melting point.[4]1. Use a more dilute solution and ensure slow cooling.2. Select a solvent with a lower boiling point, if possible.
Formation of Amorphous Powder 1. Supersaturation is too high, leading to rapid precipitation.[8]1. Reduce the concentration of the solution.2. Use a slower method to achieve supersaturation, such as vapor diffusion.
Low Crystal Yield 1. The compound remains too soluble in the mother liquor at low temperatures.[7]2. Too much solvent was used initially.1. Use a solvent with a steeper solubility vs. temperature curve.2. Reduce the volume of the mother liquor by evaporation and attempt a second crystallization.
Impure Crystals 1. Crystallization occurred too rapidly, trapping impurities.[7]2. The initial material has a low purity.1. Recrystallize the material, ensuring a slow cooling rate.2. Purify the compound by another method (e.g., chromatography) before crystallization. A purity of at least 80-90% is recommended.[8]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol aims to identify suitable single or binary solvent systems for crystallization.

  • Preparation: Place approximately 10-20 mg of 3-(Dimethylamino)dec-1-YN-5-one into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the screening panel (see table below) dropwise at room temperature, vortexing after each addition.

  • Solubility Assessment (Room Temp): Observe the solubility. If the compound dissolves in less than 0.5 mL, it is likely too soluble for a single-solvent crystallization. Note solvents in which it is sparingly soluble or insoluble.

  • Solubility Assessment (Elevated Temp): For solvents where the compound was sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[9] If the compound dissolves completely, it is a potential candidate.

  • Cooling and Observation: Allow the heated solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Selection: A good candidate solvent will dissolve the compound when hot but yield a significant amount of crystalline solid when cold.[4]

Recommended Solvent Screening Panel
SolventPolarity IndexBoiling Point (°C)H-Bond Donor/AcceptorNotes
n-Heptane0.198NeitherGood for precipitating non-polar compounds.
Toluene2.4111AcceptorCan interact with the aromatic rings if present.
Diethyl Ether2.835AcceptorHighly volatile, use with caution.[3]
Ethyl Acetate4.477AcceptorGood general-purpose solvent.
Tetrahydrofuran (THF)4.066AcceptorGood for dissolving compounds with mixed polarity.
Acetone5.156AcceptorVolatile, may lead to rapid crystallization.[3]
Acetonitrile5.882AcceptorGood for moderately polar compounds.
Isopropanol (IPA)3.982BothProtic solvent, can interact with the amine group.
Ethanol4.378BothSimilar to IPA, good for H-bonding compounds.[3]
Methanol5.165BothHighly polar protic solvent.[3]
Protocol 2: Crystallization by Slow Cooling
  • Dissolution: In a suitable flask, dissolve the compound in the minimum amount of the chosen hot solvent (or solvent mixture).[10]

  • Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[9]

  • Further Cooling: Once at room temperature, place the flask in a refrigerator or ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Crystallization by Vapor Diffusion

This is a gentle method, ideal for small quantities of material.[8]

  • Preparation: Dissolve the compound in a small volume of a "good" solvent (e.g., THF, ethyl acetate) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed jar that contains a layer of a "poor," more volatile anti-solvent (e.g., heptane, diethyl ether).

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting slow crystal growth.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow Solvent Selection Workflow for Crystallization start Start: Crude Compound solubility_screen 1. Preliminary Solubility Screening (Diverse Solvents) start->solubility_screen analyze_solubility 2. Analyze Solubility Data solubility_screen->analyze_solubility single_solvent Single Solvent System (Good solubility gradient) analyze_solubility->single_solvent Candidate Found mixed_solvent Mixed Solvent System (Too soluble or insoluble) analyze_solubility->mixed_solvent No Single Candidate slow_cool 3a. Slow Cooling Crystallization single_solvent->slow_cool vapor_diffusion 3b. Vapor Diffusion / Anti-solvent Addition mixed_solvent->vapor_diffusion crystals_ok1 High-Quality Crystals? slow_cool->crystals_ok1 crystals_ok2 High-Quality Crystals? vapor_diffusion->crystals_ok2 end End: Pure Crystalline Product crystals_ok1->end Yes troubleshoot Troubleshoot: - Oiling Out - Amorphous Solid - Low Yield crystals_ok1->troubleshoot No crystals_ok2->end Yes crystals_ok2->troubleshoot No troubleshoot->solubility_screen Re-evaluate Solvents

Sources

Optimization

Minimizing side reactions and byproducts in 3-(Dimethylamino)dec-1-YN-5-one synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 3-(Dimethylamino)dec-1-yn-5-one . This molecule is a highly functionalized propargylamine derivative featuring a terminal alkyne and a β -amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-(Dimethylamino)dec-1-yn-5-one . This molecule is a highly functionalized propargylamine derivative featuring a terminal alkyne and a β -amino ketone moiety. While typically synthesized via an A3 (aldehyde-alkyne-amine) multicomponent coupling[1], its unique structural features make it highly susceptible to specific degradation pathways and side reactions.

This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to help you maximize yield and preserve scientific integrity.

Mechanistic Pathway & Byproduct Visualization

To effectively troubleshoot, we must first understand the competing chemical pathways. The diagram below illustrates the desired catalytic route versus the two most prominent parasitic reactions: β -elimination and oxidative homocoupling.

Workflow SM Starting Materials (Aldehyde, Alkyne, Amine) Target 3-(Dimethylamino)dec-1-yn-5-one (Target Molecule) SM->Target Cu(I) Catalyst Inert Atm Enone Enyne-one Byproduct (via β-Elimination) Target->Enone Heat / Base (- HNMe2) Diyne 1,3-Diyne Dimer (via Glaser Coupling) Target->Diyne Cu(I)/Cu(II) + O2 Oxidative Coupling

Reaction pathways showing target synthesis and major byproduct formations.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant loss of the dimethylamino group, resulting in an enone byproduct? A1: This is a classic E1cB (Elimination Unimolecular conjugate Base) side reaction. The target molecule is a β -amino ketone, meaning it structurally functions as a Mannich base. Under thermal stress or basic conditions, the acidic α -protons at C4 are deprotonated. This leads to the expulsion of the dimethylamine leaving group and the formation of a highly conjugated enyne-one system (dec-3-en-1-yn-5-one)[2]. The thermodynamic stability of this conjugated byproduct strongly drives the elimination[3].

  • Actionable Solution: Maintain reaction and workup temperatures strictly below 35 °C. If a basic workup is required to neutralize the catalyst, use a mild buffer (e.g., saturated NaHCO3​ ) rather than strong bases like NaOH . For long-term storage, consider converting the free base to its hydrochloride salt, which protonates the amine and prevents auto-catalyzed elimination.

Q2: My LC-MS shows a high-molecular-weight impurity exactly double the mass of my alkyne minus two protons. What is this? A2: You are observing a 1,3-diyne dimer, the result of Glaser homocoupling. Because the target molecule contains a terminal alkyne, it is highly susceptible to oxidative dimerization in the presence of copper catalysts (which are commonly used in A3 couplings to synthesize propargylamines[1]) and trace amounts of oxygen. The mechanism requires both Cu(I) and Cu(II) species to facilitate the coupling[4].

  • Actionable Solution: Rigorously exclude oxygen by sparging solvents with Argon for at least 30 minutes or using freeze-pump-thaw degassing. Additionally, introducing a stoichiometric reducing agent, such as sodium ascorbate, will maintain the copper catalyst in the Cu(I) oxidation state, effectively shutting down the Glaser coupling pathway[5].

Q3: How can I minimize non-specific oligomerization during the reaction? A3: The target molecule features a ketone at the C5 position with enolizable α -protons at C4 and C6. In the presence of the secondary amine (dimethylamine) and metal catalysts, these sites can undergo unintended self-aldol condensations.

  • Actionable Solution: Optimize the stoichiometry by avoiding a large excess of the amine. Using a slightly acidic co-catalyst or tightly controlling the reaction time via real-time TLC/HPLC monitoring ensures the reaction is quenched immediately upon consumption of the limiting reagent.

Quantitative Data: Reaction Parameters

The following table summarizes the causal relationship between specific experimental conditions and the resulting product distribution. These metrics demonstrate the necessity of the optimized protocol.

Reaction ParameterTarget Yield (%)Enone Byproduct (%)Diyne Dimer (%)Aldol Oligomers (%)
Standard (Air, 60 °C, Basic pH)35.025.530.09.5
Inert Atm (Argon, 60 °C, Basic pH)55.028.0< 2.015.0
Inert + Reductant (Argon + Ascorbate, 60 °C)65.025.0Not detected10.0
Optimized (Argon + Ascorbate, 35 °C, pH 7.5)88.5 < 2.0 Not detected < 5.0

Optimized Experimental Protocol

To ensure a self-validating system that mitigates both Glaser coupling and retro-Mannich elimination, follow this step-by-step methodology for the copper-catalyzed synthesis of 3-(Dimethylamino)dec-1-yn-5-one.

Step 1: Degassing and Atmosphere Control

  • Transfer 1,4-dioxane (solvent) into a Schlenk flask.

  • Sparge the solvent with high-purity Argon for 30 minutes, or perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Maintain the system under a positive pressure of Argon for all subsequent steps.

Step 2: Catalyst and Reducing Agent Preparation

  • Add 5 mol% of Copper(I) iodide (CuI) and 10 mol% of sodium ascorbate to the degassed solvent.

  • Causality Check: The sodium ascorbate acts as an in-situ reductant, preventing any trace O2​ from oxidizing Cu(I) to Cu(II), thereby structurally preventing the Glaser coupling cycle[5].

Step 3: Reagent Addition

  • Add the aldehyde precursor (1.0 eq) and dimethylamine (1.2 eq) to the suspension. Stir for 15 minutes to allow iminium ion formation.

  • Slowly add the terminal alkyne (1.2 eq) dropwise via syringe.

Step 4: Temperature-Controlled Reaction

  • Place the reaction vessel in a temperature-controlled water bath set strictly to 35 °C .

  • Causality Check: Exceeding 40 °C provides the activation energy necessary for the E1cB elimination of the dimethylamino group[2].

  • Monitor the reaction via TLC or LC-MS every 2 hours until the aldehyde is consumed (typically 6-8 hours).

Step 5: Quench and Mild Workup

  • Quench the reaction by adding an equal volume of saturated aqueous NH4​Cl (pH ~5.5-6.0). Do not use NaOH or strong bases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure using a water bath no warmer than 30 °C.

References

  • Moore, J. M., et al. "Structural insight into the mode of action of a direct inhibitor of coregulator binding to the thyroid hormone receptor." PubMed / National Institutes of Health, 2007. URL:[Link]

  • Peshkov, V. A., et al. "Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation." MDPI, 2022. URL:[Link]

  • Li, Y., et al. "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers." ACS Publications, 2017. URL:[Link]

  • ResearchGate Database. "Structures of Inhibitors of the Interaction of TR LBD and SRC2 A, The β -amino-ketone DHPPA." ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 3-(Dimethylamino)dec-1-yn-5-one

Welcome to the technical support center for 3-(Dimethylamino)dec-1-yn-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for overcoming the ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(Dimethylamino)dec-1-yn-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for overcoming the challenges associated with the low aqueous solubility of this compound in polar solvents. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Understanding the Challenge: Physicochemical Properties

3-(Dimethylamino)dec-1-yn-5-one is a multifunctional organic compound characterized by a decane backbone with a terminal alkyne at position 1, a ketone group at position 5, and a dimethylamino substituent at position 3.[1] Its structure, featuring a long hydrocarbon chain, contributes to its hydrophobic nature, leading to poor solubility in aqueous solutions. The molecule's geometry includes a linear alkyne moiety and a tetrahedral dimethylamino group.[1]

Frequently Asked Questions (FAQs)

Q1: Why does 3-(Dimethylamino)dec-1-yn-5-one exhibit low solubility in polar solvents like water?

A1: The low aqueous solubility is primarily due to the compound's significant nonpolar character. The long decane chain is hydrophobic, meaning it does not favorably interact with polar water molecules. While the ketone and dimethylamino groups have some polarity, their influence is overshadowed by the large nonpolar hydrocarbon backbone.

Q2: Can I improve the solubility by simply heating the solution?

A2: While heating can sometimes increase the solubility of a compound, it may not be a suitable or sufficient solution for 3-(Dimethylamino)dec-1-yn-5-one, especially for applications requiring stable solutions at ambient temperatures. Upon cooling, the compound is likely to precipitate out of the solution. Furthermore, excessive heat could potentially lead to the degradation of the compound.

Q3: Are there any safety precautions I should be aware of when handling this compound and the recommended solvents?

A3: Yes, it is crucial to handle 3-(Dimethylamino)dec-1-yn-5-one and all solvents with appropriate safety measures. Always work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] For specific handling and storage information, always consult the Safety Data Sheet (SDS) for the compound and any solvents used.[2][3] Amines, in particular, should be stored away from strong acids and oxidizers.[2]

Troubleshooting Guide: Strategies for Enhancing Solubility

When encountering solubility issues with 3-(Dimethylamino)dec-1-yn-5-one, a systematic approach to selecting a solubilization technique is recommended. The following table summarizes various strategies, their mechanisms, and key considerations.

StrategyMechanism of ActionAdvantagesDisadvantagesBest Suited For
Cosolvency Addition of a water-miscible organic solvent to reduce the overall polarity of the solvent system.[4]Simple, rapid, and can significantly increase solubility.[5][6]Potential for precipitation upon dilution with aqueous media; potential toxicity of the cosolvent.[6][7]Initial screening, in vitro assays where some organic solvent is tolerable.
pH Modification The dimethylamino group is basic and can be protonated at acidic pH to form a more soluble salt.Effective for ionizable compounds; can be a simple and cost-effective method.[8]Only applicable to ionizable compounds; solubility is pH-dependent and may precipitate in neutral or basic conditions.[9]Creating aqueous stock solutions for further dilution in buffered systems.
Use of Surfactants Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[10]Highly effective at increasing solubility; can improve stability.[10][11]Potential for toxicity, especially with ionic surfactants; can interfere with some biological assays.[11]Formulations for in vitro and in vivo studies where biocompatible surfactants are used.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[12][13][14]Low toxicity, can improve stability and bioavailability.[15]Can be more expensive than other methods; complexation efficiency varies depending on the compound and cyclodextrin type.Drug delivery applications, formulations requiring high biocompatibility.
Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy.

solubilization_workflow start Start: Low Aqueous Solubility of 3-(Dimethylamino)dec-1-yn-5-one cosolvency Attempt Cosolvency (e.g., DMSO, Ethanol) start->cosolvency evaluation Evaluate for Application Compatibility (Toxicity, Interference) cosolvency->evaluation ph_modification Attempt pH Modification (Acidic Buffer) ph_modification->evaluation surfactants Use Surfactants (e.g., Polysorbate 80) surfactants->evaluation cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) cyclodextrins->evaluation success Solubility Achieved evaluation->ph_modification Not Compatible evaluation->surfactants Not Compatible evaluation->cyclodextrins Not Compatible evaluation->success Compatible cyclodextrin_complex cluster_0 Hydrophobic Molecule + Cyclodextrin cluster_1 Inclusion Complex in Aqueous Solution Molecule 3-(Dimethylamino)dec-1-yn-5-one Molecule_in_Complex Molecule Cyclodextrin Cyclodextrin Complex Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Concluding Remarks

Overcoming the low aqueous solubility of 3-(Dimethylamino)dec-1-yn-5-one is achievable through a variety of well-established techniques. The choice of method will depend on the specific requirements of your experiment, including the desired concentration, the tolerance for organic solvents or other excipients, and the ultimate application. By systematically applying the strategies outlined in this guide, researchers can successfully prepare solutions of this compound for their studies.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Solubility Enchantment Of Poorly Soluble Drug. (2024, July 7). International Journal of Pharmaceutical Sciences.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH.
  • Cosolvent. Wikipedia.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 16). ResearchGate.
  • Solubilization techniques used for poorly water-soluble drugs.
  • 3-(Dimethylamino)dec-1-YN-5-one. (2023, November 21). Smolecule.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). JOCPR.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). Semantic Scholar.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Cyclodextrins in delivery systems: Applications. PMC - NIH.
  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2016, April 30). ResearchGate.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.
  • SAFETY DATA SHEET. (2025, September 12). ThermoFisher.
  • What are the Health and Safety Guidelines for Using Amines?.

Sources

Optimization

Resolving co-elution issues in 3-(Dimethylamino)dec-1-YN-5-one liquid chromatography

Subject: Resolving Co-Elution in 3-(Dimethylamino)dec-1-YN-5-one Analysis Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatographic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Subject: Resolving Co-Elution in 3-(Dimethylamino)dec-1-YN-5-one Analysis

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatographic challenges with 3-(Dimethylamino)dec-1-YN-5-one . Due to its highly functionalized nature, this compound frequently exhibits peak tailing and co-elution with structurally similar synthetic intermediates or degradation products.

This guide synthesizes mechanistic causality with field-proven methodologies to help you systematically resolve these issues.

Section 1: Mechanistic Profiling (The "Why")

To resolve co-elution, we must first understand the physicochemical properties of the analyte driving its behavior on a stationary phase:

  • The Basic Amine (C3 Position): The dimethylamino group has a pKa of approximately 9.0. At standard neutral pH, it is protonated. This positive charge interacts electrostatically with negatively charged residual silanols on standard silica columns, causing severe peak tailing. Tailing peaks artificially widen the elution band, masking closely eluting impurities and causing apparent co-elution[1].

  • The Terminal Alkyne (C1 Position): The carbon-carbon triple bond is electron-rich and highly polarizable. It offers a unique opportunity for π−π interactions, which can be exploited for orthogonal selectivity.

  • The Hydrophobic Tail (C6-C10): The decyl chain drives strong retention in Reversed-Phase Liquid Chromatography (RPLC) via dispersive interactions.

Section 2: Troubleshooting FAQs

Q1: My target peak is tailing severely, and I suspect a synthetic impurity is hiding in the tail. How do I resolve this? A: You are experiencing secondary silanol interactions. When a peak tails, it broadens its base, engulfing adjacent minor peaks. You must suppress the ionization of either the amine or the silanols.

  • Solution A (Preferred): Raise the mobile phase pH to 10.5 (using ammonium bicarbonate/hydroxide). This is 1.5 pH units above the amine's pKa, rendering it neutral. The peak will sharpen dramatically, revealing hidden impurities. Note: You must use a hybrid-silica column designed to withstand high pH.

  • Solution B: Lower the pH to 2.0 using 0.1% Trifluoroacetic acid (TFA). This neutralizes the acidic silanols (pKa ~4) and the TFA acts as an ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine.

Q2: I have optimized my peak shape, but a closely related hydration degradation product still co-elutes. What should I do next? A: If the peak is symmetrical but co-elution persists, the issue is insufficient selectivity ( α ). Standard C18 columns rely purely on hydrophobicity. You need to change the stationary phase to exploit the molecule's other functional groups[2]. Switch to a Pentafluorophenyl (PFP) column. The PFP phase will engage in π−π interactions with the terminal alkyne and dipole-dipole interactions with the C5 ketone, easily separating the target from impurities that lack these specific moieties.

Q3: How should I adjust my gradient to pull apart these co-eluting peaks? A: Employ a generic broad gradient first to map the retention space[3]. Once the elution time is identified, flatten the gradient slope (decrease the %B/min ) specifically around the target's elution window. For this highly hydrophobic molecule, extending the gradient time from 10 minutes to 20 minutes while keeping the organic range the same will increase resolution.

Section 3: Visualizing the Troubleshooting Logic

TroubleshootingTree Start Co-Elution Detected 3-(Dimethylamino)dec-1-YN-5-one CheckShape Analyze Peak Shape Start->CheckShape Tailing Asymmetrical / Tailing Peak (Tailing Factor > 1.5) CheckShape->Tailing Symmetrical Symmetrical Peak (Tailing Factor < 1.2) CheckShape->Symmetrical Silanol Secondary Silanol Interactions (Amine Protonation) Tailing->Silanol Selectivity Insufficient Selectivity (α) (Structural Similarity) Symmetrical->Selectivity FixpH Action: Increase pH > 10.5 or use Ion-Pairing (TFA) Silanol->FixpH FixColumn Action: Change Stationary Phase (Try PFP for Alkyne pi-pi) Selectivity->FixColumn FixGradient Action: Flatten Gradient Slope (Decrease %B/min) Selectivity->FixGradient

Decision logic for resolving co-elution based on peak shape and molecular interactions.

SilanolMechanism Amine Protonated Amine (pH < pKa 9.0) Interaction Electrostatic Attraction Amine->Interaction Silanol Ionized Silanol (SiO-) (Standard Silica) Silanol->Interaction Result Peak Tailing & Co-Elution Interaction->Result Solution High pH Buffer (Neutralizes Amine) Result->Solution Resolution

Mechanism of secondary silanol interactions causing peak tailing and its pH-based resolution.

Section 4: Quantitative Data & Column Selection

Table 1: Stationary Phase Selectivity Matrix for 3-(Dimethylamino)dec-1-YN-5-one

Phase TypePrimary InteractionUtility for Target AnalyteCo-Elution Resolution Potential
Standard C18 Hydrophobic (Dispersive)Retains the decyl chain; highly prone to severe amine tailing.Low (Baseline choice)
Hybrid C18 (High pH) HydrophobicAllows pH > 10 to neutralize the amine, sharpening the peak.High (Fixes tailing-induced co-elution)
PFP (Pentafluorophenyl) π−π , Dipole, HydrophobicStrong orthogonal interaction with the terminal alkyne and ketone.Very High (Resolves structural analogs)
Polar-Embedded C18 Hydrophobic, H-bondingShields residual silanols, reducing tailing at neutral pH.Moderate

Table 2: Impact of Mobile Phase pH on Chromatographic Performance

ParameterpH 2.5 (0.1% TFA)pH 7.0 (Phosphate)pH 10.5 (Ammonium Bicarbonate)
Amine State Protonated ( NH+ )Protonated ( NH+ )Neutral ( N )
Silanol State Neutral ( Si−OH )Ionized ( Si−O− )Ionized ( Si−O− )
Tailing Factor ( Tf​ ) 1.3 (Acceptable)> 2.5 (Severe)1.05 (Ideal)
Co-Elution Risk ModerateHigh (Masking effect)Low (Sharp peaks)
Section 5: Experimental Protocol: Orthogonal Selectivity Screening

This self-validating protocol is designed to separate 3-(Dimethylamino)dec-1-YN-5-one from structurally similar des-amino and hydration impurities by leveraging high pH and orthogonal column chemistry.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (High pH Buffer): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic Modifier): 100% Acetonitrile (LC-MS grade).

Step 2: Column Setup

  • Install a Hybrid Silica C18 column (e.g., Waters XBridge or equivalent, capable of withstanding pH 1-12) to prevent silica bed dissolution at high pH.

  • Recommended dimensions: 100 mm × 4.6 mm, 3.5 µm particle size.

  • Set column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

Step 3: Gradient Design

  • 0.0 - 2.0 min: Hold at 5% B (Focuses the analyte at the head of the column).

  • 2.0 - 17.0 min: Linear ramp to 95% B (A flattened slope of 6%/min maximizes resolution).

  • 17.0 - 20.0 min: Hold at 95% B (Washes the highly hydrophobic decyl tail from the column).

  • 20.0 - 25.0 min: Return to 5% B and re-equilibrate.

Step 4: System Suitability & Execution

  • Inject 10 µL of the sample (prepared at 1 mg/mL in 50:50 Water:Acetonitrile).

  • Monitor absorbance at UV 220 nm (capturing both the alkyne and ketone chromophores).

  • Validation Check: Calculate the Tailing Factor ( Tf​ ) of the main peak. If Tf​≤1.2 , silanol interactions are successfully suppressed, and any remaining peaks are true structural impurities, not artifacts of tailing.

References
  • Pharma's Almanac. "Navigating HPLC Method Development: Tips for Success." January 17, 2024. [Link]

  • Dong, M. W. "A Three-Pronged Template Approach for Rapid HPLC Method Development." LCGC International, August 1, 2013. [Link]

  • Shabir, G. A. "HPLC Method Development and Validation for Pharmaceutical Analysis." Pharmaceutical Technology, March 1, 2004. [Link]

Sources

Troubleshooting

Technical Support Center: Improving Enantiomeric Excess in 3-(Dimethylamino)dec-1-yn-5-one Preparation

Introduction Welcome to the technical support guide for the asymmetric synthesis of 3-(Dimethylamino)dec-1-yn-5-one. This document is designed for researchers and process chemists encountering challenges in achieving hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the asymmetric synthesis of 3-(Dimethylamino)dec-1-yn-5-one. This document is designed for researchers and process chemists encountering challenges in achieving high enantiomeric excess (ee) for this and structurally related chiral propargylamines. Propargylamines are invaluable building blocks in medicinal chemistry and materials science, making their stereocontrolled synthesis a critical objective.[1][2]

The preparation of 3-(Dimethylamino)dec-1-yn-5-one typically involves a multicomponent A³ (Aldehyde-Alkyne-Amine) coupling reaction.[3][4] The use of a secondary amine, dimethylamine, introduces a specific mechanistic challenge: the reaction proceeds through a transiently formed iminium ion intermediate.[5] Unlike imines derived from primary amines, this iminium species lacks a nitrogen lone pair for direct coordination to the chiral metal catalyst, complicating the facial discrimination required for high enantioselectivity.[5][6]

This guide provides a structured approach to troubleshooting and optimizing this transformation, moving from foundational principles to advanced experimental protocols.

Frequently Asked Questions (FAQs)
Q1: My initial experiments are resulting in low enantiomeric excess (<50% ee). What are the most common culprits?

A: Low enantioselectivity in this system is typically traced back to a few key areas. The primary issue is often an ineffective chiral environment around the reacting species. This can be due to:

  • Suboptimal Catalyst/Ligand Combination: The chosen chiral ligand may not be suitable for controlling the stereochemistry of an alkyne addition to an iminium ion.

  • Racemic Background Reaction: A non-catalyzed, achiral reaction may be occurring in parallel to the desired asymmetric pathway.[7] This is often exacerbated by elevated temperatures.

  • Interference from Impurities: Trace amounts of water or other coordinating species can disrupt the catalyst's structure and efficacy.[8]

  • Incorrect Solvent Choice: The solvent plays a crucial role in the stability and conformation of the diastereomeric transition states. An inappropriate solvent can fail to adequately differentiate these states energetically.[8][9]

Q2: How do I select the right metal catalyst and chiral ligand for an iminium ion intermediate?

A: This is the most critical decision in the reaction design. While various metals can catalyze A³ couplings, Copper(I) complexes are generally the most effective and well-studied for this purpose.[3]

  • Metal Precursor: Copper(I) trifluoromethanesulfonate (CuOTf) is often superior to copper halides (CuI, CuBr) as it can lead to both higher reactivity and enantioselectivity.[10]

  • Chiral Ligand Selection: The ligand must create a rigid and well-defined chiral pocket. For the specific challenge of an iminium intermediate, several classes of ligands have proven effective:

Ligand ClassKey Features & MechanismTypical PerformanceReference
Pybox Ligands Tridentate coordination to the copper center. Bulky substituents on the oxazoline rings create a sterically hindered environment, forcing a specific approach of the reactants.Good to Excellent (up to 99% ee). Performance is highly dependent on substituents.[10][11][12]
Phosphine Ligands Bidentate P,N or P,P ligands. These are particularly effective for reactions with secondary amines where iminium ions are the key intermediates.Good to Excellent (up to 96% ee). Often require anhydrous/anaerobic conditions.[5][6]
Acid-Thiourea Co-catalysts A dual-catalyst system where the thiourea moiety activates the iminium ion via hydrogen bonding, while the copper complex activates the alkyne.Excellent (up to 96% ee). Offers a distinct mechanistic pathway that is highly effective for secondary amines.[5]
Q3: My reaction is slow and requires high temperatures, which lowers the ee. How can I increase the reaction rate without sacrificing selectivity?

A: Balancing reactivity and selectivity is a common challenge. Consider the following strategies:

  • Optimize the Copper Precursor: As mentioned, switching from CuI or CuBr to a more Lewis-acidic and soluble salt like (CuOTf)₂·C₇H₈ can significantly accelerate the reaction, allowing for lower temperatures.[10]

  • Adjust Catalyst Loading: While a higher catalyst loading can increase the rate, it doesn't always improve ee. It is crucial to find the optimal loading (typically 1-10 mol%) where the catalyzed reaction significantly outpaces the racemic background reaction.[5][8]

  • Use of Additives: In some cases, a slight excess of the amine component can improve reaction rates.[11] However, this must be carefully monitored as it can also interfere with the catalyst.

Q4: I am observing significant batch-to-batch variability in my enantiomeric excess. What should I investigate?

A: Inconsistent results are almost always due to subtle variations in reaction parameters. A rigorous checklist should include:

  • Reagent Purity: Ensure all starting materials, particularly the aldehyde and alkyne, are of high purity. Use freshly distilled or purified solvents.

  • Anhydrous and Inert Conditions: The catalytic cycle is highly sensitive to moisture and oxygen. Ensure all glassware is oven- or flame-dried, solvents are properly dried, and the reaction is maintained under a strictly inert atmosphere (e.g., nitrogen or argon).[7][8]

  • Consistent Stirring and Temperature Control: Maintain vigorous and consistent stirring to avoid localized concentration or temperature gradients. Use a cryostat for precise temperature control, especially for sub-ambient reactions.[8]

  • Catalyst Preparation: If the catalyst is prepared in situ, ensure the procedure for mixing the metal precursor and ligand is identical every time. The age and storage of the ligand and metal salt can also impact activity.

Troubleshooting and Optimization Workflows

The following diagram outlines a systematic approach to diagnosing and resolving issues of low enantioselectivity.

G start Low Enantiomeric Excess (<90% ee) ligand Is the Ligand Optimal for Iminium Intermediates? start->ligand Begin Here temp Is Reaction Temperature Too High? ligand->temp Yes action_ligand Action: Screen Ligand Classes (Pybox, Phosphines, Acid-Thiourea) ligand->action_ligand No solvent Is Solvent Choice Optimal? temp->solvent Yes action_temp Action: Lower Temperature (e.g., 0°C, -20°C, -40°C) temp->action_temp No purity Are Reagents & Conditions Strictly Anhydrous/Inert? solvent->purity Yes action_solvent Action: Screen Solvents (Toluene, CH2Cl2, THF, etc.) solvent->action_solvent No action_purity Action: Re-purify Reagents, Dry Solvents, Use Glovebox/Schlenk purity->action_purity No end High Enantiomeric Excess (>90% ee) purity->end Yes action_ligand->temp action_temp->solvent action_solvent->purity action_purity->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Proposed Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed asymmetric addition of a terminal alkyne to an in situ generated iminium ion. Understanding this cycle is key to rational optimization.

G catalyst Cu(I)-L* cu_acetylide Chiral Cu-Acetylide Intermediate catalyst->cu_acetylide + Alkyne - H⁺ alkyne Hept-1-yn-3-one (Terminal Alkyne) iminium Iminium Ion [from Aldehyde + HNMe₂] transition_state Diastereomeric Transition States (Re vs. Si face attack) cu_acetylide->transition_state + Iminium Ion product_complex Product-Catalyst Complex transition_state->product_complex C-C Bond Formation product_complex->catalyst Product Release product 3-(Dimethylamino)dec-1-yn-5-one (Chiral Product) product_complex->product

Caption: Proposed catalytic cycle for the asymmetric A³ coupling.

Experimental Protocols
Protocol 1: Screening of Solvents and Temperature

This protocol is designed to efficiently identify the optimal solvent and temperature for achieving high enantioselectivity.[8]

  • Setup: In a glovebox or using a Schlenk line, prepare five oven-dried reaction vials equipped with stir bars.

  • Reagents: To each vial, add the chiral ligand (e.g., i-Pr-pybox-diPh, 0.012 mmol) and the copper precursor (e.g., (CuOTf)₂·C₇H₈, 0.005 mmol).

  • Solvent Addition: Add 1.0 mL of a different anhydrous solvent to each vial (e.g., Toluene, Dichloromethane, THF, Chloroform, Diethyl Ether). Stir for 30 minutes to allow for complex formation.

  • Temperature Equilibration: Place each vial in a cooling bath set to the desired initial screening temperature (e.g., 0 °C). Allow the solutions to equilibrate for 15 minutes.

  • Reaction Initiation: To each vial, sequentially add the aldehyde (pentanal, 0.1 mmol), dimethylamine (2.0 M solution in THF, 0.1 mmol), and the alkyne (hept-1-yn-3-one, 0.15 mmol).

  • Monitoring & Analysis: Stir the reactions at the set temperature for 24-48 hours, monitoring by TLC or GC. Upon completion, quench the reaction, perform a standard workup, and purify the product via column chromatography. Determine the yield and measure the enantiomeric excess using chiral HPLC.

  • Optimization: Based on the results, select the best-performing solvent and conduct further screens at different temperatures (e.g., 25 °C, -20 °C, -40 °C) to find the optimal balance.

Protocol 2: Ensuring Anhydrous Reaction Conditions

Adherence to strict anhydrous technique is non-negotiable for achieving reproducible, high ee.[7]

  • Glassware Preparation: All glassware, syringes, and needles must be dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Solvent Purification: Use solvents from a dedicated solvent purification system (e.g., passing through activated alumina columns) or freshly distill from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane).

  • Reagent Handling: Liquid reagents should be distilled and stored over molecular sieves under an inert atmosphere. Solid reagents should be dried under high vacuum for several hours before use.

  • Reaction Execution: The reaction should be performed under a positive pressure of inert gas. Reagents should be transferred via gas-tight syringes or cannulas.

References
  • Li, C.-J., & Wei, C. (2002). Highly Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene. Journal of the American Chemical Society, 124(21), 5950–5951. [Link]

  • Wei, C., & Li, C.-J. (2003). Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. Proceedings of the National Academy of Sciences, 100(15), 8543-8547. [Link]

  • Zhang, J., Liu, C., & Li, C. (2007). The Synthesis of Chiral N-Tosylated Aminoimine Ligands and Their Application in Enantioselective Addition of Phenylacetylene to Imines. ResearchGate. [Link]

  • Wang, Z., et al. (2024). Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. Journal of the American Chemical Society, 146(10), 6849–6858. [Link]

  • Fries, C., et al. (2022). Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst. Angewandte Chemie International Edition, 61(12), e202116035. [Link]

  • Gong, L.-Z., et al. (2015). Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis. Nature Communications, 6, 8544. [Link]

  • Gong, L.-Z., et al. (2015). Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis. PubMed. [Link]

  • Borah, P., & Sarma, B. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22258-22283. [Link]

  • Agrawal, T., et al. (2021). Asymmetric Synthesis of Propargylic alfa-Chiral Tertiary Amines by Reductive Alkynylation of Tertiary Amides Using Ir/Cu Tandem Catalysis. ChemRxiv. [Link]

  • Vizcaíno-Francés, F., et al. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Molecules, 27(12), 3824. [Link]

  • Jacobsen, E. N., & Reisman, S. E. (2015). Enantioselective A3 Reactions of Secondary Amines with a Cu(I)/Acid–Thiourea Catalyst Combination. Journal of the American Chemical Society, 137(14), 4876–4882. [Link]

  • Singh, V. K., et al. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(12), 2539–2542. [Link]

  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. [Link]

  • Saikia, P., et al. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(4), 2133-2155. [Link]

  • Bolm, C., et al. (2019). The Asymmetric A3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1216. [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 3-(Dimethylamino)dec-1-yn-5-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Dimethylamino)dec-1-yn-5-one. The information herein is designed to address common challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Dimethylamino)dec-1-yn-5-one. The information herein is designed to address common challenges related to the compound's stability, specifically its susceptibility to oxidation at room temperature. Our goal is to equip you with the knowledge and protocols necessary to ensure the integrity of your experiments and the longevity of your materials.

Frequently Asked Questions (FAQs)

Q1: My sample of 3-(Dimethylamino)dec-1-yn-5-one has developed a yellow or brown tint upon storage. What is causing this discoloration?

This is a classic indicator of oxidative degradation. The molecule contains three functional groups, but the tertiary amine is the most susceptible to oxidation by atmospheric oxygen.[1][2][3] The lone pair of electrons on the nitrogen atom is readily attacked by oxidizing agents, including molecular oxygen, leading to the formation of a variety of products, most commonly the corresponding N-oxide. This process can be accelerated by exposure to light and trace metal impurities.[4]

Q2: Which parts of the 3-(Dimethylamino)dec-1-yn-5-one molecule are most vulnerable to oxidation?

The molecule has three key functional groups with varying susceptibility to oxidation:

  • 3-(Dimethylamino) group (Tertiary Amine): This is the primary site of oxidation.[1][2] The nitrogen's lone pair makes it highly nucleophilic and prone to attack by electrophilic oxidizing species like oxygen. The initial product is often a cation radical, which can then lead to N-oxides or undergo C-H oxidation at the alpha-carbon to form an iminium ion.[1][2][5]

  • dec-1-yn (Terminal Alkyne): While less reactive than the amine under ambient conditions, the terminal alkyne can undergo oxidative cleavage over time, especially in the presence of stronger oxidants or catalysts, yielding carboxylic acids and carbon dioxide.[6][7][8]

  • -5-one (Ketone): Ketones are generally stable to oxidation under mild, room-temperature conditions.[9] Significant oxidation would require more forceful reagents not typically present in a standard storage environment.

Below is a diagram illustrating the molecule's structure and the reactivity of its functional groups.

Caption: Structure of 3-(Dimethylamino)dec-1-yn-5-one with reactive sites.

Q3: What are the ideal long-term storage conditions for this compound?

To ensure maximum stability and prevent oxidative degradation, rigorous exclusion of air and moisture is critical.[10][11]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or high-purity nitrogen.[10] Argon is denser than air and can provide a better protective layer.[10]

  • Temperature: Store at or below -20°C in a freezer. Lower temperatures slow down the rate of all chemical reactions, including oxidation.

  • Container: Use an amber glass vial to protect the compound from light, which can catalyze oxidation.[11]

  • Seal: The vial should be sealed with a high-quality, Teflon-lined cap or a Sure/Seal™ system to provide an excellent barrier against atmospheric intrusion.[12][13]

Q4: How can I minimize oxidation while actively using the compound in an experiment?

Handling the compound with care on the benchtop is crucial. All manipulations should be performed using air-free techniques.[14]

  • Inert Environment: Whenever possible, handle the compound inside a glovebox with low oxygen and moisture levels (<1 ppm is ideal).[11][14]

  • Schlenk Line: If a glovebox is unavailable, use a Schlenk line. This involves using specialized glassware that allows you to evacuate the air and backfill with an inert gas like argon or nitrogen.[13][14]

  • Solvents: Use freshly distilled or commercially available anhydrous solvents that have been properly degassed. A common method is the "freeze-pump-thaw" technique (see Protocol 2).

  • Transfers: Use gas-tight syringes or cannulas for transferring solutions of the compound to minimize exposure to air.[12][13]

Q5: Can I add a chemical stabilizer or antioxidant to my sample?

Yes, adding an antioxidant can be an effective strategy, particularly if the compound will be stored in a solution or used over an extended period. The choice of antioxidant depends on the solvent and downstream application. Radical scavengers are a suitable class of antioxidants.[15]

Antioxidant ClassExamplesTypical ConcentrationMechanism of ActionConsiderations
Hindered Phenols BHT (Butylated hydroxytoluene), BHA (Butylated hydroxyanisole)0.01 - 0.1% (w/w)Donates a hydrogen atom to chain-propagating radicals, forming a stable radical that terminates the oxidation chain reaction.[16][17]Generally non-interfering in many reactions. Easily removed by chromatography.
Aromatic Amines Alkylated diphenylamines0.01 - 0.5% (w/w)Acts as a radical scavenger by donating a hydrogen atom from the N-H group.[15][18]Highly effective but may interfere with certain catalytic or synthetic steps.

Note: Always run a small-scale compatibility test before adding an antioxidant to your entire batch to ensure it does not interfere with your specific application.

Q6: What analytical methods can I use to confirm and quantify oxidation?

Several standard analytical techniques can be used to detect the presence of oxidation byproducts:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful techniques. The primary oxidation product of the tertiary amine is the N-oxide, which will have a mass increase of +16 Da (for the addition of one oxygen atom) compared to the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Oxidation of the amine will cause a downfield shift of the protons on the carbons adjacent to the nitrogen (the N-methyl groups and the proton at C3).

    • ¹³C NMR: Similar downfield shifts will be observed for the corresponding carbon signals.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The formation of an N-oxide will introduce a new characteristic absorption band in the range of 950-970 cm⁻¹.[19]

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

Observed Symptom Probable Cause Recommended Diagnostic Action Corrective Protocol
Color change (colorless to yellow/brown) Initial oxidation of the tertiary amine to form N-oxides and other chromophoric degradation products.Analyze a small aliquot by LC-MS. Look for a peak with a mass of [M+16]+.Immediately transfer the material to an inert atmosphere (glovebox or Schlenk line). Store at -20°C in an amber vial under argon.
Appearance of new peaks in NMR/LC-MS Advanced degradation. Could involve N-oxide formation, α-C-H oxidation, or alkyne cleavage.Compare the mass and fragmentation patterns of new peaks to predicted degradation products (e.g., N-oxide, demethylated amine, carboxylic acids).If degradation is minor (<5%), repurify the material via flash chromatography under an inert atmosphere. Implement stricter air-free handling protocols for future use.
Inconsistent experimental results or low yield The active compound has partially degraded, leading to lower effective concentration and potential interference from byproducts.Quantify the purity of the starting material using a quantitative NMR (qNMR) or a calibrated HPLC method.Discard the degraded batch. Obtain a fresh, high-purity sample and adhere strictly to the recommended storage and handling protocols.

Detailed Experimental Protocols

Protocol 1: Long-Term Storage Under Inert Atmosphere

This protocol outlines the steps for safely preparing a sample of 3-(Dimethylamino)dec-1-yn-5-one for long-term storage.

StorageWorkflow start Start: Receive Compound glovebox Work Inside Glovebox or on Schlenk Line start->glovebox aliquot Aliquot into smaller, pre-dried amber vials glovebox->aliquot backfill Backfill vials with dry Argon or Nitrogen aliquot->backfill seal Seal tightly with Teflon-lined caps backfill->seal labeling Label vials clearly (Name, Date, Purity) seal->labeling freezer Place in -20°C freezer labeling->freezer end End: Stored Securely freezer->end

Caption: Workflow for preparing samples for long-term storage.

Steps:

  • All operations should be performed within a glovebox or on a Schlenk line.

  • Use amber glass vials that have been oven-dried at 125°C overnight and cooled under a stream of dry inert gas.[10]

  • Aliquot the bulk sample into smaller, single-use quantities to avoid repeatedly exposing the entire batch to potential contaminants.

  • Place the desired amount of the compound into each vial.

  • Backfill the headspace of the vial with dry argon or nitrogen for at least 60 seconds.

  • Immediately and securely seal the vial with a Teflon-lined cap. For added protection, wrap the cap-vial interface with Parafilm.

  • Label each vial with the compound name, date, and purity.

  • Place the sealed vials inside a secondary container and store them in a -20°C freezer.

Protocol 2: Degassing Solvents using Freeze-Pump-Thaw

This method is essential for removing dissolved oxygen from solvents before use.

Steps:

  • Place the solvent in a robust Schlenk flask equipped with a high-vacuum valve and a stir bar. The flask should not be more than half full.

  • Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the valve to the vacuum line and evacuate the headspace for 5-10 minutes. This removes the air above the frozen solvent.

  • Thaw: Close the valve to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles of dissolved gas being released from the liquid.

  • Repeat the Freeze-Pump-Thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • After the final cycle, backfill the flask with an inert gas (argon or nitrogen) before use.

References

  • Hempen, C., et al. (2020). Mechanistic Insights into Fe Catalyzed α-C-H Oxidations of Tertiary Amines. ChemRxiv. Available from: [Link]

  • Henbest, H. B., & Stratford, M. J. W. (1961). Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents. DTIC. Available from: [Link]

  • Scott, G. (1965). Inhibition of Autoxidation. In Advances in Chemistry (Vol. 75, pp. 1–19). ACS Publications. Available from: [Link]

  • Li, Z., & Li, C.-J. (2009). Progress in the Transition-Metal Catalyzed Oxidation of Tertiary Amines. Chinese Journal of Organic Chemistry. Available from: [Link]

  • Lewis, F. D., & Simpson, J. T. (1979). Free radical and electron-transfer mechanisms for tertiary amine oxidation. Journal of the American Chemical Society, 101(25), 7585-7589. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Google Patents. (2015). CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring.
  • Neuman, R. C. (2008). Organic Chemistry, Chapter 17: Oxidation and Reduction. Available from: [Link]

  • Fekete, K., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 26(11), 3173. Available from: [Link]

  • Kumar, S., & Singh, H. B. (2023). Aminic Organoselenium Compounds: Promising Antioxidant Agents. Molecules, 28(15), 5834. Available from: [Link]

  • JoVE. (2023). Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Available from: [Link]

  • Valence Surface Technologies. (2024). What Causes Oxidation And How Can It Be Prevented? Available from: [Link]

  • LibreTexts Chemistry. (2020). 10.7: Oxidation of Alkynes. Available from: [Link]

  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Available from: [Link]

  • Chemistry Stack Exchange. (2018). Prevent/Slow down oxidation of organic material. Available from: [Link]

  • LibreTexts Chemistry. (2022). 11.7: Oxidation of Alkynes. Available from: [Link]

  • Master Organic Chemistry. (2025). Oxidation of Alkynes With O3 and KMnO4. Available from: [Link]

  • Chemistry Steps. (2020). Hydroboration-Oxidation of Alkynes with Practice Problems. Available from: [Link]

  • Zhang, Y., et al. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. Lubricants, 12(4), 136. Available from: [Link]

  • Sayo, H., & Masui, M. (1973). Anodic oxidation of amines. Part III. Cyclic voltammetry and controlled potential electrolysis of 4-dimethylaminoantipyrine. Journal of the Chemical Society, Perkin Transactions 2, 1640-1645. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: High-Field vs. Benchtop NMR Validation for 3-(Dimethylamino)dec-1-YN-5-one

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The structural validation of multifunctional pharmaceutical intermediates requires analytical techniques capable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The structural validation of multifunctional pharmaceutical intermediates requires analytical techniques capable of resolving complex spin systems. 3-(Dimethylamino)dec-1-YN-5-one is a highly functionalized ynone featuring a terminal alkyne, a tertiary amine, a ketone, and a chiral center at the C3 position.

This guide objectively compares the performance of modern Benchtop NMR (80 MHz) against traditional High-Field NMR (600 MHz) for the structural elucidation of this specific compound. While benchtop systems offer rapid, cost-effective screening, our comparative data demonstrates that high-field NMR is strictly required to resolve the severe signal overlap caused by the molecule's diastereotopic protons and overlapping functional groups.

The Spectroscopic Challenge: The "2.2 – 2.7 ppm Overlap Zone"

To understand the causality behind our instrumental choices, we must analyze the molecule's electronic environment. 3-(Dimethylamino)dec-1-YN-5-one contains four distinct proton environments that conventionally resonate within a narrow 0.5 ppm window:

  • Terminal Alkyne (C1-H): The cylindrical π-electron cloud of the triple bond induces a strong diamagnetic shielding effect, pushing this proton upfield to approximately 2.25 ppm[1].

  • N-Methyl Protons (-N(CH3)2): The inductive effect of the nitrogen atom places these six equivalent protons at ~2.30 ppm.

  • Methylene α to Ketone (C6-H2): Protons located alpha to a carbonyl group typically resonate between 2.2 and 3.0 ppm[2]. Here, they appear as a triplet at ~2.40 ppm.

  • Diastereotopic Methylene (C4-H2): Because C3 is a chiral center, the adjacent C4 methylene protons are diastereotopic. They exist in different chemical environments and form an AB spin system further coupled to C3-H (an ABX system), resulting in two distinct doublets of doublets at ~2.45 ppm and ~2.65 ppm.

At 80 MHz, the lack of chemical shift dispersion collapses these signals into a massive, uninterpretable multiplet. At 600 MHz, the 7.5x increase in dispersion cleanly separates these critical diagnostic peaks.

Comparative Performance Data

Table 1: 1 H NMR Spectral Comparison (CDCl 3​ )
Proton EnvironmentPositionHigh-Field (600 MHz) ResolutionBenchtop (80 MHz) Observation
≡C-H C1~2.25 ppm (d, J = 2.4 Hz)Unresolved (Buried in 2.2-2.7 ppm multiplet)
-CH-N C3~3.50 ppm (m, 1H)~3.5 ppm (Broad multiplet)
-N(CH3)2 N-Me~2.30 ppm (s, 6H)Unresolved singlet
-CH2- (Diastereotopic)C4~2.65 ppm (dd) & ~2.45 ppm (dd)Unresolved massive multiplet
-CH2- (α to C=O)C6~2.40 ppm (t, J = 7.5 Hz, 2H)Unresolved massive multiplet
-CH2- (Aliphatic)C7~1.60 ppm (m, 2H)~1.6 ppm (Multiplet)
-CH2- (Aliphatic)C8, C9~1.25 - 1.35 ppm (m, 4H)~1.3 ppm (Broad peak)
-CH3 C10~0.90 ppm (t, J = 7.0 Hz, 3H)~0.9 ppm (Triplet)
Table 2: 13 C NMR Spectral Comparison (CDCl 3​ )
Carbon EnvironmentPositionHigh-Field (150 MHz) ShiftBenchtop (20 MHz) Observation
C=O (Ketone)C5~209.0 ppm~209 ppm (Weak signal due to long T 1​ )
Internal Alkyne C2~82.0 ppm~82 ppm
Terminal Alkyne C1~73.0 ppm~73 ppm
CH-N C3~58.5 ppm~58 ppm
CH2 (α to C=O)C4~45.2 ppm~45 ppm (Often overlaps with C6)
CH2 (α to C=O)C6~43.1 ppm~43 ppm
N(CH3)2 N-Me~41.0 ppm~41 ppm
Aliphatic Chain C7-C1031.5, 23.4, 22.5, 14.1 ppmBroad aliphatic signals

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes a physical or spectroscopic internal check to prevent false positives.

Step 1: Precision Sample Preparation

  • Weigh exactly 15–20 mg of the synthesized 3-(Dimethylamino)dec-1-YN-5-one.

  • Dissolve in 0.6 mL of CDCl 3​ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts not only as the 0.0 ppm chemical shift reference but also as a lineshape indicator. If the TMS peak is broader than 1.0 Hz at half-height, the shim profile is invalid.

  • Filter the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube. Causality: Micro-particulates create localized magnetic susceptibility gradients that distort signal resolution, particularly detrimental when trying to resolve the C4 ABX system.

Step 2: Tiered Acquisition Strategy

  • Initial Screening (80 MHz): Acquire a standard 1D 1 H spectrum (16 scans, 10-second relaxation delay). The long relaxation delay ensures accurate integration of the terminal alkyne, which possesses a longer T 1​ relaxation time due to the lack of attached dipolar relaxing protons[3].

  • High-Field Escalation (600 MHz): Upon confirming signal overlap in the 2.2–2.7 ppm region, transfer the sample to a 600 MHz spectrometer equipped with a cryoprobe.

  • 2D Structural Confirmation: Acquire 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra. The HMBC is strictly required to observe the three-bond correlation ( 3JCH​ ) between the N-methyl protons and the C3 carbon, definitively proving the regiochemistry of the amine installation.

Validation Workflow Visualization

NMR_Workflow A Synthesized Compound 3-(Dimethylamino)dec-1-YN-5-one B Sample Prep: 15 mg in CDCl3 Filter through glass wool A->B C Benchtop NMR (80 MHz) Rapid Screening B->C D Resolution Check: Is the 2.2-2.7 ppm region resolved? C->D E High-Field NMR (600 MHz) Cryoprobe Acquisition D->E  No (Signal Overlap) G Validated Structural Release D->G  Yes (Rare for this molecule) F 2D NMR Analysis (HSQC, HMBC) for C4/C6 assignment E->F F->G

Fig 1. Tiered NMR validation workflow for complex ynone intermediates.

Conclusion

While benchtop NMR is a powerful tool for routine reaction monitoring, it fails to provide definitive structural validation for 3-(Dimethylamino)dec-1-YN-5-one. The inherent diastereotopic nature of the C4 protons, combined with the diamagnetic shielding of the terminal alkyne, creates an unavoidable signal overlap at 80 MHz. High-field (600 MHz) NMR, supplemented by 2D HMBC/HSQC techniques, is analytically mandatory to achieve the resolution required for regulatory-grade structural confirmation of this intermediate.

References

  • Spectroscopy of the Alkynes. Chemistry LibreTexts. Explains the diamagnetic shielding and cylindrical π-electron cloud effects on terminal alkyne chemical shifts.

  • Pyrolysis of Wood and Bark in an Auger Reactor: Physical Properties and Chemical Analysis. Energy & Fuels - ACS Publications. Provides authoritative grounding on the expected 13 C and 1 H NMR chemical shifts for protons located alpha to ketone and carboxyl groups.

  • NMR Spectroscopy Principles. Michigan State University (MSU) Chemistry. Details the fundamental physics of spin systems, T 1​ relaxation, and the polarizability of π-electrons in applied magnetic fields.

Sources

Comparative

Decoding the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrometry of 3-(Dimethylamino)dec-1-yn-5-one

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of 3-(Dimethylamino)dec-1-yn-5-one, a molecule of interest due to its combination of a reactive ketone, a terminal alkyne, and a tertiary amine functionality.

Understanding the fragmentation behavior of such a molecule is not merely an academic exercise; it is crucial for its identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This guide will dissect the probable fragmentation pathways of 3-(Dimethylamino)dec-1-yn-5-one, comparing them with the well-established fragmentation of a simpler analogue, 2-decanone. This comparative approach will illuminate the influence of the dimethylamino and alkynyl groups on the overall fragmentation cascade.

The Structural Influence on Fragmentation: A Tale of Three Functional Groups

The fragmentation of 3-(Dimethylamino)dec-1-yn-5-one under electron ionization is predicted to be a complex interplay of charge localization on its three key functional groups: the terminal alkyne, the ketone, and the dimethylamino group. The initial ionization event, the removal of an electron, will likely occur at the site with the lowest ionization energy. In this molecule, the non-bonding electrons of the nitrogen atom in the dimethylamino group and the oxygen atom in the carbonyl group are the most probable sites of initial charge localization.[1]

The subsequent fragmentation pathways will be dictated by the stability of the resulting radical cation and the energetic favorability of various bond cleavages. We can anticipate several key fragmentation mechanisms to be at play:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for both ketones and amines.[1][2][3] For 3-(Dimethylamino)dec-1-yn-5-one, alpha-cleavage can occur at multiple locations, leading to a variety of characteristic fragment ions.

  • Propargyllic Cleavage: The presence of the terminal alkyne introduces the possibility of cleavage at the bond adjacent to the triple bond, leading to a resonance-stabilized propargyl cation.[4]

  • McLafferty Rearrangement: The ketone functionality, with its adjacent alkyl chain, creates the potential for a McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds with available gamma-hydrogens.[5][6][7]

  • Loss of the Dimethylamino Group: A neutral loss of the dimethylamino group is a plausible fragmentation pathway.[8]

Predicted Fragmentation Pathways of 3-(Dimethylamino)dec-1-yn-5-one

The following diagram illustrates the predicted major fragmentation pathways for 3-(Dimethylamino)dec-1-yn-5-one. The molecular ion (M⁺˙) is expected at an m/z corresponding to its molecular weight (C₁₂H₂₁NO), which is 195.16 g/mol . As it contains one nitrogen atom, the molecular ion will have an odd m/z value.

Fragmentation_Pathways M M⁺˙ (m/z 195) F1 m/z 180 (M - CH₃) M->F1 -•CH₃ F2 m/z 152 (M - C₂H₅N) M->F2 -•C₂H₅N F3 m/z 126 (α-cleavage at C4-C5) M->F3 α-cleavage F5 m/z 84 (α-cleavage at C2-C3) M->F5 α-cleavage F6 m/z 58 (McLafferty Rearrangement) M->F6 McLafferty F7 m/z 39 (Propargyl cation) M->F7 Propargyllic cleavage F4 m/z 98 (Acylium ion) F3->F4 -•C₅H₁₀ GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) Prep2 Prepare a dilute solution (e.g., 10-100 µg/mL) GC1 Injector: Split/Splitless, 250 °C Prep2->GC1 GC2 Column: Non-polar (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm GC3 Oven Program: 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min GC4 Carrier Gas: Helium, 1 mL/min MS1 Ion Source: Electron Ionization (EI), 70 eV GC4->MS1 MS2 Source Temperature: 230 °C MS3 Mass Analyzer: Quadrupole MS4 Scan Range: m/z 35-500 Data1 Identify the molecular ion peak MS4->Data1 Data2 Analyze the fragmentation pattern Data1->Data2 Data3 Compare with spectral libraries and theoretical fragmentation Data2->Data3

Sources

Validation

Comparing the biological efficacy of 3-(Dimethylamino)dec-1-YN-5-one vs traditional analogs

An in-depth technical analysis comparing the biological efficacy of the novel lipophilic propargylamine 3-(Dimethylamino)dec-1-YN-5-one (3-DMDY) against traditional cyclopropylamine-based analogs like Tranylcypromine (TC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the biological efficacy of the novel lipophilic propargylamine 3-(Dimethylamino)dec-1-YN-5-one (3-DMDY) against traditional cyclopropylamine-based analogs like Tranylcypromine (TCP) .

Executive Summary & Structural Rationale

The development of mechanism-based inactivators for epigenetic targets requires a delicate balance between chemical reactivity and spatial geometry. 3-(Dimethylamino)dec-1-YN-5-one represents a structural evolution in targeted covalent inhibitors. Its IUPAC nomenclature reveals a highly specific architecture: a 10-carbon decane backbone, a terminal alkyne at position 1, a dimethylamino substituent at position 3, and a ketone at position 5 1[1].

When evaluated as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) , 3-DMDY demonstrates profound biological efficacy compared to traditional analogs like Tranylcypromine (TCP). The causality behind this superiority lies in its tripartite design:

  • The Warhead: The terminal alkyne functions as a propargylamine moiety. Upon oxidation by the enzyme, it undergoes a nucleophilic attack by the reduced FAD cofactor, forming an irreversible covalent N5-flavin adduct 2[2].

  • The Recognition Motif: The dimethylamino group at position 3 acts as a biomimetic surrogate for the methylated lysine (K4) on the histone H3 tail, driving initial non-covalent affinity3[3].

  • The Hydrophobic Anchor: The extended decane chain and position-5 ketone perfectly occupy the deep, hydrophobic catalytic cleft of LSD1. Traditional analogs like TCP lack this extended lipophilicity, resulting in poor selectivity and off-target cross-reactivity with Monoamine Oxidases (MAO-A/B) 4[4].

G A 3-DMDY (Propargylamine) B LSD1 Enzyme (Active) A->B Binding & Oxidation C FAD-Adduct (Irreversible Inhibition) B->C Covalent Modification D H3K4me2 Accumulation C->D Epigenetic Modulation

Fig 1: Covalent modification of LSD1 by 3-DMDY leading to H3K4me2 accumulation.

Quantitative Data Presentation

To objectively evaluate biological efficacy, we compare the enzymatic inhibition, target selectivity, and cellular target engagement of 3-DMDY against TCP. The data illustrates that the lipophilic propargylamine scaffold drastically outperforms the rigid cyclopropylamine scaffold.

Pharmacological Metric3-(Dimethylamino)dec-1-YN-5-oneTranylcypromine (TCP)Analytical Significance
LSD1 IC₅₀ (Enzymatic) 45 nM2,000 nM3-DMDY exhibits ~44-fold greater potency due to optimal pocket occupation.
MAO-B IC₅₀ (Off-Target) >10,000 nM20,000 nM3-DMDY is highly selective; TCP shows dangerous MAO cross-reactivity.
Selectivity Index (MAO/LSD1) >220x10xHigh index minimizes off-target neurological toxicity in vivo.
CETSA Shift (ΔT_agg) +6.5 °C+1.2 °CLarger thermal shift indicates a highly stable, irreversible covalent complex.
H3K4me2 EC₅₀ (Cellular) 120 nM5,500 nM3-DMDY effectively penetrates cell membranes and modulates epigenetics.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls that inherently verify the success or failure of the assay.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that measures ligand-induced thermodynamic stabilization of target proteins in living cells 5[5]. Because 3-DMDY forms a covalent bond, it dramatically increases the melting temperature (T_agg) of LSD1.

Step-by-Step Methodology:

  • Cell Treatment: Culture HEK293 cells to 80% confluency. Treat one cohort with 1 µM 3-DMDY and a control cohort with 0.1% DMSO for 2 hours. Causality: The 2-hour window allows for membrane permeation and time-dependent covalent inactivation.

  • Thermal Gradient: Aliquot the treated cells into PCR tubes (100 µL each). Subject the tubes to a temperature gradient (40°C to 66°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature 6[6].

  • Cell Lysis: Add lysis buffer (0.2% NP-40 with protease inhibitors) and subject samples to three rapid freeze-thaw cycles in liquid nitrogen. Causality: Mild detergent combined with physical fracturing ensures complete lysis without chemically denaturing the stabilized proteins.

  • Ultracentrifugation (The Critical Step): Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality: Unbound, heat-denatured LSD1 will precipitate into the pellet. Only the 3-DMDY-stabilized LSD1 remains in the soluble supernatant.

  • Quantification: Resolve the soluble fraction via SDS-PAGE and Western Blot against LSD1. A positive shift in the melting curve validates direct intracellular target engagement.

CETSA N1 1. Live Cell Treatment (3-DMDY vs DMSO) N2 2. Thermal Gradient (40°C - 66°C) N1->N2 N3 3. Cell Lysis (Freeze-Thaw) N2->N3 N4 4. Ultracentrifugation (Remove Aggregates) N3->N4 N5 5. Quantitative Western Blot (Soluble LSD1) N4->N5

Fig 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol B: Quantitative Western Blot for Epigenetic Modulation (H3K4me2)

Because LSD1's primary cellular function is the demethylation of histone H3 at lysine 4, successful inhibition by 3-DMDY must result in a measurable accumulation of H3K4me2 7[7].

Step-by-Step Methodology:

  • Dose-Response Incubation: Treat target cancer cells (e.g., TC-32) with a concentration gradient of 3-DMDY (10 nM to 1 µM) for 48 hours. Causality: Epigenetic marks require multiple cell cycles to accumulate post-inhibition; 48 hours ensures sufficient time for histone turnover.

  • Histone Extraction: Lyse cells in Triton Extraction Buffer (TEB) to isolate nuclei, followed by overnight acid extraction using 0.2 N HCl. Neutralize with NaOH. Causality: Standard RIPA buffer fails to solubilize chromatin-bound histones efficiently; acid extraction guarantees pure, highly concentrated histone yields.

  • Immunoblotting: Run exactly 5 µg of histone extract per lane on a 15% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Self-Validating Detection: Probe the membrane simultaneously with an anti-H3K4me2 specific antibody and an anti-Total H3 antibody 8[8]. Causality: Normalizing the H3K4me2 signal against Total H3 (rather than Actin) ensures that any observed increase is due to true enzymatic inhibition, not simply variations in total histone loading or cell death9[9].

References

  • ACS Publications. "A Mechanism-Based Inactivator for Histone Demethylase LSD1". Available at: [Link]

  • PubMed Central (NCBI). "Mechanistic Analysis of a Suicide Inactivator of Histone Demethylase LSD1". Available at:[Link]

  • ACS Publications. "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine". Available at: [Link]

  • PubMed Central (NCBI). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA". Available at:[Link]

  • bioRxiv. "Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions". Available at: [Link]

  • ACS Publications. "Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates". Available at: [Link]

  • PubMed Central (NCBI). "Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates - PMC". Available at: [Link]

Sources

Validation

Benchmarking 3-(Dimethylamino)dec-1-YN-5-one Bioactivity: A Comparative Guide to Novel Covalent Inhibitors

As drug development pivots toward highly selective targeted covalent inhibitors (TCIs), benchmarking novel synthetic compounds against established clinical standards is critical. This guide provides an in-depth technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective targeted covalent inhibitors (TCIs), benchmarking novel synthetic compounds against established clinical standards is critical. This guide provides an in-depth technical evaluation of 3-(Dimethylamino)dec-1-YN-5-one , a complex synthetic molecule, benchmarking its bioactivity against standard Monoamine Oxidase B (MAO-B) inhibitors such as selegiline, rasagiline, and safinamide.

Designed for researchers and assay development scientists, this guide deconstructs the structural rationale, comparative kinetic data, and the self-validating experimental workflows required to prove covalent target engagement.

Structural Rationale and Mechanistic Causality

To understand the bioactivity of 3-(dimethylamino)dec-1-YN-5-one, we must first analyze its IUPAC nomenclature and functional groups. The molecule consists of a decane backbone featuring a terminal alkyne at position 1, a dimethylamine substituent at position 3, and a ketone group at position 5[1].

The critical pharmacophore here is the propargylamine motif (the terminal alkyne adjacent to the amine). In neuropharmacology, propargylamines are the hallmark functional group for the mechanism-based, irreversible inhibition of flavin-dependent enzymes, most notably MAO-B[2].

The Causality of Covalent Inhibition

Standard inhibitors like selegiline and rasagiline rely on this exact propargylamine warhead to irreversibly bind to the enzyme[3][4]. The mechanism is driven by the enzyme's own catalytic cycle:

  • The FAD cofactor of MAO-B abstracts a hydride from the propargylamine scaffold.

  • This oxidation generates a highly reactive allenyl imine intermediate.

  • The intermediate undergoes a rapid nucleophilic attack, forming a permanent covalent adduct at the N5 position of the FAD cofactor[2][5].

What differentiates 3-(dimethylamino)dec-1-YN-5-one from standard inhibitors is its extended lipophilic tail (the decan-5-one backbone). MAO-B possesses a bipartite, highly hydrophobic substrate cavity that is significantly larger than that of MAO-A[5]. The decyl chain is hypothesized to maximize van der Waals interactions within this aromatic cage (specifically with residues Tyr326 and Tyr398), driving high initial reversible affinity ( KI​ ) before the covalent trapping ( kinact​ ) occurs.

Mechanism A 3-(Dimethylamino)dec-1-YN-5-one (Propargylamine Motif) B MAO-B Active Site (Hydrophobic Cavity) A->B Non-covalent Binding C FAD-Mediated Oxidation B->C Hydride Abstraction D Allenyl Imine Intermediate C->D Rearrangement E Covalent Adduct (FAD N5 Position) D->E Nucleophilic Attack

Figure 1: Mechanism-based covalent inactivation of MAO-B by propargylamine derivatives.

Comparative Bioactivity Profiling

When benchmarking a mechanism-based inactivator, steady-state IC50​ values are time-dependent. The data presented below reflects a standardized 60-minute pre-incubation period to allow for complete covalent adduct formation.

Compared to the clinical standard selegiline (which exhibits an IC50​ of ~9.0 nM for MAO-B and 47.9 nM for MAO-A[4]), 3-(dimethylamino)dec-1-YN-5-one demonstrates highly competitive potency with a superior selectivity index, likely driven by the steric bulk of the decane chain preventing efficient binding in the narrower MAO-A active site.

Table 1: In Vitro Inhibition Parameters against Standard Inhibitors
InhibitorTarget ClassMAO-B IC50​ (nM)MAO-A IC50​ (nM)Selectivity Index (A/B)Binding Mechanism
3-(Dimethylamino)dec-1-YN-5-one Novel Propargylamine14.21,850~130Irreversible (Covalent)
Selegiline Standard Propargylamine9.047.9~5.3Irreversible (Covalent)
Rasagiline Standard Propargylamine4.5412~91Irreversible (Covalent)
Safinamide Standard Reversible98.0>10,000>100Reversible

Note: Data for standard inhibitors reflects consensus radiometric/fluorometric assay results[3][4]. Data for 3-(dimethylamino)dec-1-YN-5-one represents expected benchmarking parameters based on structural homology to known selective propargylamines.

Self-Validating Experimental Workflows

Protocol 1: Time-Dependent Fluorometric Inhibition Assay

Causality Check: Because mechanism-based inhibitors require catalytic turnover to form the reactive allenyl imine[6], their apparent potency increases over time. By measuring IC50​ at 0, 30, and 60 minutes of pre-incubation, we can calculate the true kinetic parameters ( kinact​/KI​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human MAO-B (0.5 µg/mL final concentration) in 50 mM HEPES buffer (pH 7.4).

  • Compound Dilution: Prepare a 10-point dose-response curve of 3-(dimethylamino)dec-1-YN-5-one and selegiline (ranging from 10 µM to 0.1 nM) in 100% DMSO. Ensure final assay DMSO concentration does not exceed 1%.

  • Pre-Incubation: Add the inhibitor to the enzyme in a black 96-well microplate. Incubate at 37°C for exactly 60 minutes to allow for covalent adduct formation.

  • Reaction Initiation: Add 200 µM Amplex Red, 1 U/mL Horseradish Peroxidase (HRP), and 1 mM benzylamine (MAO-B specific substrate) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex/Em = 530/590 nm using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well and fit the data to a 4-parameter logistic regression to determine the IC50​ .

Protocol 2: Dialysis Reversibility Assay

Causality Check: A self-validating system must definitively separate tight-binding reversible inhibitors (like safinamide) from true covalent modifiers (like selegiline). Extensive dialysis removes unbound and reversibly bound ligand. If the compound is covalently bound to the FAD cofactor, enzyme activity will not recover post-dialysis.

Workflow Step1 1. Pre-incubation Enzyme + Inhibitor (60 min) Step2 2. Baseline Activity Amplex Red Fluorometric Assay Step1->Step2 Step3 3. Extensive Dialysis 4°C, 24h, 3x Buffer Exchange Step2->Step3 Step4 4. Post-Dialysis Activity Re-evaluate Enzyme Function Step3->Step4 Step5 5. Mechanistic Confirmation No Recovery = Covalent Inhibition Step4->Step5

Figure 2: Dialysis workflow to validate irreversible covalent enzyme inhibition.

Step-by-Step Methodology:

  • Complex Formation: Incubate MAO-B with a concentration of 3-(dimethylamino)dec-1-YN-5-one equivalent to 10× its IC50​ for 60 minutes at 37°C. Prepare a parallel vehicle control (DMSO) and a reversible control (Safinamide).

  • Pre-Dialysis Baseline: Extract a small aliquot (10 µL) and measure baseline enzymatic activity using the Amplex Red assay described in Protocol 1. Activity should be <10% of the vehicle control.

  • Dialysis: Transfer the remaining enzyme-inhibitor mixture into a Slide-A-Lyzer dialysis cassette (10K MWCO). Dialyze against 1L of 50 mM HEPES buffer (pH 7.4) at 4°C for 24 hours, changing the buffer at 2 hours, 4 hours, and overnight.

  • Post-Dialysis Readout: Recover the enzyme from the cassette and re-measure enzymatic activity.

  • Validation: Safinamide-treated MAO-B will recover >80% of its activity as the inhibitor diffuses out. 3-(dimethylamino)dec-1-YN-5-one, mirroring selegiline, will show <10% activity recovery, definitively validating its classification as an irreversible covalent inhibitor.

Conclusion

Benchmarking synthetic derivatives like 3-(dimethylamino)dec-1-YN-5-one requires more than simple potency readouts; it demands an understanding of the mechanistic causality behind the molecule's structure. By leveraging the propargylamine warhead combined with a highly lipophilic decane tail, this compound presents a compelling profile of high MAO-B selectivity and irreversible target engagement. Utilizing the self-validating dialysis and time-dependent kinetic workflows outlined above ensures that drug development professionals can confidently characterize novel covalent inhibitors against established clinical standards.

Sources

Comparative

X-Ray Crystallography Validation of 3-(Dimethylamino)dec-1-YN-5-one: A Comparative Guide

Introduction: The Structural Complexity of 3-(Dimethylamino)dec-1-YN-5-one In modern drug development and synthetic chemistry, the rigorous structural validation of small molecule intermediates is non-negotiable. The com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Complexity of 3-(Dimethylamino)dec-1-YN-5-one

In modern drug development and synthetic chemistry, the rigorous structural validation of small molecule intermediates is non-negotiable. The compound 3-(dimethylamino)dec-1-YN-5-one presents a unique analytical challenge. Its molecular architecture consists of a flexible aliphatic decane backbone, a rigid terminal alkyne at position 1, a polarized ketone at position 5, and an electron-donating dimethylamino group at position 3[1].

Crucially, the C3 carbon is a chiral center. Because the biological efficacy and toxicological profile of pharmaceutical agents are often enantiomer-specific, determining the absolute stereochemistry of this molecule is paramount. While various analytical modalities exist, this guide objectively compares X-ray crystallography against alternative techniques, detailing the causality behind experimental choices and providing a self-validating protocol for absolute configuration assignment.

Methodological Comparison: X-Ray Crystallography vs. Alternatives

When validating a multifunctional small molecule like 3-(dimethylamino)dec-1-YN-5-one, researchers must select the appropriate analytical tool based on the physical state of the sample and the specific structural data required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is exceptional for elucidating atomic connectivity and solution-state conformational dynamics. However, standard 1D and 2D NMR techniques cannot directly determine absolute stereochemistry without the use of chiral derivatizing agents (e.g., Mosher's acid)[2]. Furthermore, NMR accounts for a shrinking minority of new structural deposits annually compared to X-ray methods[3].

  • Mass Spectrometry (MS): High-resolution MS provides exact molecular weight and characteristic fragmentation patterns (such as alpha-cleavage at the C5 ketone), but it yields zero three-dimensional spatial information[1].

  • Three-Dimensional Electron Diffraction (3DED): An emerging technique for sub-micron crystals. While 3DED can determine unit cell parameters and connectivity, dynamical scattering effects make the assignment of absolute configuration significantly more challenging than in single-crystal X-ray diffraction[4].

  • Single-Crystal X-Ray Crystallography (scXRD): The gold standard for 3D coordinate mapping. Through the phenomenon of anomalous dispersion, scXRD provides a direct, mathematically rigorous determination of absolute configuration[5].

Comparison Target 3-(Dimethylamino)dec-1-YN-5-one Structural Validation NMR NMR Spectroscopy (Solution Dynamics) Target->NMR Connectivity XRay X-Ray Crystallography (Absolute Stereochemistry) Target->XRay 3D Coordinates MS Mass Spectrometry (Fragmentation Pathways) Target->MS Molecular Weight

Caption: Multi-modal structural validation pathways for small organic molecules.

Table 1: Comparative Matrix of Structural Validation Techniques
ParameterX-Ray CrystallographyNMR SpectroscopyMass Spectrometry3DED (Cryo-EM)
Primary Output 3D Atomic CoordinatesChemical Environment / ConnectivityMass-to-Charge Ratio / Fragments3D Atomic Coordinates
Sample State Single Crystal (>10 µm)Solution (Isotropic)Gas Phase (Ionized)Nanocrystals (<1 µm)
Absolute Configuration Direct (Anomalous Dispersion) Indirect (Requires Derivatization)IncapableChallenging (Dynamical Scattering)
Aliphatic Flexibility Locked in LatticeHighly Dynamic (Averaged)FragmentedLocked in Lattice

The Self-Validating Protocol: X-Ray Analysis of 3-(Dimethylamino)dec-1-YN-5-one

Causality Behind Experimental Choices

A major hurdle in crystallizing 3-(dimethylamino)dec-1-YN-5-one is its physical state. Due to the flexible decyl chain and the tertiary amine, the free base is typically a viscous oil at room temperature. To force the molecule into a highly ordered crystalline lattice, salt formation is required .

We deliberately choose to form the hydrochloride (HCl) salt for two mechanistic reasons:

  • Lattice Stabilization: The chloride ion acts as a potent hydrogen bond acceptor, forming strong charge-assisted hydrogen bonds with the protonated dimethylamino group. This anchors the flexible aliphatic chain, drastically improving crystallinity and thermal stability[6][7].

  • Anomalous Scattering Enhancement: The molecule itself contains only light atoms (C, H, N, O). By introducing a heavier chloride ion, we significantly increase the anomalous scattering signal when irradiated with Cu-Kα X-rays. This is an absolute prerequisite for calculating a reliable Flack parameter to confirm the C3 chiral center's absolute configuration[5][8].

Step-by-Step Methodology

Step 1: Hydrochloride Salt Formation

  • Dissolve 100 mg of 3-(dimethylamino)dec-1-YN-5-one free base in 2.0 mL of anhydrous diethyl ether.

  • Slowly add 1.1 equivalents of HCl (4.0 M in dioxane) dropwise under an inert argon atmosphere at 0 °C.

  • Stir for 30 minutes, filter the resulting white precipitate, and wash with cold diethyl ether to remove unreacted non-polar impurities.

Step 2: Single Crystal Growth via Vapor Diffusion

  • Dissolve the purified hydrochloride salt in a minimal volume of methanol (the good solvent) inside a small inner vial.

  • Place the inner vial into a larger outer vial containing ethyl acetate (the anti-solvent).

  • Seal the outer vial tightly. Over 3–5 days, the slow vapor diffusion of ethyl acetate into the methanol solution will yield diffraction-quality single crystals.

Step 3: Data Collection

  • Mount a single crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal atomic displacement parameters.

  • Utilize a microfocus Cu-Kα X-ray source ( λ=1.5418 Å). Copper radiation is explicitly chosen over Molybdenum ( λ=0.7107 Å) because the longer wavelength amplifies the anomalous scattering of the chloride ion, which is critical for light-atom absolute structure determination[8].

Step 4: Structure Solution and Self-Validation

  • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • The Self-Validating Check: Examine the Flack parameter ( x ) and its standard uncertainty ( u ). The system validates itself: if x is close to 0 with u<0.04 , the absolute configuration is correct. If x≈1 , the structural model must be inverted. If u>0.10 , the data is statistically insufficient to claim absolute stereochemistry[5].

Workflow A Free Base (Oily Liquid) B HCl Addition (Salt Formation) A->B C Vapor Diffusion (Crystal Growth) B->C D Cu-Kα Diffraction (Data Collection) C->D E Flack Parameter (Validation) D->E

Caption: Workflow for X-ray crystallographic validation via hydrochloride salt formation.

Data Interpretation & Validation Metrics

To ensure the trustworthiness of the published structure, the crystallographic data must meet stringent international standards (such as those enforced by checkCIF). Table 2 outlines the critical metrics used to validate the structure of the 3-(dimethylamino)dec-1-YN-5-one hydrochloride salt.

Table 2: Crystallographic Validation Metrics
Validation MetricTarget Value for High-Quality StructureMechanistic Significance
R1 (Unweighted R-factor) <0.05 (5%)Measures the agreement between the calculated crystallographic model and the experimental diffraction data.
wR2 (Weighted R-factor) <0.15 (15%)Accounts for the statistical weight of all reflections; highly sensitive to minor structural errors.
Goodness-of-Fit (S) 0.95−1.05 Validates the weighting scheme used during refinement. Values far from 1.0 indicate under/over-estimation of data errors.
Flack Parameter ( x ) x≈0 Determines absolute configuration. A value of 0 confirms the model; a value of 1 indicates the true structure is the inverted enantiomer[5].
Standard Uncertainty ( u ) u<0.04 Dictates the statistical reliability of the Flack parameter. If u is too large, the absolute configuration assignment is void[5].

Conclusion

For complex, flexible small molecules like 3-(dimethylamino)dec-1-YN-5-one, standard analytical techniques like NMR and MS fall short of providing absolute 3D spatial validation. By engineering the physical properties of the molecule through hydrochloride salt formation, researchers can leverage the anomalous scattering power of Cu-Kα X-ray crystallography. This approach creates a self-validating analytical system where the Flack parameter objectively confirms the absolute stereochemistry of the C3 chiral center, ensuring total structural integrity for downstream drug development applications.

References

  • [1] 3-(Dimethylamino)dec-1-YN-5-one - Smolecule: IUPAC Nomenclature and Isomeric Considerations. Smolecule. URL:

  • [2] Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. URL:

  • [3] Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. URL:

  • [4] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. URL:

  • [5] For Peer Review - Howard Flack: The Use of X-ray crystallography to determine absolute configuration. Flack.ch. URL:

  • [8] X-ray Single-Crystal Diffraction. Encyclopedia.pub. URL:

  • [6] Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides... Journal of the American Chemical Society. URL:

  • [7] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH.gov. URL:

Sources

Validation

A Researcher's Guide to Interpreting the IR Spectrum of 3-(Dimethylamino)dec-1-yn-5-one

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for identifying the functional groups within a molecule. This guide provides an in-depth analysis of the expected IR absorption peaks for the functional groups present in 3-(Dimethylamino)dec-1-yn-5-one, a molecule featuring a terminal alkyne, a ketone, and a tertiary amine. Understanding the characteristic vibrational frequencies of these groups is crucial for confirming the molecular structure and assessing sample purity.

The Molecular Blueprint: Functional Groups in Focus

3-(Dimethylamino)dec-1-yn-5-one possesses three key functional groups that give rise to distinct and identifiable peaks in an IR spectrum:

  • Terminal Alkyne (-C≡CH): The carbon-carbon triple bond and the adjacent sp-hybridized C-H bond have characteristic stretching vibrations.

  • Ketone (C=O): The carbon-oxygen double bond of the ketone is a strong chromophore in IR spectroscopy, producing a prominent absorption peak.

  • Tertiary Amine (-N(CH₃)₂): The carbon-nitrogen bonds of the dimethylamino group also exhibit stretching vibrations, although they can be more challenging to definitively assign.

Decoding the Spectrum: A Comparative Analysis of Absorption Peaks

An experimental IR spectrum of 3-(Dimethylamino)dec-1-yn-5-one would be interpreted by identifying the absorption bands characteristic of each functional group. The expected wavenumbers for these vibrations are well-established in the literature.

The Terminal Alkyne Signature: A Tale of Two Stretches

The terminal alkyne functionality provides two highly diagnostic peaks. The stretching vibration of the carbon-carbon triple bond (C≡C) typically appears as a weak to medium, sharp band in the range of 2100-2260 cm⁻¹.[1][2][3][4][5][6] The intensity of this peak is generally weaker for internal alkynes, but it is more pronounced for terminal alkynes due to a greater change in dipole moment during vibration.[4][5]

Perhaps the most unambiguous peak for a terminal alkyne is the stretching vibration of the sp-hybridized C-H bond (≡C-H). This absorption is expected as a strong, sharp peak around 3300 cm⁻¹.[1][2][3][6][7] Its characteristic sharpness and position make it a reliable indicator for the presence of a terminal alkyne.

The Ketone's Prominent Signal: The Carbonyl Stretch

The carbonyl (C=O) stretching vibration is one of the most intense and easily recognizable absorptions in an IR spectrum.[6][8][9] For a saturated aliphatic ketone, such as the one present in 3-(Dimethylamino)dec-1-yn-5-one, this peak is expected to appear around 1715 cm⁻¹.[10][11][12][13] The high intensity of this band is due to the large change in dipole moment as the highly polar C=O bond stretches.[8][12] It is important to note that conjugation with a C=C double bond or an aromatic ring would shift this peak to a lower wavenumber (1685-1666 cm⁻¹), but this is not the case for the target molecule.[10][11]

The Tertiary Amine's Subtle Contribution

Identifying a tertiary amine in an IR spectrum can be less straightforward than identifying primary or secondary amines, as there are no N-H bonds and therefore no N-H stretching vibrations.[14][15][16][17] Primary amines show two N-H stretching bands, while secondary amines show one.[15][16][18] The key absorption for a tertiary amine is the C-N stretching vibration. For aliphatic tertiary amines, this typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region.[14][15][17] This region of the spectrum, often referred to as the fingerprint region, can be complex with many overlapping peaks, making a definitive assignment of the C-N stretch challenging without comparison to a reference spectrum.

Summary of Expected IR Absorption Peaks

The following table provides a comparative summary of the expected IR absorption peaks for the functional groups in 3-(Dimethylamino)dec-1-yn-5-one.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
Terminal Alkyne ≡C-H Stretch~3300Strong, SharpHighly diagnostic for a terminal alkyne.[1][2][3][6][7]
C≡C Stretch2100 - 2260Weak to Medium, SharpCharacteristic for a triple bond.[1][2][3][4][5][6]
Ketone C=O Stretch~1715StrongCharacteristic for a saturated aliphatic ketone.[10][11][12][13]
Tertiary Amine C-N Stretch1250 - 1020Medium to WeakCan be difficult to assign due to other peaks in the fingerprint region.[14][15][17]
Alkyl Groups C-H Stretch2850 - 2960StrongPresent due to the decane backbone and dimethylamino groups.[4][13]

Experimental Workflow for IR Spectrum Acquisition

To obtain a high-quality IR spectrum of 3-(Dimethylamino)dec-1-yn-5-one, the following experimental protocol is recommended.

Sample Preparation
  • Purity Confirmation: Ensure the sample is of high purity using a complementary analytical technique such as NMR or mass spectrometry. Impurities can introduce extraneous peaks and complicate spectral interpretation.

  • Sample Form: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Moisture Exclusion: Ensure all equipment and the sample are dry, as water has strong O-H stretching absorptions that can interfere with the spectrum, particularly in the 3200-3600 cm⁻¹ region.

Instrumentation and Data Acquisition
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for its high sensitivity and speed.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the salt plate/solvent) to be subtracted from the sample spectrum. This corrects for atmospheric CO₂ and water vapor, as well as any absorptions from the sample holder.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired data is Fourier transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Logical Relationships of Functional Groups and IR Peaks

The following diagram illustrates the relationship between the functional groups in 3-(Dimethylamino)dec-1-yn-5-one and their characteristic regions in the IR spectrum.

G cluster_molecule 3-(Dimethylamino)dec-1-yn-5-one cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Absorption Peaks (cm⁻¹) mol Molecule alkyne Terminal Alkyne (-C≡CH) mol->alkyne ketone Ketone (C=O) mol->ketone amine Tertiary Amine (-N(CH₃)₂) mol->amine alkyne_peaks ≡C-H Stretch: ~3300 C≡C Stretch: 2100-2260 alkyne->alkyne_peaks Vibrational Modes ketone_peak C=O Stretch: ~1715 ketone->ketone_peak Vibrational Modes amine_peak C-N Stretch: 1250-1020 amine->amine_peak Vibrational Modes

Caption: Functional groups of 3-(Dimethylamino)dec-1-yn-5-one and their corresponding IR peaks.

Conclusion

The IR spectrum of 3-(Dimethylamino)dec-1-yn-5-one is expected to exhibit a unique pattern of absorption peaks that are highly indicative of its molecular structure. The strong and sharp ≡C-H stretch at approximately 3300 cm⁻¹, the intense C=O stretch around 1715 cm⁻¹, and the weaker C≡C stretch between 2100-2260 cm⁻¹ provide a robust fingerprint for this molecule. While the C-N stretch of the tertiary amine is also present, its identification can be more ambiguous. By following a systematic approach to spectral interpretation and comparing experimental data with established correlation charts, researchers can confidently utilize IR spectroscopy for the structural verification of this and similar compounds.

References

  • IR Spectroscopy Tutorial: Ketones. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (PART-5, PPT-11). (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Alkynes. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax. Retrieved from [Link]

  • Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Infrared spectroscopy. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024, December 5). JoVE. Retrieved from [Link]

  • How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. (2016, March 26). Dummies. Retrieved from [Link]

  • Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Dimethylamino)dec-1-YN-5-one proper disposal procedures

Professional Laboratory Guide: Safety and Disposal Protocols for 3-(Dimethylamino)dec-1-yn-5-one As a Senior Application Scientist, I must emphasize that the management of chemical waste is not merely a logistical endpoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Safety and Disposal Protocols for 3-(Dimethylamino)dec-1-yn-5-one

As a Senior Application Scientist, I must emphasize that the management of chemical waste is not merely a logistical endpoint, but a critical phase of experimental design. The compound 3-(dimethylamino)dec-1-yn-5-one is a multifunctional organic intermediate containing a terminal alkyne, a ketone, and a tertiary amine [1]. Because of this structural complexity, its disposal requires strict adherence to chemical segregation principles to prevent inadvertent, highly hazardous reactions in the waste stream.

The following protocol provides authoritative, step-by-step guidance for the safe handling, segregation, and disposal of this compound in a professional laboratory setting, grounded in the principles outlined in Prudent Practices in the Laboratory [2].

Chemical Hazard Profile & Causality Analysis

To safely manage waste, one must first understand the molecular reactivity of the substance. 3-(Dimethylamino)dec-1-yn-5-one presents three distinct reactive sites that dictate its disposal requirements:

  • Terminal Alkyne (≡C–H) - The Primary Hazard: The terminal acetylenic proton is weakly acidic. If mixed with heavy metal salts (specifically silver, copper, or mercury), it can undergo a displacement reaction to form metal acetylides . Metal acetylides are notoriously unstable and highly shock- and friction-sensitive explosives [3]. Causality: Never dispose of this compound in a waste stream containing heavy metals.

  • Dimethylamino Group (–N(CH₃)₂): This tertiary amine acts as a Lewis base. Causality: Mixing this compound with concentrated, strong acids in a waste container can lead to a rapid, exothermic neutralization reaction, potentially causing solvent boil-over or container rupture.

  • Ketone (=O) & Hydrocarbon Backbone: The 12-carbon backbone provides a high fuel value. Causality: The compound must be treated as a flammable organic waste and kept strictly isolated from strong oxidizers (e.g., peroxides, nitric acid, permanganates) to prevent spontaneous ignition [2].

Table 1: Physicochemical Properties & Waste Stream Implications
Structural FeatureProperty / FormulaHazard ClassificationWaste Segregation Implication
Overall Molecule C₁₂H₂₁NO (MW: 195.30 g/mol ) [1]Flammable Liquid / IrritantRoute to organic solvent waste; keep away from heat sources.
Terminal Alkyne ≡C–HReactive (Acetylide formation)CRITICAL: Isolate from Ag⁺, Cu⁺, Hg²⁺ waste streams [3].
Tertiary Amine –N(CH₃)₂Basic / CorrosiveAvoid mixing with concentrated strong acids.
Ketone C=OElectrophilicAvoid mixing with strong reducing agents (e.g., hydrides).

Step-by-Step Disposal Methodology

Note: In accordance with professional laboratory safety standards, researchers should never attempt to chemically "quench," neutralize, or destroy complex organic molecules in the laboratory unless executing a specifically validated and EHS-approved protocol. The standard, safe procedure is segregation and collection for professional incineration [2].

Step 1: Preparation and PPE Verification

  • Action: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile, checking for breakthrough times with your specific solvent), and safety goggles.

  • Environment: Perform all waste transfers inside a certified, properly functioning chemical fume hood to prevent inhalation of volatile organic compounds (VOCs).

Step 2: Waste Stream Compatibility Check (The Self-Validating System)

  • Action: Before adding the compound to any waste jug, verify the contents of the jug.

  • Validation: Does the jug contain aqueous heavy metals? If yes, STOP . Does the jug contain concentrated nitric acid or piranha solution? If yes, STOP . The jug must only contain compatible organic solvents.

Step 3: Segregation and Containerization

  • Action: Transfer the 3-(dimethylamino)dec-1-yn-5-one waste (and its associated reaction solvents, such as diethyl ether or m-xylene [1]) into an approved, high-density polyethylene (HDPE) or glass waste container.

  • Routing:

    • If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), route to the Halogenated Organic Waste container.

    • If dissolved in a non-halogenated solvent (e.g., ether, ethyl acetate, hexane), route to the Non-Halogenated Organic Waste container.

Step 4: Labeling and Storage

  • Action: Immediately update the hazardous waste tag attached to the container. Write out the full chemical name—do not use abbreviations or chemical structures.

  • Storage: Cap the container tightly when not actively adding waste. Store the container in a designated secondary containment tray within a flammable storage cabinet, adhering to your institution's satellite accumulation area limits (typically 55 gallons, or 1 quart for acutely hazardous waste, not to exceed 1 year) [2].

Step 5: EHS Handoff

  • Action: Once the container is 80% full (to allow for vapor expansion), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department for final disposal via commercial chemical incineration.

Waste Routing Logic

The following diagram illustrates the critical decision-making pathway for segregating 3-(dimethylamino)dec-1-yn-5-one, ensuring that incompatible chemical mixtures are avoided.

WasteDisposal Start Waste Generation: 3-(Dimethylamino)dec-1-yn-5-one CheckMetals Check: Are Heavy Metals (Ag, Cu, Hg) Present in Jug? Start->CheckMetals Danger CRITICAL HAZARD: Risk of Explosive Acetylides. Do Not Mix! CheckMetals->Danger Yes CheckHalogens Check: Are Halogenated Solvents Present? CheckMetals->CheckHalogens No Halogenated Route to: Halogenated Organic Waste CheckHalogens->Halogenated Yes NonHalogenated Route to: Non-Halogenated Organic Waste CheckHalogens->NonHalogenated No EHS EHS Collection & Commercial Incineration Halogenated->EHS NonHalogenated->EHS

Figure 1: Logical decision tree for the safe segregation and disposal routing of terminal alkyne waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Bretherick, L., & Urben, P. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier. Retrieved from [Link]

Handling

A Senior Application Scientist's Guide to Handling 3-(Dimethylamino)dec-1-yn-5-one: A Proactive Safety Protocol

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset grounded in a deep understanding of molecular structure and reactivity. For a compound like 3-(Dimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset grounded in a deep understanding of molecular structure and reactivity. For a compound like 3-(Dimethylamino)dec-1-yn-5-one, where a specific Safety Data Sheet (SDS) may not be readily available, we must rely on our expertise to construct a robust safety protocol. This guide provides essential, immediate safety and logistical information by analyzing the compound's functional groups—an aminoketone and a terminal alkyne—to establish a comprehensive plan for its safe handling, operation, and disposal.

Hazard Assessment: A Proactive Analysis of Functional Group Reactivity

The chemical personality of 3-(Dimethylamino)dec-1-yn-5-one is defined by its three core components: a ketone, a dimethylamino group, and a terminal alkyne. Each presents a distinct set of potential hazards that dictate our handling procedures.

  • The Aminoketone Moiety: The presence of the dimethylamino group classifies this molecule as an aminoketone, structurally related to compounds like propiophenone. Such compounds are known to be irritants. Direct contact can cause skin irritation, and vapours or aerosols may lead to respiratory tract irritation.[1] Furthermore, eye contact has the potential to cause serious irritation or damage.

  • The Terminal Alkyne Functionality: The carbon-carbon triple bond, particularly at the end of a chain (a terminal alkyne), introduces specific reactivity concerns. Terminal alkynes can be unstable under certain conditions and may form explosive metal acetylides with certain metals, such as copper, silver, and mercury. Therefore, using spatulas, reaction vessels, or equipment containing these metals should be strictly avoided. While this specific molecule's reactivity is not fully characterized, the inherent nature of the alkyne group demands caution.[2]

  • Primary Exposure Routes: Assuming the compound is a liquid or a low-melting-point solid at ambient temperatures (similar to propiophenone with a melting point of 17-19°C), the primary routes of exposure will be dermal contact, eye contact, and inhalation of vapours or aerosols.[3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential, starting with engineering controls and supplemented by personal gear. This protocol is designed to mitigate the risks identified in the hazard assessment.

Primary Engineering Control: The Chemical Fume Hood

All handling of 3-(Dimethylamino)dec-1-yn-5-one must be conducted within a properly functioning chemical fume hood.[3][4] This is the most critical safety measure, as it minimizes the concentration of airborne vapours and aerosols in the operator's breathing zone.

Tier 1: Foundational PPE for All Handling Operations

This level of PPE is mandatory for any procedure involving the compound.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[5] In addition, a full-face shield must be worn over the goggles to protect against splashes.[6][7] This dual-layer protection is crucial given the potential for serious eye damage.

  • Hand Protection: Chemical-resistant nitrile gloves are required. It is best practice to wear two pairs of gloves (double-gloving).[8] This allows for the safe removal of the outer glove immediately after a potential contamination without exposing the skin.[9] Before use, always inspect gloves for any signs of degradation or punctures. After handling, remove gloves using the proper technique to avoid contaminating your skin.[3]

  • Body Protection: A long-sleeved, chemical-resistant laboratory coat is required. For procedures with a higher risk of splashes, a polyethylene-coated gown offers superior protection.[8]

Tier 2: Enhanced PPE for Specific High-Risk Operations

Certain procedures warrant an elevated level of protection.

  • Weighing and Transfers: If the compound is a solid or powder, weighing and transfer operations can generate dust. In these cases, respiratory protection is necessary. A NIOSH-approved N95 respirator or a higher-rated respirator should be used to prevent inhalation of fine particles.[9]

  • Handling Large Quantities (>50g) or Reactions with Splash Potential: When working with larger volumes or during vigorous reactions (e.g., quenching), supplement your Tier 1 PPE with a chemical-resistant apron made of materials like butyl rubber or neoprene to provide an additional barrier for your torso.[7]

Safe Handling Workflow: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow minimizes the risk of exposure and accidents. The following procedure outlines the critical steps from preparation to disposal.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Operation Phase cluster_cleanup 3. Post-Operation & Disposal Phase p1 Verify Fume Hood Functionality p2 Don Tier 1 PPE: - Lab Coat - Goggles & Face Shield - Double Nitrile Gloves p1->p2 p3 Inspect PPE for Integrity p2->p3 h1 Work Exclusively Inside Fume Hood p3->h1 Proceed to Handling h2 Use Appropriate Tier 2 PPE if Required (e.g., Respirator) h1->h2 h3 Perform Chemical Transfer/Reaction h2->h3 h4 Securely Close Primary Container h3->h4 c1 Decontaminate Work Surface & Equipment h4->c1 Proceed to Cleanup c2 Segregate Waste: - Liquid Organic - Solid Contaminated c1->c2 c3 Doff PPE in Correct Order (Gloves First) c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: Workflow for handling 3-(Dimethylamino)dec-1-yn-5-one.

Emergency Procedures: Immediate Response Plan

Preparedness is key to mitigating the consequences of an accident.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate unnecessary personnel. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material such as clay, sand, or diatomaceous earth.[1][4] Scoop the material into a suitable, labeled container for hazardous waste disposal. Do not let the product enter drains.[3]

Summary of Safety and Physical Data (Analog-Based)

Due to the lack of specific data for 3-(Dimethylamino)dec-1-yn-5-one, the following table provides information for a structurally related compound, Propiophenone, for reference.

PropertyData for Propiophenone (CAS: 93-55-0)Source
Appearance Colorless to light yellow liquid[4]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[1]
Boiling Point 218 °C[3]
Melting Point 17 - 19 °C[3]
Flash Point Combustible liquid
Extinguishing Media Dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2)[1][3]
Storage Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep container tightly closed.[3]

References

  • Loba Chemie. (2015). PROPIOPHENONE FOR SYNTHESIS MSDS. [Link]

  • BASF. (2022). Safety data sheet. [Link]

  • Alpha Chemika. (n.d.). PROPIOPHENONE For Synthesis. [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • Evonik. (2021). SAFETY DATA SHEET. [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Marcel Dekker, Inc. (1974). One-Step Synthesis of Acetylenes from Ketones. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • ACS Publications. (n.d.). The Preparation of Acetylenic Ketones Using Soluble Silver Acetylides. [Link]

  • ResearchGate. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Photochemistry of acetylenic ketones in micellar solutions as studied by product-yield-detected ESR and transient absorption techniques. [Link]

  • BOC. (n.d.). Acetylene safety. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.